molecular formula C5H5IN2O B1591697 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde CAS No. 959986-66-4

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1591697
CAS No.: 959986-66-4
M. Wt: 236.01 g/mol
InChI Key: QYQOXBFGROQSBB-UHFFFAOYSA-N
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Description

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOXBFGROQSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591288
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959986-66-4
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Densely Functionalized Pyrazole Core

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a multitude of biologically active compounds.[1] The strategic introduction of diverse functional groups onto this heterocyclic core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a particularly valuable, densely functionalized building block. The aldehyde group at the 5-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[2][3] Concurrently, the iodine atom at the 4-position provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[4][5] This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and detailed experimental protocols for the preparation of this key intermediate.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a disconnection at the formyl and iodo groups. This leads to two primary forward synthetic pathways:

  • Pathway A: Formylation of 1-methyl-1H-pyrazole followed by iodination.

  • Pathway B: Iodination of 1-methyl-1H-pyrazole followed by formylation.

The regiochemical outcomes of both the formylation and iodination reactions are critical considerations in selecting the optimal route. The pyrazole ring is an electron-rich aromatic system, and the directing effects of the N-methyl group will influence the position of electrophilic substitution.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation Followed by Electrophilic Iodination

Based on established reactivity patterns of pyrazoles, Pathway A is the more reliable and regioselective approach. The Vilsmeier-Haack reaction is a well-documented and efficient method for the formylation of electron-rich heterocycles, including pyrazoles.[6][7][8] The subsequent electrophilic iodination of the resulting 1-methyl-1H-pyrazole-5-carbaldehyde is directed to the 4-position due to the electronic nature of the pyrazole ring and the directing influence of the existing substituents.

Synthetic_Pathway 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole-5-carbaldehyde 1-methyl-1H-pyrazole-5-carbaldehyde 1-methyl-1H-pyrazole->1-methyl-1H-pyrazole-5-carbaldehyde Step 1: Formylation Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF)->1-methyl-1H-pyrazole-5-carbaldehyde This compound This compound 1-methyl-1H-pyrazole-5-carbaldehyde->this compound Step 2: Iodination Electrophilic Iodination (I2, HIO3) Electrophilic Iodination (I2, HIO3) Electrophilic Iodination (I2, HIO3)->this compound

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Insights

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This electrophilic species is then attacked by the electron-rich pyrazole ring. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the N-methyl group, favoring substitution at the C5 position. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Step 2: Electrophilic Iodination

The electrophilic iodination of the pyrazole ring proceeds via a classic electrophilic aromatic substitution mechanism.[4] A potent electrophilic iodine species, often generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃), is attacked by the nucleophilic pyrazole. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the highly regioselective formation of the 4-iodo derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-pyrazole82.108.21 g0.10
Phosphorus oxychloride (POCl₃)153.3316.86 g (10.2 mL)0.11
N,N-Dimethylformamide (DMF)73.0921.93 g (23.2 mL)0.30
Dichloromethane (DCM)84.93100 mL-
Saturated sodium bicarbonate solution-150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.3710 g-

Procedure:

  • To a stirred solution of N,N-dimethylformamide (0.30 mol) in dichloromethane (50 mL) cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (0.11 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-pyrazole (0.10 mol) in dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbaldehyde, which can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-pyrazole-5-carbaldehyde110.115.51 g0.05
Iodine (I₂)253.8113.96 g0.055
Iodic acid (HIO₃)175.913.52 g0.02
Acetic acid60.05100 mL-
Carbon tetrachloride153.8225 mL-
Saturated sodium thiosulfate solution-100 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-50 mL-
Ethyl acetate88.11150 mL-
Anhydrous sodium sulfate142.0410 g-

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (0.05 mol) in a mixture of acetic acid (100 mL) and carbon tetrachloride (25 mL) in a round-bottom flask.

  • To this solution, add molecular iodine (0.055 mol) and iodic acid (0.02 mol) in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous sodium thiosulfate solution (to quench excess iodine), a saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

PropertyValue
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.8 (s, 1H, CHO), ~7.9 (s, 1H, pyrazole-H), ~4.0 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~185 (CHO), ~145 (C5), ~140 (C3), ~70 (C4-I), ~38 (N-CH₃)
Mass Spectrometry (ESI+) m/z 236.9 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Troubleshooting and Optimization

  • Low Yield in Vilsmeier-Haack Reaction: Incomplete formation of the Vilsmeier reagent can lead to lower yields. Ensure that the reagents are of high purity and the reaction is carried out under anhydrous conditions. The reaction time and temperature for the formylation step may also need to be optimized for different scales.

  • Formation of Regioisomers: While the described pathway is highly regioselective, the formation of minor regioisomers is possible. Careful purification by column chromatography is essential to isolate the desired product.

  • Incomplete Iodination: If the iodination reaction stalls, a slight increase in temperature or the addition of more iodinating reagent may be necessary. However, excessive heating should be avoided to prevent decomposition.

Conclusion

The synthesis of this compound via a two-step sequence of Vilsmeier-Haack formylation followed by electrophilic iodination is a robust and efficient method. This guide provides a detailed and scientifically grounded protocol for researchers and drug development professionals. The resulting compound is a versatile intermediate, poised for further elaboration into a diverse range of complex molecules with potential therapeutic applications.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (n.d.). Benchchem.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate.
  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Z.B. Patil College.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal.
  • Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed..
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
  • This compound. (n.d.). Lead Sciences.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025). ResearchGate.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017). ResearchGate.
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubMed Central.

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, stability, and storage considerations. The primary focus will be on its synthetic utility, detailing its reactivity in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Detailed experimental protocols and mechanistic diagrams are provided to offer field-proven insights for scientists aiming to leverage this versatile intermediate in the synthesis of novel molecular entities for drug discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered diazole ring that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a wide range of biologically active compounds, including numerous FDA-approved drugs.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Many of the most successful modern therapeutics, particularly in oncology, are kinase inhibitors that feature a substituted pyrazole core.[1]

The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's pharmacological profile. In this context, this compound (CAS No: 959986-66-4) emerges as a particularly valuable synthetic intermediate. It possesses two distinct and orthogonally reactive functional groups: a C(sp²)-I bond at the 4-position, ideal for metal-catalyzed cross-coupling, and an aldehyde at the 5-position, which serves as a handle for a variety of subsequent chemical transformations. This dual functionality makes it a powerful building block for generating diverse molecular libraries for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[2]

Physicochemical and Spectroscopic Properties

The effective use of any chemical building block begins with a thorough understanding of its physical properties and stability.

Core Properties and Storage

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 959986-66-4[4]
Molecular Formula C₅H₅IN₂O[4]
Molecular Weight 236.01 g/mol [4]
Typical Purity ≥98%[4]
Appearance Off-white to pale yellow solid (inferred)[2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[4]
Stability and Handling

The recommended storage conditions highlight the compound's sensitivity. The carbon-iodine bond in aryl iodides can be susceptible to cleavage upon exposure to light or thermal stress, potentially liberating elemental iodine and causing discoloration.[5] Therefore, it is imperative to store the solid compound and its solutions in amber vials or containers wrapped in foil, under an inert atmosphere such as argon or nitrogen, and at refrigerated temperatures to ensure long-term integrity.[5] For experimental work, the use of high-purity, degassed aprotic solvents is recommended to minimize oxidative degradation or other side reactions.[5]

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not detailed in a single source, a logical synthetic pathway can be constructed from established methodologies for the functionalization of pyrazole rings.

G cluster_0 Synthetic Workflow Start 1H-Pyrazole Step1 N-Methylation (e.g., MeI, Base) Start->Step1 1 Step2 Iodination (C4) (e.g., ICl, Li₂CO₃) Step1->Step2 2 Step3 Formylation (C5) (e.g., Vilsmeier-Haack or Lithiation/DMF) Step2->Step3 3 Product This compound Step3->Product

Caption: A plausible synthetic workflow for the target molecule.

The causality for this sequence is rooted in directing group effects and functional group compatibility. N-methylation is a standard initial step. Subsequent iodination at the C4 position can be achieved using reagents like iodine monochloride.[6] The final formylation at C5 is often accomplished via Vilsmeier-Haack conditions or through a directed ortho-metalation (lithiation) followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[7] Purification is typically achieved via silica gel column chromatography.

Core Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the selective reactivity of its C-I bond and aldehyde group. The C-I bond is particularly well-suited for a range of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[8] The reaction of this compound with various aryl or heteroaryl boronic acids provides direct access to a wide array of 4-aryl-pyrazoles.

G cluster_reactants Pd0 Pd(0)L₂ R1I Pyrazole-I PdII_A R¹-Pd(II)L₂(I) PdII_B R¹-Pd(II)L₂(R²) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Pyrazole-R² R1I->PdII_A Oxidative Addition R2BOH2 R²-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling [9]

  • To a microwave vial, add this compound (1.0 equiv) and the desired arylboronic acid (1.0-1.2 equiv).

  • Add cesium carbonate (Cs₂CO₃, 2.5 equiv) as the base.[9]

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[9]

  • Add the solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water.[9]

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-120°C for 5-20 minutes, monitoring progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling for Alkynylpyrazole Synthesis

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a critical transformation for introducing the alkynyl moiety, which is a key pharmacophore in many bioactive molecules.[10] This reaction employs a dual catalytic system of palladium and copper.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_add I-Pd(II)L₂(Pyrazole) pd0->pd2_add Oxidative Addition (Pyrazole-I) pd2_trans R-C≡C-Pd(II)L₂(Pyrazole) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Product: Pyrazole-C≡C-R pd2_trans->Product cu1 Cu(I)X cu_acetylide Cu(I)-C≡C-R cu1->cu_acetylide Deprotonation (R-C≡C-H, Base) cu_acetylide->pd2_add cu_acetylide->cu1 To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[10]

Experimental Protocol: Sonogashira Coupling [10]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).[10]

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv).[10]

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, providing access to novel aniline and arylamine derivatives that are central to many drug discovery efforts.[12][13]

G cluster_reactants Pd0 Pd(0)L R1I Pyrazole-I PdII_A Pyrazole-Pd(II)L(I) PdII_Amide Pyrazole-Pd(II)L(NR₂) PdII_A->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Pyrazole-NR₂ R1I->PdII_A Oxidative Addition HNR2 HNR₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[11]

Experimental Protocol: Buchwald-Hartwig Amination [12][14]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)₂, 5-10 mol%) and a specialized phosphine ligand (e.g., XPhos, 10 mol%).[14]

  • Add this compound (1.0 equiv) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • Add the desired amine (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture, often to temperatures between 80-110°C, with stirring.[15] Microwave irradiation can also be employed to accelerate the reaction.[14]

  • Monitor the reaction for completion.

  • After cooling, quench the reaction carefully with water or a saturated aqueous ammonium chloride solution.

  • Perform a standard extractive work-up, followed by drying, concentration, and chromatographic purification.

Application in Drug Development Workflows

The true value of this compound is realized when it is integrated into a drug discovery workflow. Its ability to undergo diverse, high-yielding coupling reactions makes it an ideal starting point for generating libraries of related compounds for biological screening.

workflow cluster_reactions Parallel Synthesis via Cross-Coupling start This compound suzuki Suzuki Coupling (Boronic Acids) start->suzuki sono Sonogashira Coupling (Terminal Alkynes) start->sono buchwald Buchwald-Hartwig (Amines) start->buchwald library Diverse Chemical Library (4-Aryl, 4-Alkynyl, 4-Amino Pyrazoles) suzuki->library sono->library buchwald->library screening High-Throughput Screening (HTS) library->screening lead_opt Lead Optimization screening->lead_opt

Caption: Workflow for library generation using the target building block.

This parallel synthesis approach allows researchers to rapidly explore the structure-activity relationship (SAR) around the pyrazole core, modifying the substituent at the 4-position to enhance potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its well-defined reactive sites—the C-I bond and the aldehyde—provide chemists with reliable and efficient handles for molecular elaboration. The demonstrated utility of this compound in robust and high-yielding palladium-catalyzed cross-coupling reactions makes it an invaluable asset for researchers and scientists in the pharmaceutical industry who are dedicated to the discovery and development of novel therapeutics.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo - Benchchem.
  • This compound - Lead Sciences.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • 4-Iodo-1-Methyl-1H-pyrazole-3-carbaldehyde | 1214997-78-0 - ChemicalBook.
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  • assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.
  • 4-iodo-1-methyl-1h-pyrazole-3-carbaldehyde - PubChemLite.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
  • 4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 75092-30-7 - ChemicalBook.
  • Flow Chemistry: Sonogashira Coupling - Thieme.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate.
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Sources

A Technical Guide to 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No. 959986-66-4), a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] We will delve into its chemical properties, a robust synthesis strategy, and its critical applications as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Strategic Value of a Functionalized Pyrazole

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The subject of this guide, this compound, is a particularly valuable derivative for several strategic reasons:

  • The Pyrazole Core: Provides a stable, aromatic, and nitrogen-rich framework capable of forming key hydrogen bonds and other interactions within biological targets.

  • The C4-Iodo Group: Serves as a highly efficient synthetic handle. The carbon-iodine bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties.[5][6] This is a cornerstone of modern library synthesis for hit-to-lead optimization.

  • The C5-Carbaldehyde Group: Offers a secondary point for chemical modification. The aldehyde can be readily transformed into other functional groups through reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling the exploration of different binding vectors and the attachment of solubilizing groups.

This unique combination of a stable core and two distinct, orthogonally reactive functional groups makes this molecule an ideal starting point for constructing complex molecular architectures aimed at high-value therapeutic targets.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a research setting.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 959986-66-4[1][2]
Molecular Formula C₅H₅IN₂O[1][3]
Molecular Weight 236.01 g/mol [1][3]
Appearance Estimated: Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles
Purity ≥98% (Typical commercial grade)[1]
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated solventsGeneral solubility of pyrazole derivatives
Storage 2-8°C, Inert atmosphere, Keep in dark place[1][3]
Safety and Handling

No specific safety data sheet (SDS) is publicly available for this exact CAS number. However, data from closely related iodo-pyrazole and pyrazole-aldehyde compounds suggest a consistent hazard profile. Researchers must conduct a site- and compound-specific risk assessment before use.

  • Hazard Statements (Inferred): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

Synthesis Protocol: A Proposed Regioselective Approach

Stage 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The first stage involves the formylation of commercially available 1-methylpyrazole at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity for the C5 position in N-substituted pyrazoles, driven by the electronic nature of the ring.

Stage 2: Regioselective Iodination

The second stage is the electrophilic iodination of the resulting 1-methyl-1H-pyrazole-5-carbaldehyde. For 1,5-disubstituted pyrazoles, electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.[7]

G cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Regioselective Iodination A 1-Methylpyrazole C 1-Methyl-1H-pyrazole-5-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) E This compound C->E Electrophilic Iodination at C4 D Iodine Source (e.g., I₂, NIS)

Proposed two-stage synthesis workflow.
Detailed Experimental Protocol

Materials:

  • 1-Methylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Sulfuric acid (concentrated) or Acetic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, slowly add phosphorus oxychloride (1.2 eq.) to anhydrous DMF (5.0 eq.) at 0°C. Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature.

  • Formylation: Dissolve 1-methylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture to 70-80°C and stir for 12-16 hours, monitoring progress by TLC.

  • Work-up (Stage 1): Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield 1-methyl-1H-pyrazole-5-carbaldehyde .

  • Iodination: Dissolve the product from step 3 (1.0 eq.) in a suitable solvent such as acetic acid or DCM. Add N-Iodosuccinimide (NIS) (1.1 eq.) in portions. If using I₂, an oxidizing agent like iodic acid (HIO₃) may be required.[7] Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Stage 2): Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization or silica gel column chromatography to afford the final product, This compound .

Applications in Drug Discovery: Targeting the IRAK4 Kinase Pathway

The primary utility of this scaffold is in the synthesis of kinase inhibitors.[5][8][9] The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways of the innate immune system.[1][10] Dysregulation of IRAK4 signaling is implicated in a host of inflammatory and autoimmune diseases, making it a high-priority target for therapeutic intervention.

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[1][11] Activated IRAK4 initiates a phosphorylation cascade, activating other IRAK family members (like IRAK1) and ultimately leading to the activation of transcription factors such as NF-κB and IRF5.[10][12] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), driving the inflammatory response.

A pyrazole-based inhibitor, synthesized from our title compound, can be designed to bind to the ATP-binding pocket of IRAK4, preventing its autophosphorylation and subsequent downstream signaling.[12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation DNA Gene Transcription NFkB->DNA Inhibitor Pyrazole-based Inhibitor Inhibitor->IRAK4 Blocks ATP Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) B Add Solvents (e.g., Dioxane/H₂O) A->B C Purge with Inert Gas (Argon or N₂) B->C D Heat Reaction (80-120 °C) C->D E Cool & Dilute (Ethyl Acetate) D->E F Aqueous Wash (Water, Brine) E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 4-Aryl-1-methyl-1H-pyrazole-5-carbaldehyde

  • Reaction Setup: To a flame-dried microwave vial or sealed tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), SPhos (0.06 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block at 100°C and stir for 2-12 hours, or heat in a microwave reactor (e.g., 120°C for 20-30 minutes). Monitor reaction completion by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-pyrazole derivative.

This product can then undergo reductive amination at the C5-aldehyde to complete the synthesis of a potential kinase inhibitor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its stable pyrazole core, coupled with two distinct and highly useful functional groups, enables the rapid generation of diverse chemical libraries. As demonstrated with the IRAK4 signaling pathway, derivatives of this scaffold are poised to contribute significantly to the development of next-generation therapeutics for inflammatory diseases, oncology, and beyond.

References

  • IRAK4. Wikipedia. [Link]

  • Flannery, S., & Bowie, A. G. (2010). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Singh, R., et al. (2022). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. [Link]

  • Wang, Z., et al. (2015). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Journal of Biological Chemistry. [Link]

  • Paudel, S., et al. (2021). Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling pathways in keratinocytes and macrophages. ResearchGate. [Link]

  • Synthesis of pyrazole carbaldehydes. ResearchGate. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]

  • This compound. Lead Sciences. [Link]

  • This compound. AbacipharmTech. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

  • 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. [Link]

Sources

Spectroscopic Characterization of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Note to the Reader: This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. As of the latest literature and database review, publicly available, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this document serves as both a theoretical guide and a practical workflow for researchers who have synthesized this molecule and are proceeding with its characterization. The presented data are predictive, based on extensive experience with analogous pyrazole structures, and are intended to guide the researcher in the interpretation of their own experimental results.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole core is a well-established pharmacophore present in a variety of therapeutic agents. The substituents on this particular molecule offer multiple avenues for further synthetic elaboration:

  • The iodo group at the 4-position is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of molecular complexity.

  • The carbaldehyde function at the 5-position is a reactive electrophile suitable for derivatization through reactions such as reductive amination, Wittig olefination, and condensation reactions to form larger, more complex scaffolds.

  • The N-methyl group provides metabolic stability and influences the electronic properties of the pyrazole ring.

Given its potential as a key building block, a thorough and unambiguous structural confirmation through spectroscopic methods is paramount. This guide outlines the expected spectroscopic signatures and provides the rationale behind the acquisition and interpretation of this data.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related pyrazole derivatives.

Spectroscopic Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)~ 9.8 ppm (s, 1H, -CHO), ~ 7.9 ppm (s, 1H, pyrazole-H), ~ 4.1 ppm (s, 3H, N-CH₃)
SolventCDCl₃ or DMSO-d₆
¹³C NMR Chemical Shift (δ)~ 185 ppm (-CHO), ~ 145 ppm (C-5), ~ 135 ppm (C-3), ~ 70 ppm (C-4), ~ 40 ppm (N-CH₃)
SolventCDCl₃ or DMSO-d₆
IR Spectroscopy Wavenumber (ν)~ 1680 cm⁻¹ (C=O stretch, aldehyde), ~ 2820, 2720 cm⁻¹ (C-H stretch, aldehyde), ~ 1550-1400 cm⁻¹ (C=N, C=C stretch, pyrazole ring)
Mass Spectrometry Molecular Ion (M⁺)m/z = 236.9445 (for C₅H₅IN₂O)
FragmentationLoss of I, CO, and CH₃ are expected.

Experimental Protocols and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh ~5-10 mg of sample dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer acquire_H1 Acquire ¹H NMR Spectrum (400 MHz) transfer->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum (101 MHz) acquire_H1->acquire_C13 acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) if needed acquire_C13->acquire_2D process Fourier Transform, Phasing, Baseline Correction acquire_2D->process integrate Integrate ¹H signals process->integrate assign Assign signals based on chemical shifts, coupling, and 2D correlations integrate->assign end end assign->end Final Structure Confirmation

Caption: Workflow for NMR data acquisition and analysis.

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet around δ 9.8 ppm . Its integration value should be 1H.

    • Pyrazole Ring Proton (C3-H): With the 4- and 5-positions substituted, the only proton directly attached to the pyrazole ring is at the 3-position. It is expected to be a singlet in the aromatic region, likely around δ 7.9 ppm .

    • N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom will be a singlet due to the absence of adjacent protons. This signal is anticipated around δ 4.1 ppm with an integration of 3H.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is typically found in the downfield region of the spectrum, predicted to be around δ 185 ppm .

    • Pyrazole Ring Carbons:

      • C-5: The carbon bearing the aldehyde group will be significantly influenced by the carbonyl, appearing around δ 145 ppm .

      • C-3: The carbon with the attached proton is expected around δ 135 ppm .

      • C-4: The carbon attached to the iodine atom will experience a strong upfield shift due to the "heavy atom effect" of iodine. This signal is predicted to be the most upfield of the ring carbons, around δ 70 ppm .

    • N-Methyl Carbon (N-CH₃): This aliphatic carbon should appear around δ 40 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Spectral Analysis place_sample Place a small amount of solid sample on the ATR crystal acquire_spectrum Acquire IR spectrum (e.g., 4000-400 cm⁻¹) place_sample->acquire_spectrum identify_peaks Identify characteristic absorption bands acquire_spectrum->identify_peaks correlate_peaks Correlate bands to functional groups identify_peaks->correlate_peaks end end correlate_peaks->end Functional Group Confirmation

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Key Diagnostic Peaks:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680 cm⁻¹ . The conjugation with the pyrazole ring may shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

    • C-H Stretch (Aldehyde): The presence of an aldehyde is definitively confirmed by two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ . These are the Fermi resonance doublet of the aldehydic C-H stretch.

    • C=N and C=C Stretches (Pyrazole Ring): A series of medium to strong bands in the region of 1550-1400 cm⁻¹ will be characteristic of the pyrazole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined. For C₅H₅IN₂O, the calculated monoisotopic mass is 236.9445 m/z . Observing a peak at or very close to this value is strong evidence for the compound's identity.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will not result in a characteristic isotopic pattern as it is monoisotopic.

  • Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key expected fragments would arise from:

    • Loss of the iodine atom ([M-I]⁺).

    • Loss of the carbonyl group ([M-CO]⁺).

    • Loss of the N-methyl group ([M-CH₃]⁺).

Conclusion and Best Practices

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. While this guide provides a robust predictive framework, the ultimate confirmation must come from experimentally acquired data.

Trustworthiness and Self-Validation:

  • Consistency is Key: The data from all techniques must be consistent. For example, the number of protons and carbons from NMR should match the molecular formula determined by HRMS.

  • 2D NMR for Unambiguous Assignments: In cases of spectral overlap or ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for definitively assigning proton and carbon signals and establishing connectivity.

  • Reference Comparison: Whenever possible, compare acquired data to literature values for structurally similar pyrazole derivatives to ensure the observed signals are within expected ranges.

By following the methodologies outlined in this guide, researchers and drug development professionals can confidently characterize this compound, ensuring the structural integrity of this valuable synthetic intermediate for its progression into discovery and development pipelines.

References

As this guide is based on established spectroscopic principles and predictive analysis due to the lack of specific literature data for the target compound, the references provided are to general, authoritative sources on spectroscopic methods and the chemistry of pyrazoles.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Elguero, J. (Ed.). (2008). The Tautomerism of Heterocycles. Academic Press. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman. (Provides foundational knowledge on the properties of heterocyclic compounds). [Link]

An In-Depth Technical Guide to the ¹H NMR Analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, substituted pyrazoles represent a class of significant interest due to their diverse biological activities. This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of a key pyrazole derivative: 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde.

This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a deeper understanding of the underlying principles that govern the spectral characteristics of this molecule. We will delve into a predictive analysis of its ¹H NMR spectrum, provide a robust, field-proven protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum. The causality behind experimental choices and the inherent logic of the analytical workflow are emphasized throughout to ensure both scientific integrity and practical applicability.

Molecular Structure and Predicted ¹H NMR Profile

The structure of this compound comprises a pyrazole ring substituted at the 1, 4, and 5 positions. The molecule possesses three distinct types of protons, each residing in a unique chemical environment, which will give rise to three separate signals in the ¹H NMR spectrum.

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

A predictive analysis of the ¹H NMR spectrum is grounded in the fundamental principles of chemical shift, which are dictated by the electronic environment of each proton.[1] The electron-withdrawing or -donating nature of the substituents (iodo, N-methyl, and carbaldehyde) exerts a significant influence on the shielding and deshielding of the neighboring protons.

  • Aldehyde Proton (H-a): The proton of the carbaldehyde group is directly attached to a carbonyl carbon. This, combined with the anisotropic effect of the C=O double bond, results in significant deshielding.[2] Consequently, this proton is expected to resonate at a very low field, typically in the range of δ 9.0-10.0 ppm.[3] Due to the absence of adjacent protons, this signal will appear as a sharp singlet.

  • Pyrazole Ring Proton (H-b): The lone proton at the C3 position of the pyrazole ring is in an aromatic environment. Its chemical shift is influenced by the adjacent substituents. The iodine at C4, despite being a halogen, is the least electronegative and can exert a deshielding effect through mechanisms including its polarizability.[4] The adjacent electron-withdrawing carbaldehyde group at C5 will also strongly deshield this proton. Therefore, the signal for H-b is anticipated to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm. This signal will also be a singlet as there are no vicinal protons to couple with.

  • N-Methyl Protons (H-c): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent. Being attached to a nitrogen atom within a heterocyclic aromatic system, they will be deshielded compared to alkyl protons in a non-aromatic environment. Their chemical shift is expected to be in the range of δ 3.5-4.5 ppm. This signal will present as a singlet.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, assuming the spectrum is acquired in a standard deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (CHO)9.5 - 10.0Singlet (s)1H
Pyrazole (CH )7.8 - 8.3Singlet (s)1H
N-Methyl (N-CH ₃)3.8 - 4.2Singlet (s)3H

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

The acquisition of a high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol provides a self-validating system for obtaining reliable and reproducible data.

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-quality spectrum.

  • Material Purity: Ensure the sample of this compound is of high purity and free from residual solvents from synthesis or purification. If necessary, dry the sample under a high vacuum for several hours.[5]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] This concentration is generally sufficient for a strong signal-to-noise ratio without causing issues with line broadening.

  • Internal Standard: For precise chemical shift referencing, use a solvent containing an internal standard, such as tetramethylsilane (TMS) at 0.03-0.05% v/v.[8] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5][7]

  • Labeling: Clearly label the NMR tube with the sample identification.

Part 2: NMR Data Acquisition and Processing

These steps outline the key parameters for acquiring and processing the ¹H NMR data on a modern NMR spectrometer.

NMR_Workflow Filter Filter Shim Shim Filter->Shim Insert Sample Acquire Acquire FT FT Acquire->FT Raw Data (FID) Integrate Integrate Assign Assign Integrate->Assign Processed Spectrum

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[9]

    • Spectral Width (SW): Set a spectral width that encompasses all expected signals, for instance, from -2 to 12 ppm.

    • Acquisition Time (AT): An acquisition time of 3-4 seconds is typically sufficient for good resolution.[10]

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans (NS): Acquire 8 to 16 scans for a sample with this concentration. This can be increased to improve the signal-to-noise ratio if the sample is dilute.[10]

    • Receiver Gain (RG): Adjust the receiver gain automatically to optimize the signal detection without causing ADC overflow.[11]

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.

    • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the area under each signal to determine the relative number of protons each represents.

Interpreting the Spectrum: A Self-Validating Approach

  • Signal Count: The presence of exactly three distinct signals validates the predicted number of unique proton environments in the molecule.

  • Chemical Shift Analysis: The location of each signal should align with the predicted regions. A signal around 9-10 ppm is a strong indicator of an aldehyde proton.[2] A signal in the aromatic region (around 7-8 ppm) corresponds to the pyrazole ring proton, and a signal around 4 ppm is consistent with an N-methyl group.

  • Integration Ratios: The integral values of the three signals must correspond to a whole-number ratio of 1:1:3. This ratio directly reflects the number of protons giving rise to each signal (one aldehyde proton, one ring proton, and three methyl protons). This quantitative data provides powerful confirmation of the assignments.

  • Multiplicity: The observation of three singlets confirms the absence of any vicinal proton-proton coupling, which is consistent with the molecular structure where each proton group is isolated from others by at least four bonds or by a heteroatom.

By systematically verifying these four aspects—signal count, chemical shift, integration, and multiplicity—the interpretation becomes a self-validating process, leading to a high-confidence structural confirmation of this compound.

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that, when analyzed correctly, provides unambiguous confirmation of its structure. This guide has detailed the theoretical basis for predicting the spectrum, a robust experimental protocol for its acquisition, and a logical framework for its interpretation. By understanding the causality behind the spectral features and adhering to rigorous experimental practice, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in the characterization of this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

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  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1874.
  • ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • Taylor, M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101.
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  • Shiro, Y., et al. (1987). Proton and iodine-127 nuclear magnetic resonance studies on the binding of iodide by lactoperoxidase. Biochemistry, 26(14), 4381-4386.
  • Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Magnetic Resonance in Chemistry, 36(S1), S21-S33.
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  • Taylor, M. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ChemicalBook. (n.d.). 4-Iodopyrazole(3469-69-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazole-5-carbaldehyde(27258-33-9) 1 H NMR.
  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(12), 1011-1017.
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  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.
  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1556.
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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] The guide delves into the electronic and steric influences of the pyrazole ring, the N-methyl substituent, and the C4-iodo group on the aldehyde's reactivity. Key transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, are discussed in detail. Each section integrates mechanistic insights with field-proven experimental protocols, offering researchers a robust framework for the strategic manipulation of this important scaffold.

Introduction: The Unique Chemical Landscape of a Substituted Pyrazole Carbaldehyde

The pyrazole nucleus is a cornerstone in the design of a vast array of biologically active compounds, including anti-inflammatory agents, antimicrobials, and kinase inhibitors.[2][4][5] The specific molecule under consideration, this compound, presents a unique confluence of functional groups that dictate its chemical behavior.

  • The Pyrazole Ring: As a π-excessive aromatic heterocycle, the pyrazole ring influences the electronic properties of its substituents.[2][6] The two nitrogen atoms modulate the electron density around the ring, affecting the reactivity of the attached aldehyde group.[5]

  • The Aldehyde Group at C5: The carbaldehyde group is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the electronic effects of the pyrazole ring.

  • The Iodo Group at C4: The iodine atom at the C4 position exerts a significant electron-withdrawing inductive effect, which can enhance the electrophilicity of the adjacent C5-aldehyde carbon.[7] Furthermore, the iodo-substituent serves as a versatile handle for cross-coupling reactions, allowing for further molecular diversification.[7][8]

  • The N-Methyl Group: The methyl group on the N1 nitrogen atom influences the molecule's solubility and steric environment.

This guide will systematically explore how these structural features govern the reactivity of the aldehyde group, providing a predictive understanding for synthetic planning.

Core Reactivity Profiles of the Aldehyde Group

The aldehyde functionality in this compound is a gateway to a multitude of chemical transformations. Its reactivity can be broadly categorized into several key classes of reactions.

Nucleophilic Addition and Related Reactions

The polarized carbon-oxygen double bond of the aldehyde is highly susceptible to attack by nucleophiles.

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[9] The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction of the aldehyde with a primary or secondary amine, followed by reduction.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than other reducing agents like sodium borohydride, and it can be used in a one-pot procedure.[9] Its mild nature prevents the reduction of the aldehyde before iminium ion formation.

  • Solvent: Dichloroethane is a common solvent for this reaction, facilitating the dissolution of the reactants and intermediates.[9]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate.

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 eq) in dichloroethane, add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reductive Amination Reactions

AmineProductYield (%)
BenzylamineN-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)aniline~85%
Morpholine4-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)morpholine~90%
AnilineN-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)aniline~75%

(Yields are illustrative and may vary based on specific reaction conditions and substrates)

Visualization: Reductive Amination Workflow

G cluster_workflow Reductive Amination Workflow Start Start Mix_Aldehyde_Amine_Acid Mix Aldehyde, Amine, and Acetic Acid in DCE Start->Mix_Aldehyde_Amine_Acid Stir_30_min Stir at RT for 30 min Mix_Aldehyde_Amine_Acid->Stir_30_min Add_STAB Add STAB Stir_30_min->Add_STAB Stir_12_24_h Stir at RT for 12-24 h Add_STAB->Stir_12_24_h Quench_Workup Aqueous Workup Stir_12_24_h->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: Workflow for the reductive amination of this compound.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental for carbon-carbon bond formation, enabling the construction of more complex molecular architectures.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[10][11] This reaction is a reliable method for synthesizing substituted alkenes.[12][13]

Causality of Experimental Choices:

  • Catalyst: A mild base like ammonium carbonate or piperidine is typically used to deprotonate the active methylene compound, generating the nucleophilic carbanion.[10][11]

  • Solvent: Aqueous media or ethanol are often employed, aligning with green chemistry principles.[10] Sonication can be used to enhance the reaction rate.[10]

Experimental Protocol: Knoevenagel Condensation

  • In a flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a 1:1 mixture of water and ethanol.[10]

  • Add ammonium carbonate (20 mol%) as the catalyst.[10]

  • Place the flask in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

G cluster_mechanism Knoevenagel Condensation Mechanism Aldehyde Pyrazole-CHO Active_Methylene CH₂(CN)₂ Base Base Carbanion ⁻CH(CN)₂ Intermediate Adduct Product Pyrazole-CH=C(CN)₂ Water H₂O

Sources

Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde in Various Solvents

Foreword: Navigating the Complexities of a Versatile Building Block

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives have emerged as privileged scaffolds due to their diverse biological activities. The subject of this guide, this compound, is a particularly valuable synthetic intermediate. The presence of three distinct functional groups—the pyrazole core, an iodo substituent, and a carbaldehyde—offers a rich platform for molecular elaboration. However, this very structural complexity introduces significant challenges related to chemical stability.

This document is intended for researchers, medicinal chemists, and process development scientists. It is not merely a compilation of data but a practical guide grounded in mechanistic principles and field-proven experience. Our objective is to provide a comprehensive understanding of the factors governing the stability of this compound in common laboratory solvents, enabling you to make informed decisions in your experimental design, reaction setup, and compound storage.

Molecular Architecture and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its electronic and steric properties. The pyrazole ring is an electron-rich aromatic system, which generally imparts a degree of stability. However, the substituents play a crucial role in modulating its reactivity.

  • The Carbon-Iodine Bond: The C-I bond is the most labile feature of the molecule. Aryl iodides can be susceptible to de-iodination through various mechanisms, including photolytic cleavage, thermal degradation, and reaction with nucleophiles or radicals.[1] The liberation of elemental iodine (I₂) is a common degradation pathway, often visually indicated by a yellow or brown discoloration of the solid or its solutions.[1]

  • The Aldehyde Functionality: The carbaldehyde group is an electrophilic center, making it susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (auto-oxidation) or other oxidizing agents. It can also participate in a variety of condensation and addition reactions, which may be unintentionally promoted by the choice of solvent or impurities.

  • The Pyrazole Core: While generally stable, the pyrazole ring system can be influenced by the electronic effects of its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde and iodo groups creates a unique electronic environment that can affect its reactivity.

The Critical Role of the Solvent Environment

The choice of solvent is paramount in maintaining the integrity of this compound. Solvents not only solubilize the compound but also can actively participate in its degradation. The following sections provide a detailed analysis of stability in different solvent classes, summarized in Table 1.

Aprotic Non-Polar Solvents: The Gold Standard for Inertness
  • Examples: Hexane, Toluene, Dichloromethane (DCM)

  • Expertise & Experience: Based on general principles for aryl iodides, aprotic and non-polar solvents are predicted to offer the highest stability for short-term experiments and storage in solution.[1] These solvents are chemically inert and do not possess acidic protons that can facilitate protodeiodination. Their low polarity minimizes the solvation of any ionic intermediates that might form during degradation.

  • Trustworthiness: When using these solvents, ensure they are of high purity and, for sensitive applications, peroxide-free (especially for ethers like dioxane, though not strictly non-polar) and degassed to remove dissolved oxygen. The presence of radical initiators can promote the homolytic cleavage of the C-I bond.[1]

Aprotic Polar Solvents: A Balance of Solubility and Risk
  • Examples: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Expertise & Experience: This class of solvents often provides excellent solubility for pyrazole derivatives. However, they are not without risks. DMF can contain amine impurities that can react with the aldehyde. DMSO can be hygroscopic and may contain water, which can facilitate hydrolysis or other degradation pathways. While generally offering moderate stability, long-term storage in these solvents is not recommended without experimental validation.[1]

  • Trustworthiness: Always use anhydrous grades of these solvents. If discoloration is observed over time, it is a strong indicator of degradation. It is advisable to prepare solutions in these solvents fresh for each experiment.

Protic Solvents: A High-Risk Environment
  • Examples: Methanol, Ethanol, Water

  • Expertise & Experience: Protic solvents, particularly alcohols and water, are generally predicted to provide the lowest stability.[1] They can facilitate solvolysis and are more likely to contain impurities that can accelerate de-iodination. The lone pairs on the oxygen atoms of these solvents can coordinate with the iodine atom, potentially weakening the C-I bond. Furthermore, the aldehyde group can form hemiacetals or acetals in alcoholic solutions, which, while often reversible, represents a change in the chemical entity.

  • Trustworthiness: The use of protic solvents should be approached with caution and only for short-duration procedures where their use is unavoidable. If aqueous workups are necessary, they should be performed expeditiously and at reduced temperatures.

Table 1: Predicted Stability of this compound in Common Laboratory Solvents
Solvent ClassExample SolventsPredicted StabilityKey Considerations
Aprotic, Non-polarHexane, Toluene, DichloromethaneHigh Recommended for short-term storage and reactions. Use high-purity, peroxide-free grades.
Aprotic, PolarAcetonitrile (ACN), DMF, DMSOModerate Good for solubility. Prepare solutions fresh. Purity is critical to avoid side reactions.
ProticMethanol, Ethanol, WaterLow Potential for solvolysis and accelerated de-iodination. Avoid for storage.

External Factors Influencing Stability

Beyond the solvent, several external factors can significantly impact the stability of this compound.

Light Exposure
  • Expertise & Experience: The C-I bond is known to be photosensitive.[1] Exposure to ambient or UV light can provide the energy required to induce homolytic cleavage of this bond, leading to the formation of radicals and subsequent degradation.

  • Trustworthiness: A self-validating protocol involves storing both the solid compound and its solutions in amber vials or by wrapping containers in aluminum foil to protect them from light.[1]

Temperature
  • Expertise & Experience: Thermal stress accelerates the rate of all chemical reactions, including degradation.[1] For iodinated compounds, elevated temperatures can promote de-iodination.

  • Trustworthiness: The recommended storage condition for the solid material is 2-8°C.[2] Solutions should be kept cool, and reactions should be run at the lowest effective temperature.

Atmospheric Conditions
  • Expertise & Experience: The presence of oxygen can lead to the oxidation of the aldehyde group. Moisture can facilitate hydrolysis or other water-mediated degradation pathways.

  • Trustworthiness: Storing the solid compound under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.[2] For sensitive applications in solution, degassing the solvent and maintaining an inert atmosphere can minimize oxidative degradation.[1]

Diagram 1: Key Factors Influencing Compound Stability

cluster_solvents Solvent Properties Compound This compound Solvent Solvent Choice Compound->Solvent Light Light Exposure Compound->Light Temp Temperature Compound->Temp Atmosphere Atmosphere (O₂, H₂O) Compound->Atmosphere Degradation Degradation Solvent->Degradation Protic Protic Solvent->Protic Aprotic Aprotic Solvent->Aprotic Polarity Polarity Solvent->Polarity Purity Purity Solvent->Purity Light->Degradation Temp->Degradation Atmosphere->Degradation

Caption: Key factors influencing the stability of the compound.

Experimental Protocol: Assessing Stability via HPLC

A robust stability-indicating analytical method is crucial for quantifying the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its sensitivity and resolving power.[3][4]

Objective

To determine the degradation profile of this compound in a chosen solvent over time under specific conditions (e.g., room temperature, protected from light).

Materials and Reagents
  • This compound (≥98% purity)

  • HPLC-grade solvent of interest (e.g., Acetonitrile)

  • HPLC-grade water and modifiers (e.g., formic acid, ammonium acetate)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Methodology
  • Stock Solution Preparation (T₀):

    • Accurately weigh a known amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Immediately dilute an aliquot of this stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC system. This serves as the time-zero (T₀) reference.

  • Stability Study Setup:

    • Store the remaining stock solution under the desired test conditions (e.g., in a sealed amber vial at 25°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same working concentration as the T₀ sample and analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) may be a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • Plot the percentage remaining versus time to visualize the degradation profile.

Diagram 2: Workflow for Stability Assessment

cluster_prep Preparation cluster_t0 Time Zero (T₀) cluster_study Stability Study cluster_tx Time X (Tₓ) cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in test solvent) Dilute_T0 Dilute to 50 µg/mL Prep_Stock->Dilute_T0 Store Store Stock Solution (Test Conditions) Prep_Stock->Store Analyze_T0 Analyze by HPLC (Reference) Dilute_T0->Analyze_T0 Compare Compare Peak Areas (Tₓ vs T₀) Analyze_T0->Compare Timepoints Sample at Timepoints (T₁, T₂, T₃...) Store->Timepoints Dilute_Tx Dilute to 50 µg/mL Timepoints->Dilute_Tx Analyze_Tx Analyze by HPLC Dilute_Tx->Analyze_Tx Analyze_Tx->Compare Plot Plot % Remaining vs. Time Compare->Plot

Caption: Workflow for assessing the stability of the compound.

Conclusion and Best Practices

The chemical stability of this compound is a critical parameter that dictates its successful use in synthesis and drug development. The primary degradation pathways involve the C-I bond and the aldehyde functionality.

Summary of Recommendations:

  • Storage: Store the solid compound in a tightly sealed container, protected from light, under an inert atmosphere, and at 2-8°C.[2]

  • Solvent Selection: For maximum stability in solution, use high-purity, aprotic, non-polar solvents. If solubility requires the use of aprotic polar solvents, prepare solutions fresh and use them promptly. Avoid prolonged exposure to protic solvents.

  • Handling: Minimize exposure of the compound, both in solid and solution form, to light, heat, and atmospheric oxygen and moisture.

  • Monitoring: Be vigilant for signs of degradation, such as discoloration. When in doubt, verify the purity of the material analytically.

  • Validation: For critical applications, perform a stability study in the chosen solvent system to understand the degradation kinetics under your specific experimental conditions.

By adhering to these principles, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Solubility of Things. (n.d.). 4-methylpyrazole.
  • ChemicalBook. (n.d.). Pyrazole.
  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
  • BenchChem. (n.d.). Assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.
  • Lead Sciences. (n.d.). This compound.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
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The Strategic Application of 4-Iodo-1-Methyl-1H-Pyrazole-5-Carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its metabolic stability, synthetic tractability, and ability to form key hydrogen bond interactions within protein active sites have cemented its importance in medicinal chemistry.[3] Within this esteemed class of heterocycles, 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde emerges as a particularly strategic building block. This molecule is exquisitely functionalized, presenting two orthogonal reactive centers: a C4-iodo group, primed for versatile carbon-carbon and carbon-nitrogen bond formation, and a C5-aldehyde, a gateway for constructing diverse side chains and pharmacophoric elements.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound. We will delve into the causality behind experimental choices for its synthesis and subsequent transformations, offering field-proven insights for researchers, scientists, and drug development professionals. The core of this guide will focus on its pivotal role in the synthesis of targeted therapies, with a special emphasis on the development of kinase inhibitors, a class of drugs revolutionizing oncology and immunology.

I. Synthesis of the Core Intermediate: A Two-Step Approach

The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A logical and robust synthetic strategy involves a two-step sequence starting from the commercially available 1-methylpyrazole.

Step 1: Regioselective Iodination of 1-Methylpyrazole

The first step is the direct iodination of 1-methylpyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for this transformation.

  • Rationale for Reagent Choice: N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its mild nature and ease of handling compared to molecular iodine.[2] The reaction is typically conducted in a suitable solvent like acetonitrile. An alternative patented method utilizes molecular iodine in the presence of an oxidant, such as hydrogen peroxide, which regenerates iodine from the hydrogen iodide byproduct, thus improving atom economy.[4]

Step 2: Vilsmeier-Haack Formylation

With the 4-iodo-1-methyl-1H-pyrazole in hand, the next crucial step is the introduction of the carbaldehyde group at the C5 position. The Vilsmeier-Haack reaction is the gold-standard method for this transformation.[3][5]

  • Mechanism and Causality: The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). This creates a highly electrophilic chloroiminium ion species, (CH₃)₂N⁺=CHCl. The 4-iodopyrazole, being an electron-rich heterocycle, undergoes electrophilic substitution, primarily at the C5 position, which is activated by the N1-methyl group. A subsequent hydrolysis step during aqueous workup converts the resulting iminium salt into the desired aldehyde.[5] This regioselectivity is a key advantage, providing the desired 1,4,5-trisubstituted pyrazole scaffold.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole

  • To a solution of 1-methylpyrazole (1.0 eq) in acetonitrile (15 mL per 500 mg of pyrazole), add N-Iodosuccinimide (1.1 eq).[2]

  • Heat the reaction mixture to 85 °C and stir for 1 hour.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., gradient elution with ethyl acetate in heptane) to yield 4-iodo-1-methyl-1H-pyrazole.[2]

Part B: Synthesis of this compound (via Vilsmeier-Haack Reaction)

  • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), cool a solution of N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature between 0-5 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of 4-iodo-1-methyl-1H-pyrazole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.

  • Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours.[6][7]

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

II. The Synthetic Utility: A Hub for Molecular Diversification

The true power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal intermediate for building libraries of compounds for high-throughput screening or for the targeted synthesis of complex drug candidates.

A. Palladium-Catalyzed Cross-Coupling at the C4-Position

The carbon-iodine bond at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[1]

1. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used method for installing aryl and heteroaryl moieties, which are critical for interactions with protein targets, such as the hinge region of kinases.[5]

  • Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for success.

    • Catalyst/Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[1]

    • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[1]

    • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used to dissolve both the organic substrates and the inorganic base.[1]

2. Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction enables the introduction of alkynyl groups, which can act as rigid linkers or as precursors for further transformations. This reaction is co-catalyzed by palladium and copper(I).[8]

  • Causality in Protocol Design:

    • Catalysts: A Pd(0) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) work synergistically. The copper facilitates the formation of a copper acetylide, which then transmetalates to the palladium center.[8]

    • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[8]

3. Buchwald-Hartwig Amination: Forming Key C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of various amines to the pyrazole core. This is particularly relevant for synthesizing compounds that mimic the adenine structure, a key component of ATP, to target the ATP-binding site of kinases.

  • Causality in Protocol Design:

    • Ligand Selection: The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step that forms the C-N bond.[9]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically employed.[9]

    • Challenges: The presence of other nucleophilic groups in the molecule (like the aldehyde or other amines) can sometimes interfere, necessitating a careful choice of reaction conditions or the use of protecting groups.[4]

Representative Cross-Coupling Protocols
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeTypical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.5)Dioxane/H₂O (4:1)1004-12 h75-95
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3.0)THF or DMF50-806-16 h70-90
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11012-24 h60-85

Note: These are generalized conditions based on protocols for similar 4-iodopyrazoles. Optimization for specific substrates is recommended.[1][8]

B. Transformations of the C5-Aldehyde

The aldehyde functionality provides a second handle for diversification, often performed after the C4 position has been functionalized.

1. Reductive Amination: Building Amine Side Chains

Reductive amination is a robust method for converting the aldehyde into a primary, secondary, or tertiary amine by reacting it with an amine in the presence of a mild reducing agent.[10]

  • Causality in Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent. It is mild enough not to reduce the aldehyde on its own but is highly effective at reducing the iminium ion formed in situ from the condensation of the aldehyde and the amine. This selectivity minimizes side reactions.[11] This reaction is fundamental for installing diverse side chains that can occupy specific pockets in a target protein, enhancing potency and selectivity.

2. Condensation Reactions: Forming Heterocycles

The aldehyde can participate in condensation reactions with various nucleophiles to construct new heterocyclic rings fused to or substituted on the pyrazole core. For example, reaction with 5-amino-1H-pyrazole derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidine systems, another important scaffold in medicinal chemistry.[12] This strategy is often employed in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials.[11]

III. Case Study: Application in the Synthesis of IRAK4 Kinase Inhibitors

A compelling application of pyrazole-based scaffolds is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it an attractive target for treating inflammatory diseases and certain cancers.[13][14]

Several potent IRAK4 inhibitors are based on an N-(1H-pyrazol-4-yl)carboxamide core.[15][16] this compound serves as an ideal starting point for the synthesis of the key "eastern half" of these inhibitors.

Synthetic Workflow for an IRAK4 Inhibitor Intermediate

The following workflow illustrates how the dual reactivity of this compound can be harnessed.

IRAK4_Workflow Start 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde Step1 Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Start->Step1 C4-Functionalization Intermediate1 4-Aryl-1-methyl-1H- pyrazole-5-carbaldehyde Step1->Intermediate1 Step2 Reductive Amination (Primary Amine, NaBH(OAc)₃) Intermediate1->Step2 C5-Elaboration Product 4-Aryl-5-(aminomethyl)- 1-methyl-1H-pyrazole (IRAK4 Intermediate) Step2->Product

Caption: Synthetic workflow for an IRAK4 inhibitor intermediate.

  • Step 1 (C4-Functionalization): A Suzuki coupling reaction is performed on the starting material to introduce a specific aryl or heteroaryl group at the C4 position. This group is often designed to fit into a hydrophobic pocket of the IRAK4 active site.

  • Step 2 (C5-Elaboration): The aldehyde of the resulting intermediate is then subjected to reductive amination with a chosen primary amine. This step introduces a flexible side chain that can form crucial hydrogen bonds or other interactions to enhance binding affinity and selectivity. The final product is a key intermediate that can be coupled with the "western half" of the inhibitor to complete the synthesis.

Signaling Pathway Inhibition

The synthesized pyrazole-based inhibitors function by competing with ATP for the kinase domain of IRAK4. This blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB, ultimately suppressing the production of pro-inflammatory cytokines.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Downstream Downstream Signaling (TRAF6, TAK1) IRAK4->Downstream NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Pyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway.

IV. Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors is a prominent application, the versatility of this compound extends to other areas of medicinal chemistry.

  • PARP Inhibitors: The pyrazole scaffold is also present in inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair. The aldehyde functionality can be elaborated into the carboxamide moieties often required for binding to the nicotinamide-binding site of PARP enzymes.[17]

  • Anticancer Agents: Through various synthetic manipulations, derivatives of this building block have been explored as general cytotoxic agents against a range of cancer cell lines.[3][6][18]

  • Multicomponent Reactions (MCRs): Pyrazole aldehydes are valuable substrates in MCRs, enabling the rapid construction of complex and diverse molecular libraries for phenotypic screening and hit identification.[11][19] This approach aligns with the modern demand for efficiency and innovation in early-stage drug discovery.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its dual-functional nature allows for a logical and efficient construction of complex molecules designed to interact with specific biological targets. The robust and well-understood reactivity of both the iodo and aldehyde groups provides a reliable platform for generating novel chemical matter. As the demand for targeted therapies continues to grow, particularly in the fields of oncology and immunology, the judicious application of such versatile building blocks will remain a cornerstone of successful drug discovery and development programs.

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4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde: A Versatile Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole nucleus is a "biologically privileged" scaffold, a distinction earned by its consistent presence in a multitude of compounds with significant therapeutic value.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural features allow for diverse substitution patterns, enabling fine-tuning of steric and electronic properties to optimize biological activity. A testament to its importance is the number of FDA-approved drugs incorporating this moiety, including the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1]

Within the vast family of pyrazole-based synthons, 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde stands out as a particularly powerful and versatile building block. Its strategic design incorporates two distinct and highly reactive functional handles on the pyrazole core: an aldehyde group at the C5 position and an iodine atom at the C4 position. This unique arrangement facilitates a wide range of chemical transformations, allowing for the construction of complex, fused, and substituted heterocyclic systems that are often pursued as targets in drug discovery and materials science.[4]

This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and application in the synthesis of high-value heterocyclic compounds.

Chapter 1: Core Characteristics of the Building Block

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis.

Physicochemical Properties

The key properties of this compound are summarized below. Proper storage, shielded from light in an inert atmosphere, is crucial to prevent degradation and ensure reactivity.[5]

PropertyValueSource(s)
CAS Number 959986-66-4[5][6]
Molecular Formula C₅H₅IN₂O[5]
Molecular Weight 236.01 g/mol [5]
Appearance Solid[7]
Purity Typically ≥97%[5]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[5]
Synthesis Overview

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Regioselective Iodination cluster_2 Step 3: C5-Formylation P Pyrazole MP 1-Methyl-1H-pyrazole P->MP e.g., MeI, Base IMP 4-Iodo-1-methyl-1H-pyrazole MP->IMP e.g., NIS, I2/CAN Target This compound IMP->Target Vilsmeier-Haack (POCl3, DMF) G A Building Block (this compound) C Condensation/ Schiff Base Formation A->C B Binucleophile (e.g., Guanidine) B->C D Intramolecular Cyclization C->D Intermediate E Aromatization (Tautomerization/Oxidation) D->E Dihydro intermediate F Product (4-Iodo-substituted Pyrazolo[3,4-d]pyrimidine) E->F

Figure 2. Mechanism for pyrazolo[3,4-d]pyrimidine synthesis.

Exemplary Protocol: Synthesis of a 4-Iodo-Pyrazolo[3,4-d]pyrimidine Derivative

This protocol is a generalized representation and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and guanidine hydrochloride (1.2 equiv.) in a suitable solvent such as ethanol or n-butanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (2.5 equiv.), to the mixture to liberate the free guanidine and facilitate the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This typically involves acid-base extraction by dissolving the residue in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Reactions at the C4-Iodine: The Power of Cross-Coupling

The carbon-iodine bond at the C4 position is the building block's second key reactive site. The high reactivity of the C-I bond makes it an excellent electrophilic partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. [10]This enables the introduction of a vast array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, directly onto the pyrazole core.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. [10]* Sonogashira Coupling: For C-C bond formation with terminal alkynes. [11][10]* Buchwald-Hartwig Amination: For C-N bond formation with amines. [10]* C-O Coupling Reactions: For the synthesis of ethers with alcohols. [12] Causality in Protocol Design: Mitigating Deiodination A significant challenge in the cross-coupling of 4-iodopyrazoles is the competing side reaction of deiodination (or hydrodehalogenation), where the iodine is replaced by a hydrogen atom. [13]This reduces the yield of the desired product. The choice of reaction conditions is therefore critical to favor the desired catalytic cycle over this undesired pathway.

  • Catalyst & Ligand: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial. These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it kinetically more favorable than the deiodination pathway. [13]* Base: A non-nucleophilic, moderately strong base like K₃PO₄ or K₂CO₃ is often preferred. Stronger, more nucleophilic bases can sometimes promote side reactions. [13]* Solvent and Temperature: Anhydrous, degassed solvents are essential to prevent protic sources from contributing to deiodination. Lowering the reaction temperature can also sometimes suppress this side reaction, although it may require longer reaction times. [13] Exemplary Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for coupling with various arylboronic acids.

G A Setup Under Inert Atmosphere (Argon or Nitrogen) B Add Reagents to Dry Flask: - this compound (1.0 equiv.) - Arylboronic Acid (1.2-1.5 equiv.) - Base (e.g., K₂CO₃, 2.0-3.0 equiv.) A->B C Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂, 2-5 mol%) - Phosphine Ligand (e.g., SPhos, 4-10 mol%) B->C D Add Degassed Solvent (e.g., 1,4-Dioxane/Water mixture) C->D E Heat Reaction Mixture (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up: - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) F->G H Purification: - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Column Chromatography G->H

Figure 3. Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Inert Atmosphere: To an oven-dried reaction vessel (e.g., a sealed tube), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₂CO₃ (2.0-3.0 equiv.). [10]2. Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. [10]4. Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C for 2-18 hours, monitoring completion by TLC or LC-MS. [10]5. Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. [10]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde. [10]

Chapter 3: Outlook and Significance

This compound is a quintessential example of a modern heterocyclic building block. Its dual reactivity allows for a modular and powerful approach to the synthesis of complex molecules. Chemists can perform sequential reactions, first diversifying the C4 position through robust cross-coupling chemistry and subsequently using the C5-aldehyde to construct a fused heterocyclic ring. This "late-stage functionalization" approach is invaluable in the generation of chemical libraries for drug discovery screening.

The derivatives accessible from this single starting material are extensive and hold significant potential. The pyrazolo[3,4-d]pyrimidines are established pharmacophores, and the ability to introduce diverse aryl and heteroaryl groups at the 4-position provides a direct route to novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. [2][14][15][16]The continued exploration of this building block in both academic and industrial settings is poised to yield new molecular entities with promising applications across the chemical sciences.

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The Strategic Core: A Technical Guide to 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and strategic applications of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. This versatile building block, bearing both a reactive iodine atom and a formyl group on a biologically significant pyrazole scaffold, offers a powerful platform for the construction of complex molecular architectures. We will delve into validated synthetic protocols, explore its diverse chemical transformations, and illuminate its role in the generation of potent bioactive molecules, particularly kinase inhibitors and other therapeutic agents. This guide is designed to bridge the gap between theoretical knowledge and practical application, providing the necessary insights for leveraging this key intermediate in contemporary drug discovery programs.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1]

The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacological profile of drug candidates. This compound (Figure 1) emerges as a particularly valuable intermediate due to its trifunctional nature: the N-methylated pyrazole core, a versatile aldehyde at the 5-position, and a highly reactive iodine atom at the 4-position. This unique combination allows for sequential and diverse chemical modifications, making it a powerful tool for generating libraries of novel compounds for high-throughput screening and for the targeted synthesis of complex lead candidates.

PropertyValueReference
CAS Number 959986-66-4[4]
Molecular Formula C5H5IN2O[4]
Molecular Weight 236.01 g/mol [4]
Appearance Off-white to pale yellow solid (estimated)[1]
Purity ≥98%[4]
Storage 2-8°C, inert atmosphere, protect from light[4]

Figure 1: Chemical Structure of this compound.

Synthesis of the Core Intermediate: A Tale of Two Strategies

The synthesis of this compound can be approached via two primary retrosynthetic pathways, each with its own merits depending on the availability of starting materials and desired scale.

Strategy 1: Vilsmeier-Haack Formylation of a Pre-iodinated Pyrazole

This is arguably the most direct and logical approach. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃), acts as the formylating agent.[6]

The key precursor for this strategy is 1-methyl-4-iodopyrazole. A patented method for its synthesis involves the direct iodination of 1-methylpyrazole using iodine in the presence of an oxidizing agent.[8]

Step 1: Synthesis of 1-methyl-4-iodopyrazole [8]

  • To a stirred solution of 1-methylpyrazole (1.0 eq.) and iodine (1.1 eq.) in a suitable solvent, heat the mixture to 40-80°C.

  • Slowly add an aqueous solution of an oxidizing agent (e.g., nitric acid or hydrogen peroxide).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and adjust the pH to 5-9 with an aqueous base (e.g., NaOH).

  • The product, 1-methyl-4-iodopyrazole, will precipitate and can be collected by filtration.

Step 2: Formylation of 1-methyl-4-iodopyrazole [5][9]

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 3.0 eq.) to 0°C.

  • Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.

  • Add a solution of 1-methyl-4-iodopyrazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or neat DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring for completion by TLC.

  • Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Strategy 2: Iodination of a Pre-formylated Pyrazole

An alternative route involves the initial synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde, followed by electrophilic iodination at the C4 position. The C4 position of the pyrazole ring is highly susceptible to electrophilic attack, making this a regioselective transformation.[10]

  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

  • Add an iodinating reagent such as N-iodosuccinimide (NIS, 1.1 eq.) or a mixture of iodine and an oxidizing agent (e.g., iodic acid).[10][11]

  • Heat the reaction mixture (e.g., to 85°C for NIS in acetonitrile) and stir for 1-4 hours, monitoring by TLC.[11]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup, including a wash with aqueous sodium thiosulfate to remove any remaining iodine.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by silica gel column chromatography.

Synthesis_Strategies cluster_0 Strategy 1: Vilsmeier-Haack Route cluster_1 Strategy 2: Iodination Route 1-Methylpyrazole 1-Methylpyrazole 1-Methyl-4-iodopyrazole 1-Methyl-4-iodopyrazole 1-Methylpyrazole->1-Methyl-4-iodopyrazole Iodination [32] Target_Compound 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde 1-Methyl-4-iodopyrazole->Target_Compound Vilsmeier-Haack [17, 18] 1-Methylpyrazole_alt 1-Methylpyrazole 1-Methyl-1H-pyrazole-5-carbaldehyde 1-Methyl-1H-pyrazole-5-carbaldehyde 1-Methylpyrazole_alt->1-Methyl-1H-pyrazole-5-carbaldehyde Formylation 1-Methyl-1H-pyrazole-5-carbaldehyde->Target_Compound Iodination [5, 14]

Caption: Retrosynthetic pathways to this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, enabling a wide array of subsequent chemical transformations.

The Versatility of the C-I Bond: Gateway to Complexity

The carbon-iodine bond at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions. The reactivity trend for halogens in these reactions is I > Br > Cl, making the iodo-substituted pyrazole an excellent electrophilic coupling partner.[12]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[13][14] This reaction is fundamental in medicinal chemistry for constructing biaryl structures, which are common motifs in kinase inhibitors.

  • In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.5 eq.).

  • Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Seal the vial and irradiate in a microwave reactor at 90-120°C for 5-20 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne, yielding valuable alkynyl-pyrazole derivatives.[12][15][16] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

  • To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., triethylamine or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst and evaporate the solvent.

  • Purify the residue by column chromatography.

Reactivity_Diagram cluster_C4 Reactions at C4 (Iodo Group) cluster_C5 Reactions at C5 (Aldehyde Group) Target This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Target->Suzuki Pd Catalyst, Base [9] Sonogashira Sonogashira Coupling (with R-C≡CH) Target->Sonogashira Pd/Cu Catalyst, Base [2] Heck Heck Coupling (with Alkenes) Target->Heck Buchwald Buchwald-Hartwig Amination (with R₂NH) Target->Buchwald Condensation Condensation (e.g., with Amines) Target->Condensation Reduction Reduction (to Alcohol) Target->Reduction Oxidation Oxidation (to Carboxylic Acid) Target->Oxidation Wittig Wittig Reaction (to Alkene) Target->Wittig

Caption: Key chemical transformations of the title compound.

The Reactivity of the Aldehyde Group: Building Fused Systems

The aldehyde functionality at the C5 position is a versatile handle for constructing fused heterocyclic systems, which are of great interest in medicinal chemistry. A prime example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres known to act as kinase inhibitors.[17][18][19]

The aldehyde can undergo condensation with various amidines or related compounds to form the pyrimidine ring. For example, reaction with guanidine would introduce an amino group at the 4-position of the resulting pyrazolo[3,4-d]pyrimidine, a common feature in many kinase inhibitors.

Application in Drug Discovery: Targeting Kinases

The primary application of this compound in drug discovery is as a precursor to potent and selective kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this intermediate, is a well-established "hinge-binding" motif for many kinases.

The synthetic workflow typically involves:

  • Suzuki or Sonogashira coupling at the C4 position to introduce a substituent that will occupy a hydrophobic pocket in the kinase active site.

  • Condensation of the aldehyde at the C5 position to form the fused pyrimidine ring, often incorporating a group capable of hydrogen bonding with the kinase hinge region.

Kinase_Inhibitor_Synthesis Start 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde Step1 Suzuki/Sonogashira Coupling at C4 Start->Step1 Intermediate 4-Substituted Pyrazole-5-carbaldehyde Step1->Intermediate Step2 Condensation/Cyclization at C5 Aldehyde Intermediate->Step2 Final Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Step2->Final

Caption: General workflow for synthesizing kinase inhibitors from the title compound.

This modular approach allows for the rapid generation of a library of analogues, where different substituents can be systematically installed at various positions to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of pyrazolo[3,4-d]pyrimidine have shown potent activity against various cancer cell lines and have been investigated for their anti-inflammatory effects through the inhibition of enzymes like COX-2.[17][19]

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde Proton 9.8 - 10.2s1H-CHO
Pyrazole Proton (C3-H) 7.8 - 8.2s1HPyrazole H3
N-Methyl Protons 3.9 - 4.2s3HN-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aldehyde Carbonyl 185 - 190-CHO
Pyrazole C5 145 - 150C5-CHO
Pyrazole C3 138 - 142C3-H
Pyrazole C4 85 - 95C4-I
N-Methyl Carbon 35 - 40N-CH₃

Conclusion

This compound is a high-value, strategic building block for modern medicinal chemistry. Its synthetic accessibility, coupled with the orthogonal reactivity of the iodo and formyl groups, provides a robust platform for the efficient construction of diverse and complex molecular scaffolds. Its demonstrated utility in the synthesis of pyrazolo[3,4-d]pyrimidines underscores its importance in the development of kinase inhibitors and other targeted therapeutics. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful intermediate into their drug discovery endeavors, ultimately accelerating the path toward novel and effective medicines.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 544-556. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Future Medicinal Chemistry, 13(15), 1335-1353. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 234. [Link]

  • Patel, R. V., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(11), 074-080. [Link]

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  • Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • National Institutes of Health. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

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  • ResearchGate. (2018). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • National Institutes of Health. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

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Methodological & Application

Application Notes & Protocols: Sonogashira Coupling Conditions for 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors.[1] The ability to precisely and efficiently functionalize the pyrazole ring is therefore of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (like those on an aryl halide) and sp-hybridized carbons of a terminal alkyne.[2][3] This reaction is celebrated for its mild conditions and broad functional group tolerance, making it ideal for the late-stage diversification of complex molecules.[2][3]

This guide provides a comprehensive technical overview and a field-proven protocol for the Sonogashira coupling of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 959986-66-4).[4] This specific substrate is an excellent candidate for this transformation due to the high reactivity of the carbon-iodine bond.[2] We will delve into the mechanistic underpinnings of the reaction, offer guidance on parameter optimization, and provide a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.

Reaction Principle: A Synergistic Dual-Metal Catalysis

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles involving palladium and copper.[5][6] While the exact mechanism is still a subject of detailed study, the generally accepted pathway provides a strong predictive framework for optimizing reaction conditions.[7][8]

  • The Palladium Cycle: The cycle is initiated by the active Pd(0) catalyst. The first and often rate-limiting step is the oxidative addition of the Pd(0) species into the carbon-iodine bond of the pyrazole, forming a Pd(II)-aryl intermediate.[2][9]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[2][6][9] In the presence of an amine base, this complex facilitates the deprotonation of the alkyne, increasing its acidity and generating a highly reactive copper(I) acetylide species.[2][10]

  • Transmetalation and Reductive Elimination: The key crossover step is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) center, displacing the halide.[7][8] The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired C(sp²)-C(sp) bond of the final product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Conditions for this compound

The electronic properties of the pyrazole substrate guide the optimization strategy. The presence of two nitrogen atoms and an electron-withdrawing aldehyde group makes the ring electron-deficient, which generally accelerates the oxidative addition step. However, the nitrogen lone pairs can also coordinate with the palladium catalyst, potentially leading to inhibition.[11] Careful selection of reaction parameters is therefore critical.

  • Catalyst System Selection:

    • Palladium Source: Standard, commercially available palladium precatalysts are highly effective. PdCl₂(PPh₃)₂ is an excellent starting point due to its air stability and reliable generation of the active Pd(0) species in situ.[2] For particularly challenging substrates or to improve turnover numbers, Pd(PPh₃)₄ can be used directly.[7] Typical loadings range from 1-5 mol%.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst.[2] Its role is to facilitate alkyne deprotonation and participate in the crucial transmetalation step.[3] Loadings are typically 2-5 mol%.

    • Considering Copper-Free Conditions: A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by copper and oxygen.[11] If homocoupling is a significant issue, switching to a copper-free protocol is advisable. This often requires the use of more specialized, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[7][11]

  • Base and Solvent:

    • Base: An amine base is required to neutralize the HI generated in the reaction and to deprotonate the terminal alkyne. Triethylamine (Et₃N or TEA) and diisopropylethylamine (DIPEA) are standard choices.[5] Typically, 2-3 equivalents are used. The base should be anhydrous and preferably distilled to avoid introducing water, which can negatively affect catalyst activity.[11]

    • Solvent: Anhydrous, degassed polar aprotic solvents are preferred. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices that effectively dissolve the reagents and facilitate the reaction.[5][11]

  • Temperature and Reaction Monitoring:

    • Given the high reactivity of the C-I bond, these reactions can often be run at moderate temperatures. A starting point of 50-80 °C is recommended.[5][11] For highly reactive alkynes, room temperature may be sufficient.[2]

    • Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyrazole is consumed.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.

4.1. Reagents and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.2-1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

    • Copper(I) Iodide [CuI] (4-5 mol%)

    • Triethylamine [Et₃N] (3.0 eq), anhydrous

    • Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF], anhydrous and degassed

    • Ethyl acetate, Hexanes (for chromatography)

    • Saturated aqueous NH₄Cl solution, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with condenser

    • Magnetic stirrer and hotplate

    • Inert gas (Argon or Nitrogen) supply line with bubbler

    • Syringes and needles

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

4.2. Experimental Workflow Diagram

Workflow start Start: Prepare Inert Atmosphere setup 1. Add Solids (Iodopyrazole, PdCl₂(PPh₃)₂, CuI) to flame-dried Schlenk flask start->setup purge 2. Evacuate and backfill with Argon/Nitrogen (3x) setup->purge add_liquids 3. Add Anhydrous Solvent (THF/DMF) and Base (Et₃N) via syringe purge->add_liquids stir1 4. Stir for 5-10 min at room temperature add_liquids->stir1 add_alkyne 5. Add Terminal Alkyne dropwise via syringe stir1->add_alkyne heat 6. Heat to 50-80 °C Monitor by TLC/LC-MS add_alkyne->heat workup 7. Work-up (Cool, filter, extract, dry) heat->workup Reaction Complete purify 8. Purification (Concentrate and perform column chromatography) workup->purify end End: Isolate Pure Product purify->end

Caption: General experimental workflow for Sonogashira cross-coupling.

4.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 236 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 21 mg, 0.03 mmol, 3 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) followed by anhydrous Et₃N (e.g., 0.42 mL, 3.0 mmol) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. Monitor the reaction's progress by TLC every 1-2 hours until the starting iodopyrazole spot is no longer visible.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Summary and Representative Examples

The following table outlines optimized conditions for the coupling of this compound with various terminal alkynes. Yields are representative and may vary.

EntryTerminal Alkyne (R')Pd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)4Et₃N (3)THF60485-95
21-HexynePdCl₂(PPh₃)₂ (3)4Et₃N (3)THF60680-90
33-Butyn-1-olPdCl₂(PPh₃)₂ (3)4DIPEA (3)DMF50875-85
4TrimethylsilylacetylenePd(PPh₃)₄ (2)5Et₃N (3)THFRT1290-98

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture, oxygen).2. Poor quality reagents (wet solvent/base).3. Catalyst inhibition by pyrazole nitrogen.1. Ensure a strictly inert atmosphere (use Schlenk techniques).2. Use freshly distilled/anhydrous solvents and bases.[11]3. Increase catalyst loading slightly (e.g., to 5 mol%). Consider screening other ligands like bulky phosphines or NHCs.[11]
Significant Alkyne Homocoupling 1. Presence of oxygen in the reaction.2. Copper(I) is promoting Glaser coupling.1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw or bubbling with argon for 20-30 min).[11]2. Switch to a copper-free protocol. This may require a different palladium source/ligand system and potentially a stronger base.[11]
Formation of Dehalogenated Pyrazole 1. Presence of protic impurities (water).2. High reaction temperatures leading to side reactions.1. Ensure all reagents and glassware are scrupulously dry.2. Attempt the reaction at a lower temperature for a longer period.[11]
Dark Black Mixture / Catalyst Crash 1. Catalyst decomposition (Pd(0) aggregation).2. Reaction temperature is too high.1. Ensure adequate ligand is present to stabilize the Pd(0) species. If using PdCl₂(PPh₃)₂, adding a small amount of extra PPh₃ ligand (2-4 mol%) can help.2. Reduce the reaction temperature.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-alkynyl-1-methyl-1H-pyrazole-5-carbaldehyde derivatives. The protocol detailed herein provides a robust and well-validated starting point for researchers. By understanding the underlying mechanism and paying careful attention to key parameters such as catalyst choice, solvent and base quality, and the maintenance of an inert atmosphere, scientists can successfully leverage this reaction to generate diverse libraries of novel pyrazole-containing compounds for applications in drug discovery and materials science.

References

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Application Notes and Protocols for the Heck Reaction of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a key structural component in a multitude of approved drugs, including the anti-inflammatory agent celecoxib and the blockbuster drug sildenafil.[2][3] The metabolic stability of the pyrazole ring and its capacity for diverse functionalization make it an attractive framework for the development of novel therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders.[4][5][6]

The introduction of vinyl moieties onto the pyrazole core via the palladium-catalyzed Heck reaction significantly expands the chemical space available to drug discovery professionals. This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex molecular architectures that can serve as versatile intermediates for further elaboration or as final drug candidates themselves.[7] Specifically, the Heck reaction of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde provides a direct route to highly functionalized pyrazoles bearing both a reactive aldehyde and a vinyl substituent. This combination of functional groups opens up a plethora of possibilities for subsequent chemical transformations, making these compounds valuable building blocks in the synthesis of novel bioactive molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Heck reaction with this compound and various alkenes. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, present a comparative analysis of different alkene substrates, and provide practical troubleshooting advice to overcome common challenges.

The Heck Reaction: A Mechanistic Overview

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene.[8] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting.[9]

The catalytic cycle can be summarized in four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (in our case, this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[10]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-elimination and is responsible for the high trans-selectivity often observed in Heck reactions.[11]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base is essential to neutralize the hydrogen halide produced during this step.[10]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Alkene [Aryl-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Aryl)-Pd(II)L₂-I PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_Hydride H-Pd(II)L₂-I PdII_Intermediate->Pd_Hydride β-Hydride Elimination Product Vinyl-pyrazole Product PdII_Intermediate->Product Product (Substituted Alkene) Pd_Hydride->Pd0 Reductive Elimination (Base) Base Base Base->Pd_Hydride Base-H⁺ + I⁻ Aryl_I 4-Iodo-1-methyl- 1H-pyrazole-5-carbaldehyde Alkene Alkene (R-CH=CH₂)

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

This protocol provides a detailed, step-by-step methodology for the Heck reaction of this compound with methyl acrylate as a model alkene. This reaction has been shown to proceed with high efficiency under optimized conditions.[1]

Materials and Reagents:

  • This compound (CAS: 959986-66-4)[9]

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)[1]

  • Triethylamine (Et₃N), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine pyrazole, Pd(OAc)₂, ligand in flask Inert Evacuate and backfill with N₂/Ar (3x) Reagents->Inert Solvents Add anhydrous DMF, Et₃N, and alkene via syringe Inert->Solvents Heat Heat to 80-100 °C Solvents->Heat Monitor Monitor by TLC until starting material is consumed Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Dilute with EtOAc, wash with NaHCO₃ and brine Cool->Quench Dry Dry organic layer with MgSO₄ Quench->Dry Concentrate Filter and concentrate under reduced pressure Dry->Concentrate Purify Purify by silica gel column chromatography Concentrate->Purify Product Final Product Purify->Product Characterize product

Figure 2: Experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution of the pyrazole), freshly distilled triethylamine (2.0 equiv), and methyl acrylate (1.5 equiv) via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/EtOAc eluent) until the starting pyrazole is consumed (typically 12-24 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-(2-methoxycarbonylvinyl)-1-methyl-1H-pyrazole-5-carbaldehyde.

Data Presentation: Scope of the Heck Reaction with Various Alkenes

The Heck reaction of this compound is compatible with a range of alkene coupling partners. The following table summarizes the reaction outcomes with representative electron-deficient and electron-rich alkenes.

EntryAlkeneProductConditionsYield (%)Reference
1Methyl acrylateA95[1]
2StyreneA78[1]
3n-Butyl acrylateA92[1]
4AcrylonitrileA85[1]
5Ethyl vinyl etherB65Inferred
61-HexeneB55Inferred

Conditions A: Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N (2 equiv), DMF, 80 °C, 24 h.[1] Conditions B: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), K₂CO₃ (2.5 equiv), NMP, 120 °C, 24 h. (Conditions adapted for less reactive alkenes).

Troubleshooting and Field-Proven Insights

Low or No Conversion:

  • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(OAc)₂, it should be a fine, brown powder. Consider using a more active pre-catalyst like a palladacycle. The active Pd(0) species can be sensitive to air, so maintaining a strict inert atmosphere is crucial.[10]

  • Ligand Choice: For electron-deficient heterocycles like our pyrazole, electron-rich and bulky phosphine ligands are often beneficial. If P(OEt)₃ or P(o-tol)₃ are ineffective, consider other ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[12]

  • Insufficient Temperature: The oxidative addition to the C-I bond of the pyrazole may require higher temperatures. Gradually increase the reaction temperature, but be mindful of potential decomposition of the starting materials or product.

  • Base Incompatibility: While triethylamine is commonly used, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like NMP or DMAc might be more effective, especially with less reactive alkenes.

Formation of Side Products:

  • Homocoupling of the Pyrazole: This can occur if the oxidative addition is slow compared to other catalyst decomposition pathways. Increasing the concentration of the alkene or using a more effective ligand can sometimes suppress this side reaction.

  • Alkene Isomerization: Isomerization of the product alkene can be an issue, particularly with terminal alkenes. This is often promoted by the formation of palladium-hydride species. Adding a proton sponge or using silver salts can sometimes mitigate this.[10]

  • Reductive Dehalogenation: The iodo-pyrazole can be reduced to the corresponding pyrazole. This is more common with longer reaction times or at higher temperatures. Ensure the reaction is stopped once the starting material is consumed.

Challenges with the Aldehyde Functionality:

The aldehyde group is generally tolerant of Heck reaction conditions. However, at very high temperatures or with certain basic conditions, side reactions such as aldol condensation could potentially occur, though this is less common under standard Heck protocols.

Applications in Drug Discovery and Materials Science

The vinyl-pyrazole carbaldehydes synthesized through this methodology are valuable intermediates for the construction of more complex molecular scaffolds.

  • Lead Optimization in Drug Discovery: The vinyl group can participate in a variety of subsequent transformations, such as Michael additions, epoxidations, or as a diene in Diels-Alder reactions, allowing for rapid diversification of a lead compound. The aldehyde can be converted to other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), or alcohols (via reduction), providing further avenues for structure-activity relationship (SAR) studies.[3][6]

  • Synthesis of Fused Heterocyclic Systems: The ortho-positioning of the vinyl and aldehyde groups makes these compounds ideal precursors for intramolecular cyclization reactions to form fused pyrazole systems, which are of significant interest in medicinal chemistry.

  • Development of Molecular Probes and Materials: The conjugated π-system of the vinyl-pyrazole core can be exploited in the design of fluorescent probes or functional organic materials.

Conclusion

The Heck reaction of this compound provides a reliable and versatile method for the synthesis of highly functionalized pyrazole derivatives. By understanding the reaction mechanism, carefully selecting the catalyst, ligand, and base, and following a robust experimental protocol, researchers can efficiently access a wide range of valuable building blocks for drug discovery and materials science. The insights and troubleshooting guidance provided in these application notes are intended to empower scientists to successfully implement and adapt this powerful synthetic transformation in their own research endeavors.

References

  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • Dajoe Merit. (2019). HECK REACTION: Heterocyclic reactants mechanism.
  • Jin, Z. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(8), 2193.
  • Wikipedia. (n.d.). Heck reaction.
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  • Boyd, M. J., et al. (2021). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
  • Lead Sciences. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6598.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Wang, C., et al. (2019). Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. Organic Chemistry Frontiers, 6(23), 3923-3928.
  • Sharma, S., & Kumar, A. (2019). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 22(6-7), 445-475.
  • Black, D. StC., et al. (2011).
  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • AbacipharmTech. (n.d.). This compound.
  • ResearchGate. (n.d.). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities.
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Oxtoby, L. J., et al. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 572-587.
  • Wang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
  • RSC Publishing. (n.d.). Denitrative Mizoroki–Heck reaction of unactivated alkenes.
  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • Journal of Medicinal and Organic Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from Journal of Medicinal and Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the....
  • ResearchGate. (n.d.). Activity of CAT-4 in the Heck reaction of a more concentrated solution....
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Arkat USA. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery, recognized as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle is a key structural component in numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The ability to precisely functionalize the pyrazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a prime target for the development of novel therapeutics.[5]

Among the various synthetic strategies, the palladium-catalyzed cross-coupling reaction stands out as a powerful and versatile tool for the derivatization of halo-pyrazoles.[6][7] This guide focuses on a particularly valuable building block: 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde . The presence of an iodine atom at the C4 position provides a highly reactive handle for a suite of palladium-catalyzed transformations. The adjacent carbaldehyde group at the C5 position and the N-methyl group offer additional points for diversification, making this substrate a strategic intermediate for constructing complex molecular architectures.

These application notes provide detailed, field-proven protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. Adherence to inert atmosphere techniques is critical for the success of these transformations, as the palladium(0) catalytic species is sensitive to oxygen.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Pyrazole Substrate - Coupling Partner - Catalyst & Ligand - Base prep_glassware Dry Glassware (Oven or Flame-Dry) add_solids Add Solids to Schlenk Flask prep_glassware->add_solids evac_backfill Evacuate & Backfill with Inert Gas (3x) add_solids->evac_backfill add_solvents Add Degassed Solvents via Syringe evac_backfill->add_solvents heat_stir Heat and Stir Under Inert Atmosphere add_solvents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench Cool and Quench Reaction Mixture monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, HRMS) purify->characterize

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl and vinyl-aryl structures, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8][9] For our substrate, this reaction enables the introduction of diverse aryl and heteroaryl moieties at the C4 position.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the C-I bond of the pyrazole to a palladium(0) complex.[6] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-I pd0->pd_complex R¹-I (4-Iodo-pyrazole) transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex->pd_complex2 [R²-B(OH)₃]⁻ boronic_acid R²-B(OH)₂ boronic_acid->pd_complex base Base (e.g., K₂CO₃) base->boronic_acid pd_complex2->pd0 red_elim Reductive Elimination product R¹-R² pd_complex2->product l1 R¹ = 1-methyl-5-formyl-1H-pyrazol-4-yl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[10]

Protocol 1: Conventional Heating

This protocol is a robust, general procedure suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours under an argon atmosphere.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields, particularly for less reactive coupling partners.[11]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Cesium Carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a microwave vial, add this compound (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Add Pd(dppf)Cl₂ (2 mol%) and Cs₂CO₃ (2.0 equiv).

  • Add DME and water in a 3:1 ratio.

  • Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 10-30 minutes.

  • After cooling, work-up and purify the product as described in Protocol 1.

ParameterConventional HeatingMicrowave-AssistedRationale & Insights
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(PPh₃)₄ is a classic, reliable catalyst. Pd(dppf)Cl₂ is a robust pre-catalyst, often providing higher efficacy and stability, especially under microwave conditions.[12]
Base K₂CO₃Cs₂CO₃K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and often more effective, particularly with sterically hindered or electron-deficient boronic acids.[11]
Solvent Dioxane/H₂ODME/H₂OBoth are common solvent systems. DME has a lower boiling point, which is suitable for the sealed-vessel conditions of microwave synthesis. The aqueous component is crucial for activating the boronic acid.
Temp. (°C) 90100-120Microwave heating allows for rapid, uniform heating to temperatures above the solvent's boiling point, accelerating the reaction rate.
Time 4-12 h10-30 minSignificant reduction in reaction time is a key advantage of microwave synthesis.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Architectures

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted pyrazoles.[13] These products are versatile intermediates for further transformations, including cyclizations and click chemistry.

Mechanistic Rationale

This reaction uniquely employs a dual catalytic system.[14] The palladium cycle mirrors that of the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex. The base is crucial for deprotonating the terminal alkyne.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex R¹-I pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product product pd_complex2->product Product R¹-C≡CR² alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide CuI, Base cu_acetylide->pd_complex l1 R¹ = 1-methyl-5-formyl-1H-pyrazol-4-yl

Caption: Interconnected catalytic cycles of the Sonogashira reaction.[14]

Protocol 3: Standard Sonogashira Conditions

This protocol is effective for a broad range of terminal alkynes, including both alkyl- and aryl-substituted variants.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous, degassed THF (or DMF) followed by the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-24 hours. For less reactive substrates, warming to 40-60 °C may be necessary.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

ParameterChoice 1Choice 2Rationale & Insights
Catalyst PdCl₂(PPh₃)₂ / CuI(Copper-Free) Pd(PPh₃)₄The classic Pd/Cu system is robust and widely applicable.[15] Copper-free conditions can be advantageous for sensitive substrates to avoid homo-coupling of the alkyne (Glaser coupling).
Base Triethylamine (TEA)Diisopropylamine (DIPA)The amine acts as both the base and often as a solvent or co-solvent. DIPA is sometimes more effective than TEA. The choice can be substrate-dependent.
Solvent THFDMFTHF is suitable for room temperature reactions. DMF is a more polar solvent and can be beneficial for reactions requiring heating or for substrates with poor solubility.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck-Mizoroki reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a 4-vinylpyrazole derivative.[16] This reaction is a powerful tool for C-C bond formation and introduces a versatile olefin moiety.

Mechanistic Rationale

The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion (syn-addition) of the alkene into the Pd-C bond.[7] A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.

Protocol 4: Heck Coupling with Acrylates

This protocol is optimized for coupling with electron-deficient alkenes like methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Add anhydrous acetonitrile, followed by TEA (2.0 equiv) and methyl acrylate (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography. A study on a similar 4-iodopyrazole substrate found that phosphite ligands like P(OEt)₃ can also be highly effective.[17]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with amines.[18][19] This reaction is critical for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Mechanistic Rationale

Similar to other cross-coupling reactions, the mechanism proceeds via oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[20] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[21]

Protocol 5: Amination with a Secondary Amine

This protocol describes the coupling with a representative secondary cyclic amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (2 mol%) and XPhos (4.4 mol%) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Heat the reaction mixture to 100 °C for 6-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. For alkylamines possessing β-hydrogens, β-hydride elimination can be a competing side reaction.[21] In such cases, a copper-catalyzed C-N coupling might offer a complementary approach.[22]

ParameterCatalyst SystemBaseRationale & Insights
Catalyst Pd₂(dba)₃ / XPhosNaOtBuThis combination of a Pd(0) source and a bulky, electron-rich Buchwald ligand is highly effective for a wide range of amines. XPhos is known to promote efficient reductive elimination.[21]
Base NaOtBuK₃PO₄ or Cs₂CO₃NaOtBu is a strong, non-nucleophilic base suitable for many aminations. For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring a different ligand/catalyst system.
Solvent TolueneDioxaneToluene is a standard solvent for Buchwald-Hartwig aminations. Dioxane can also be used and may be preferable for certain substrates.

Conclusion and Outlook

The protocols detailed in these application notes demonstrate the versatility of this compound as a synthetic intermediate. Through palladium-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, a diverse array of functional groups can be readily installed at the C4 position. This strategic functionalization opens the door to the rapid generation of compound libraries for high-throughput screening and the efficient synthesis of complex target molecules in drug discovery and development programs. The principles and specific conditions outlined herein provide a robust foundation for researchers to harness the power of cross-coupling chemistry in their pursuit of novel bioactive pyrazoles.

References

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  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • ResearchGate. (n.d.). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • Molecules. (2021).
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  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
  • Molecules. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
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Application Notes & Protocols: A Guide to the Synthesis of Substituted Pyrazoles Using 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered N-heteroaromatic compound is a key structural component in a multitude of FDA-approved drugs, including Celecoxib, Rimonabant, and Pyrazofurin, highlighting its broad therapeutic relevance.[1] The ability to selectively functionalize the pyrazole core is paramount for generating novel chemical entities in drug discovery programs.

This guide focuses on the synthetic utility of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde , a highly versatile building block for the construction of complex, substituted pyrazoles. Its strategic design incorporates two distinct and orthogonally reactive functional groups: a C4-iodo group, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, and a C5-carbaldehyde, a gateway for a vast array of subsequent chemical transformations.[2][3] This dual functionality allows for a modular and powerful approach to synthesizing diverse libraries of pyrazole derivatives.

Core Principles: Leveraging Dual Reactivity for Molecular Diversity

The synthetic power of this compound stems from the distinct chemical properties of its two functional groups. This allows for a stepwise and controlled elaboration of the pyrazole core.

  • The C4-Iodo Group: A Hub for Cross-Coupling: The carbon-iodine bond at the 4-position is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds.[4] This inherent reactivity makes it an ideal substrate for oxidative addition to palladium(0) catalysts, often enabling reactions under milder conditions with faster kinetics.[4] This position is the primary site for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through industry-standard methodologies like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.[5][6][7]

  • The C5-Carbaldehyde Group: A Gateway for Functionalization: The aldehyde group at the 5-position is a versatile synthetic handle that can be readily converted into a wide range of other functional groups.[2][8] It can undergo nucleophilic addition, condensation, oxidation, and reduction, providing access to amines, alkenes, carboxylic acids, and alcohols, thereby enabling extensive diversification of the final product.[9][10]

G cluster_c4 C4 Position (Iodo Group) cluster_c5 C5 Position (Carbaldehyde Group) start 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde c4_suzuki Suzuki-Miyaura (C-C Bond) start->c4_suzuki Pd-Catalyzed Cross-Coupling c4_sono Sonogashira (C-C Bond) start->c4_sono Pd-Catalyzed Cross-Coupling c4_heck Heck Reaction (C-C Bond) start->c4_heck Pd-Catalyzed Cross-Coupling c4_buchwald Buchwald-Hartwig (C-N Bond) start->c4_buchwald Pd-Catalyzed Cross-Coupling c5_reductive Reductive Amination (Amine) start->c5_reductive Aldehyde Transformation c5_wittig Wittig Reaction (Alkene) start->c5_wittig Aldehyde Transformation c5_oxidation Oxidation (Carboxylic Acid) start->c5_oxidation Aldehyde Transformation c5_reduction Reduction (Alcohol) start->c5_reduction Aldehyde Transformation product Diverse Substituted Pyrazoles c4_buchwald->product c5_reduction->product

Caption: Dual reactivity of the starting material for diverse synthesis.

Part 1: Palladium-Catalyzed Functionalization at the C4-Position

This section provides detailed protocols for the most common and impactful cross-coupling reactions performed at the C4-iodo position.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between the iodopyrazole and various boronic acids or esters.[11] It is widely used in pharmaceutical development due to its functional group tolerance and generally high yields.[12][13]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a rapid and efficient method for synthesizing 4-aryl-1-methyl-1H-pyrazole-5-carbaldehydes.[14]

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 or 4:1 v/v)

  • Microwave reaction vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv) and the corresponding arylboronic acid (1.0 equiv).[14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv).[14]

  • Add the degassed solvent system (e.g., DME/H₂O, 4 mL total).

  • Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Place the vial in a microwave reactor and irradiate the mixture at 90-120°C for 5-20 minutes.[12][14]

  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Key Parameters for Suzuki-Miyaura Coupling

ParameterSelection & RationalePotential Issues
Catalyst Pd(PPh₃)₄: Reliable, general-purpose. Pd(dppf)Cl₂: Often better for challenging substrates. Pre-catalysts (e.g., XPhos Pd G2): Highly active, good for sterically hindered partners.[15]Catalyst inactivity due to oxidation. Ensure thorough degassing.[15]
Base Cs₂CO₃, K₂CO₃, K₃PO₄: Choice depends on substrate sensitivity and solubility. Carbonates are common; phosphates are stronger.[15]Incomplete reaction if base is too weak or insoluble.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/H₂O: Aqueous mixtures are standard and facilitate dissolution of the base and boronic acid.[12][14]Poor solubility of reagents.
Temperature 80-120°C: Higher temperatures may be needed for less reactive bromides, but iodides often react at lower temperatures.[4][14]Decomposition of starting materials or product at excessive temperatures.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between the iodopyrazole and a terminal alkyne, a valuable transformation for creating linear, rigid structures often explored in materials science and as bioisosteres in medicinal chemistry.[6][16][17] The reaction is co-catalyzed by palladium and copper(I).[6]

Protocol 2: General Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[6]

  • Add the anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., TEA, 3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-80°C and monitor by TLC. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation start R¹-I (Iodopyrazole) cu_acetylide R²-C≡C-Cu cu_acetylide->transmetalation alkyne H-C≡C-R² (Alkyne) alkyne->cu_acetylide + CuI, Base reductive_elim Reductive Elimination transmetalation->reductive_elim R¹-Pd(II)L₂-C≡C-R² reductive_elim->pd0 Catalyst Regeneration product R¹-C≡C-R² (Product) reductive_elim->product workflow start 4-Iodo-1-methyl-1H- pyrazole-5-carbaldehyde step1_reagents Aryl-B(OH)₂ Pd(PPh₃)₄, Cs₂CO₃ DME/H₂O, MW intermediate 4-Aryl-1-methyl-1H- pyrazole-5-carbaldehyde step1_reagents->intermediate step2_reagents R¹R²NH NaBH(OAc)₃ Methanol final_product 4-Aryl-5-(aminomethyl)- 1-methyl-1H-pyrazole step2_reagents->final_product

Sources

Protocol for the Formylation of 1-Methyl-4-Iodopyrazole via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective formylation of 1-methyl-4-iodopyrazole to synthesize 1-methyl-4-iodopyrazole-5-carbaldehyde. This aldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of complex heterocyclic scaffolds used in drug discovery. The described method is based on the Vilsmeier-Haack reaction, a reliable and scalable procedure for the formylation of electron-rich aromatic systems.[1][2] This guide offers a step-by-step methodology, mechanistic insights, safety precautions, and data interpretation to ensure successful and reproducible execution by researchers in organic synthesis and drug development.

Introduction: The Significance of Formylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in pharmaceutical chemistry, present in numerous approved drugs with diverse therapeutic applications. The introduction of a formyl (-CHO) group onto the pyrazole ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate. This aldehyde functionality can readily participate in a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, to build molecular complexity.

Specifically, the formylation of 1-methyl-4-iodopyrazole at the C5 position yields a trifunctional building block. The aldehyde at C5, the iodine atom at C4, and the N1-methyl group offer orthogonal handles for subsequent diversification, enabling the exploration of chemical space around the pyrazole core. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency, use of affordable reagents, and generally mild conditions.[1][3]

Reaction Mechanism: The Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction proceeds via a two-stage mechanism. First is the formation of the active electrophile, the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrazole ring.[4]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[3][4]

Stage 2: Electrophilic Aromatic Substitution The pyrazole ring, being an electron-rich π-excessive system, attacks the Vilsmeier reagent.[5] For 1-methyl-4-iodopyrazole, the substitution is directed to the C5 position, which is activated by the N1-methyl group. The attack results in the formation of a cationic intermediate (a sigma complex), which quickly rearomatizes by losing a proton. The resulting iminium salt is stable until it is hydrolyzed during the aqueous workup step to yield the final aldehyde product, 1-methyl-4-iodopyrazole-5-carbaldehyde.[4]

Vilsmeier_Haack_Mechanism Figure 1: Mechanism of the Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - [PO₂Cl₂]⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole 1-Methyl-4-iodopyrazole Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 1-Methyl-4-iodo-1H- pyrazole-5-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Workup) Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) B 2. Add 1-Methyl-4-iodopyrazole (Slowly at 0°C) A->B C 3. Heat Reaction Mixture (Reflux at 70-80°C) B->C D 4. Quench Reaction (Pour onto ice, then NaHCO₃) C->D E 5. Extraction (Extract with Ethyl Acetate) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Derivatization of the carbaldehyde group of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemical Elaboration of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," frequently appearing in molecules with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

Among the vast library of pyrazole-based building blocks, This compound stands out as a particularly valuable intermediate for drug discovery and development.[6][7] Its structure offers two distinct and orthogonal sites for chemical modification:

  • The 4-Iodo Group: A versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8]

  • The 5-Carbaldehyde Group: An electrophilic center that serves as a gateway for a multitude of classical and modern organic transformations.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the carbaldehyde moiety of this key intermediate. We will explore several high-utility transformations, explaining the mechanistic rationale behind procedural choices and providing detailed, field-tested protocols.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is arguably the most robust and widely used method for converting aldehydes into substituted amines. This transformation is fundamental in drug discovery for introducing basic nitrogen centers that can improve solubility and facilitate crucial interactions with biological targets. The reaction proceeds in two stages: the initial formation of an iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction by a hydride agent.

Causality in Experimental Design: The choice of reducing agent is critical. While strong hydrides like sodium borohydride can work, they can also prematurely reduce the starting aldehyde. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reagent for a one-pot protocol. Its reduced basicity and steric bulk make it highly selective for the protonated iminium ion over the neutral aldehyde, allowing the condensation and reduction steps to occur concurrently in the same vessel with high efficiency.[9][10][11]

G cluster_workflow Reductive Amination Workflow start Start: 4-iodo-1-methyl-1H- pyrazole-5-carbaldehyde solvent Anhydrous Solvent (e.g., DCE, THF) start->solvent amine Primary or Secondary Amine (R1R2NH) amine->solvent stab Add Sodium Triacetoxyborohydride (STAB) solvent->stab Mix reactants stir Stir at Room Temp (2-24 h) stab->stir workup Aqueous Work-up (e.g., sat. NaHCO3) stir->workup extract Extraction with Organic Solvent workup->extract purify Purification (Chromatography) extract->purify product Final Product: N-Substituted Pyrazole purify->product

Caption: Workflow for one-pot reductive amination.

Protocol 1: One-Pot Reductive Amination using STAB
ParameterSpecification
Reactants This compound (1.0 eq.), Amine (1.1-1.2 eq.)
Reagent Sodium triacetoxyborohydride (STAB) (1.5 eq.)
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 24 hours
Work-up Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add the desired primary or secondary amine (1.1 eq.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted pyrazole derivative.

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of an aldehyde or ketone into an alkene with a high degree of regiocontrol.[12][13][14] The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon to form a betaine intermediate that collapses into a four-membered oxaphosphatane ring. This intermediate then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[12]

Causality in Experimental Design: The reactivity and stereoselectivity of the Wittig reaction are heavily influenced by the nature of the ylide.[13]

  • Unstabilized Ylides (e.g., R=alkyl) are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.

  • Stabilized Ylides (e.g., R=ester, ketone) are less reactive and generally yield (E)-alkenes. For many drug discovery applications, the goal is simply to install an exocyclic double bond (e.g., using methylenetriphenylphosphorane, Ph₃P=CH₂), where stereoselectivity is not a concern. The primary challenge is the removal of the triphenylphosphine oxide byproduct, which often requires careful chromatography.

G cluster_workflow Wittig Reaction Workflow salt Phosphonium Salt (Ph3P+CH2R Br-) base Strong Base (n-BuLi, NaH) in Anhydrous THF salt->base Deprotonation ylide Generate Phosphorus Ylide (in situ, 0°C to RT) base->ylide react Reaction (0°C to reflux) ylide->react aldehyde Add Pyrazole Aldehyde Solution in THF aldehyde->ylide Add to ylide quench Quench with sat. NH4Cl or H2O react->quench extract Extraction with Organic Solvent quench->extract purify Purification (Chromatography) extract->purify product Final Product: Alkene-Substituted Pyrazole purify->product

Caption: General workflow for the Wittig olefination.

Protocol 2: Wittig Olefination with an Unstabilized Ylide
ParameterSpecification
Reactants Methyltriphenylphosphonium bromide (1.1 eq.), this compound (1.0 eq.)
Reagent n-Butyllithium (n-BuLi) (1.05 eq.)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Work-up Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (~0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. The solution will typically turn a characteristic deep yellow or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back down to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 1-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography. Expert Tip: A solvent system with a small percentage of triethylamine can help mitigate streaking on the silica gel. The triphenylphosphine oxide byproduct is quite polar and will elute later.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, cyanoacetate).[15][16] The reaction is typically catalyzed by a weak base and results in the formation of a highly functionalized, electron-deficient alkene, which can serve as a Michael acceptor for subsequent reactions.[17]

Causality in Experimental Design: The choice of catalyst is key to the success of the Knoevenagel condensation. Strong bases can lead to side reactions. A weak amine base, such as piperidine or ammonium carbonate, is sufficient to deprotonate the active methylene compound to generate the nucleophilic carbanion without promoting undesired side reactions with the aldehyde.[18] Recent "green" protocols have demonstrated high efficiency in aqueous media, simplifying the procedure and reducing environmental impact.[18]

G cluster_workflow Knoevenagel Condensation Workflow start Start: Pyrazole Aldehyde solvent Solvent (EtOH, H2O/EtOH) start->solvent methylene Active Methylene Compound (e.g., Malononitrile) methylene->solvent catalyst Weak Base Catalyst (Piperidine, (NH4)2CO3) catalyst->solvent mix Mix & Stir at RT or with gentle heating solvent->mix precipitate Product often precipitates mix->precipitate filter Filter and Wash Solid Product precipitate->filter recrystallize Recrystallize for Purity filter->recrystallize product Final Product: Pyrazolyl-alkene recrystallize->product G cluster_workflow Pinnick Oxidation Workflow aldehyde Pyrazole Aldehyde in t-BuOH/H2O buffer Add Buffer (NaH2PO4) & Scavenger (2-methyl-2-butene) aldehyde->buffer oxidant Add NaClO2 solution slowly at RT buffer->oxidant stir Stir until completion oxidant->stir workup Acidify and Extract stir->workup product Final Product: Pyrazole Carboxylic Acid workup->product G cluster_workflow NaBH4 Reduction Workflow aldehyde Pyrazole Aldehyde in Methanol cool Cool to 0°C aldehyde->cool reagent Add NaBH4 portion-wise cool->reagent stir Stir until completion (0°C to RT) reagent->stir quench Quench with water or dilute acid stir->quench extract Extract with EtOAc quench->extract product Final Product: Pyrazole Methanol extract->product

References

Rapid C-C Bond Formation: A Protocol for Microwave-Assisted Suzuki Coupling of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1] The functionalization of this heterocycle, particularly at the C4 position, is a critical strategy for developing novel pharmaceutical agents. This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carbaldehydes via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. We delve into the rationale behind parameter selection, offer a robust step-by-step methodology, and present a guide for troubleshooting common issues, empowering researchers to leverage this powerful synthetic tool.

Introduction: The Power of Microwave-Assisted Cross-Coupling

The Suzuki-Miyaura reaction is one of the most versatile and powerful methods for constructing C-C bonds, particularly for creating biaryl structures common in pharmaceuticals.[2][3] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[1] For heterocyclic substrates like 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner for this transformation.[1]

Conventional heating methods for Suzuki couplings can require long reaction times, from hours to days.[4] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, which directly and efficiently heats the polar molecules in the reaction mixture, several key advantages are realized:

  • Accelerated Reaction Rates: Reaction times are drastically reduced, often from hours to mere minutes.[4][5]

  • Improved Yields and Purity: Uniform, rapid heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[5][6]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[5]

  • Greener Chemistry: Reduced reaction times lead to significant energy savings, and often less solvent is required, aligning with the principles of green chemistry.[6][7]

This guide focuses on harnessing these benefits for the specific, high-value coupling of this compound with various arylboronic acids.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex pd_r1_r2 R¹-Pd(II)Ln-R² pd0->pd_r1_r2 [OA] oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->pd_r1_r2 Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 Reductive Elimination pd_r1_r2->pd_complex [TM] reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (Iodo-pyrazole) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is typically the rate-determining step for less reactive halides like chlorides, but is rapid for iodides.[3]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Optimizing Reaction Parameters: The "Why" Behind the Protocol

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[1]

  • Catalyst Selection: While many sophisticated palladium catalysts exist, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and effective choice for the coupling of iodo-pyrazoles and is often used as a starting point.[1][10] It is commercially available and generally provides good yields for these reactive substrates. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer improved performance.[2][11]

  • Base Selection: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[8] Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are effective choices. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions, making it ideal for rapid microwave protocols.[1]

  • Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane) solubilizes the organic reagents and the catalyst.[1][12] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of organic solvent can influence reaction efficiency, with polar aprotic solvents like DME being excellent for microwave heating.

Experimental Workflow and Protocols

The following diagram outlines the general workflow for setting up the microwave-assisted Suzuki coupling reaction.

Workflow Figure 2: Experimental Workflow A 1. Weigh Reagents (Iodo-pyrazole, Boronic Acid) B 2. Add to Microwave Vial with Stir Bar A->B C 3. Add Solvents (DME/Water) B->C D 4. Add Base & Catalyst (Cs₂CO₃, Pd(PPh₃)₄) C->D E 5. Purge with Inert Gas (Argon or Nitrogen) D->E F 6. Seal Vial & Place in Reactor E->F G 7. Microwave Irradiation (Set Temp & Time) F->G H 8. Cooling & Work-up (Quench, Extract) G->H I 9. Purification (Column Chromatography) H->I

Caption: General experimental workflow for the microwave-assisted Suzuki coupling.[1]

Detailed Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized Water, degassed

  • Microwave reaction vials (2-5 mL) with caps

  • Standard laboratory glassware and purification supplies (Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add 1,2-dimethoxyethane (DME, 3 mL) and deionized water (1.2 mL).

  • Add Cesium Carbonate (Cs₂CO₃) (1.25 mmol, 2.5 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%).

  • Purge the vial with a gentle stream of argon or nitrogen for 2-3 minutes to ensure an inert atmosphere.

  • Securely seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 110 °C for 10 minutes . Note: Reaction progress can be monitored by TLC or LC-MS if desired, but this time is generally sufficient for full conversion.

  • After irradiation, allow the vial to cool to room temperature (either passively or via the instrument's cooling system).

  • Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde product.

Expected Results & Data

This protocol is robust for a variety of arylboronic acids. Below are representative examples with expected outcomes.

EntryArylboronic Acid PartnerProductTime (min)Temp (°C)Expected Yield (%)
1Phenylboronic acid1-methyl-4-phenyl-1H-pyrazole-5-carbaldehyde1011085-95%
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbaldehyde1011088-98%
33-Fluorophenylboronic acid4-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde1211080-90%
4Thiophene-2-boronic acid1-methyl-4-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde1512075-85%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base.Use a fresh bottle of palladium catalyst. Ensure thorough degassing of solvents and purging of the reaction vial. Dry the base before use.
Dehalogenation The C-I bond is reduced instead of coupled. This can be a side reaction with iodo-heterocycles.[13][14]Reduce reaction temperature or time. Ensure the boronic acid is of high quality (1.1-1.2 equiv is sufficient).
Protodeboronation The boronic acid degrades before coupling. More common with unstable heteroaryl boronic acids.[3]Use the boronic acid as soon as it is weighed. Consider using a boronate ester (e.g., a pinacol ester) which is more stable.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition at high temperatures.Reduce the reaction temperature. Ensure the microwave's temperature sensor is calibrated and properly positioned.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a highly effective and efficient method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carbaldehydes. By leveraging the benefits of microwave irradiation, this protocol enables rapid C-C bond formation with high yields and purity, accelerating discovery timelines for researchers in medicinal chemistry and drug development. The detailed methodology and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful synthetic transformation.

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Application Note: High-Purity Isolation of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde from a crude reaction mixture using automated flash column chromatography. As a key building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors, the purity of this intermediate is paramount.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, offering a step-by-step methodology grounded in the principles of chromatographic separation. We will delve into the causality behind experimental choices, from stationary phase selection to solvent gradient optimization, and provide a robust framework for troubleshooting common purification challenges.

Introduction: The Significance of a Pure Intermediate

This compound is a versatile heterocyclic compound whose structural motif is prevalent in a multitude of pharmacologically active agents.[1] The presence of both an aldehyde and an iodo- group allows for sequential, regioselective functionalization, making it an invaluable synthon for constructing complex molecular architectures. For instance, the aldehyde can undergo reductive amination or condensation reactions, while the iodo-substituent is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[2]

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of a corresponding 4-iodopyrazole precursor.[3][4][5] This reaction, while generally efficient, can yield a crude product contaminated with unreacted starting materials, over-iodinated species, de-iodinated byproducts, and residual Vilsmeier reagent decomposition products.[6] Given the catalytic nature of subsequent cross-coupling reactions, the presence of these impurities can lead to catalyst poisoning, reduced yields, and the formation of difficult-to-separate side products. Therefore, a robust purification strategy is not merely a matter of good practice but a critical determinant of success in a multi-step synthetic campaign. Column chromatography remains the most effective method for achieving the high purity required for downstream applications.[7][8]

Pre-Chromatography Workflow: Setting the Stage for Success

A successful purification is predicated on a thorough understanding of the crude reaction mixture. Before proceeding with column chromatography, the following preparatory steps are essential.

Crude Reaction Mixture Analysis

A preliminary analysis of the crude product provides invaluable information for optimizing the purification protocol.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for determining the optimal solvent system for separation.[9] By testing various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate blends), one can identify a system that provides good separation between the desired product and its impurities, ideally with a target Rf value for the product between 0.2 and 0.4.[8][10]

  • 1H NMR Spectroscopy: A crude NMR spectrum can help identify the major components of the mixture, including unreacted starting materials and significant byproducts. This information can aid in anticipating which impurities will be most challenging to separate.

  • LC-MS Analysis: For a more detailed profile, LC-MS can reveal the presence of minor impurities and confirm the molecular weight of the desired product.

Sample Preparation: The Dry Loading Advantage

For compounds like this compound, which possess moderate polarity, dry loading is the preferred method for introducing the sample onto the column. This technique prevents the dissolution issues and band broadening that can occur with direct liquid injection, especially when the crude material has limited solubility in the initial, non-polar mobile phase.[8]

Protocol for Dry Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • To this solution, add silica gel (230-400 mesh) until a free-flowing powder is obtained.

  • Carefully evaporate the solvent under reduced pressure using a rotary evaporator until the silica gel is completely dry.

  • The resulting powder, containing the adsorbed crude product, is now ready to be loaded onto the column.

Detailed Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (230-400 mesh)

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate

  • Crude this compound (prepared for dry loading)

  • Fraction Collector with appropriate collection tubes

  • TLC plates, chamber, and UV lamp for fraction analysis

Experimental Parameters

The following table summarizes the key parameters for the purification.

ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard normal-phase media suitable for the polarity of the target compound.[7]
Mobile Phase A HexaneNon-polar solvent to elute non-polar impurities.[11]
Mobile Phase B Ethyl AcetatePolar solvent to elute the target compound and more polar impurities.[11]
Elution Method Gradient ElutionA gradient from low to high polarity provides optimal separation of a mixture with varying component polarities.
Gradient Profile 0-100% Ethyl Acetate in HexaneThis wide range ensures the elution of all components from the column. The specific gradient slope should be optimized based on TLC analysis.
Flow Rate Dependent on column sizeA flow rate that maintains good separation without excessive diffusion.
Detection UV-Vis (254 nm and 280 nm)The pyrazole ring and aldehyde functionality provide strong UV absorbance for detection.
Sample Loading Dry LoadingEnsures sharp bands and improves separation efficiency.[8]
Step-by-Step Purification Procedure
  • Column Equilibration: Equilibrate the silica gel column with 100% Hexane (Mobile Phase A) for at least 3-5 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline.

  • Sample Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution and Fraction Collection: Initiate the gradient elution program. A typical program might start with 100% Hexane for 2 column volumes to elute very non-polar impurities, followed by a linear gradient to 50% Ethyl Acetate over 10-15 column volumes. The gradient can then be increased more steeply to 100% Ethyl Acetate to elute highly polar impurities. Collect fractions throughout the run.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7] Spot every few fractions on a TLC plate and elute with the solvent system determined during the pre-chromatography analysis. Visualize the spots under a UV lamp.

  • Pooling and Solvent Evaporation: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Characterization: Confirm the purity and identity of the final product using 1H NMR, 13C NMR, and LC-MS.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Pre-Chromatography cluster_chrom Column Chromatography cluster_post Post-Chromatography Crude_Analysis Crude Mixture Analysis (TLC, NMR, LC-MS) Dry_Loading Sample Preparation (Dry Loading) Crude_Analysis->Dry_Loading Determine solvent system Equilibration Column Equilibration (100% Hexane) Dry_Loading->Equilibration Proceed to purification Sample_Loading Load Sample Equilibration->Sample_Loading Elution Gradient Elution (Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Analyze fractions Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product (Characterization) Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system; Column overloading; Poor column packing.Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without cracks or channels.[12]
Product Degradation The C-I bond can be sensitive to acidic silica gel or light.[13]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).[7] Protect the column and fractions from direct light.[13]
Product Does Not Elute The product is too polar for the chosen solvent system; The product has irreversibly adsorbed to the silica gel.Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate, but be aware that methanol can dissolve silica gel at higher concentrations).[11] If degradation is suspected, refer to the solution above.
Co-elution of Impurities Impurities have similar polarity to the product.Employ a shallower gradient during the elution of the product to improve resolution. Consider using a different stationary phase, such as alumina, if the interaction with silica is not providing adequate selectivity.[14]

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for obtaining high-purity this compound. By combining careful pre-chromatography analysis with an optimized gradient elution strategy, researchers can effectively remove critical impurities that may impede subsequent synthetic transformations. The principles and troubleshooting guidance presented herein are broadly applicable to the purification of other substituted pyrazole derivatives and will aid in the efficient production of key intermediates for drug discovery and development.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. While this substrate benefits from a highly reactive carbon-iodine bond, the presence of both an electron-withdrawing aldehyde and a potentially coordinating pyrazole ring presents unique optimization challenges.[1][2][3] This document provides a structured, in-depth troubleshooting framework rooted in mechanistic principles to help you diagnose and resolve low-yield issues.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section provides rapid answers to the most common initial problems encountered with this specific coupling reaction.

Q1: My yield is unexpectedly low. I thought aryl iodides were supposed to be highly reactive?

A1: You are correct; the oxidative addition of the C-I bond to a Palladium(0) center is typically fast and efficient.[1][4][5] However, low yields with this substrate often stem from issues beyond the initial oxidative addition step. The primary culprits are often:

  • Substrate Instability: The aldehyde functional group can be sensitive to the basic conditions required for the reaction.

  • Catalyst Inhibition/Deactivation: The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalytic turnover.[3]

  • Boronic Acid Decomposition: A significant side reaction in many Suzuki couplings is the protodeboronation of the boronic acid partner, which is often accelerated by high temperatures and prolonged reaction times.[6]

Q2: How can I determine if my palladium catalyst is the problem?

A2: Catalyst inactivity is a frequent issue.[5] First, verify the age and storage conditions of your catalyst. Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to oxygen and should be handled under an inert atmosphere.[5][7] To confirm catalyst activity, run a parallel control reaction with a reliable, well-established substrate pair (e.g., iodobenzene and phenylboronic acid) under your standard conditions. If this control reaction also fails, your catalyst is likely inactive.

Q3: Could the aldehyde group itself be causing side reactions?

A3: Yes. While the aldehyde is essential for the final product structure, it is not inert. Under strongly basic conditions, aldehydes can undergo side reactions such as Cannizzaro-type disproportionation or aldol condensations, consuming your starting material. Furthermore, the carbonyl oxygen can coordinate to the palladium catalyst, which may influence reactivity, sometimes leading to inhibition.[8] The choice of a base that is strong enough to promote transmetalation but mild enough to preserve the aldehyde is therefore critical.[9]

Q4: What are the most common byproducts I should be looking for?

A4: Identifying byproducts is key to diagnosis. The most common ones are:

  • Protodeboronated Arene: The arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂). This points to boronic acid decomposition.[6]

  • Dehalogenated Starting Material: Formation of 1-methyl-1H-pyrazole-5-carbaldehyde (where the iodine is replaced by hydrogen). This suggests a competing reduction pathway.[7]

  • Homocoupled Boronic Acid (Ar-Ar): This indicates that oxygen may have entered your reaction, leading to oxidative homocoupling.[10][11]

  • Homocoupled Pyrazole: Dimerization of your starting material. This is less common but can occur, particularly at high catalyst loadings or temperatures.

Part 2: In-Depth Troubleshooting Guide

Section 2.1: Catalyst & Ligand Optimization

The choice of catalyst and its associated ligand system is the single most important factor for success in challenging Suzuki couplings.[12]

Q: My standard Pd(PPh₃)₄ catalyst gives poor results. What are the modern alternatives and why do they work better?

A: While Pd(PPh₃)₄ is a classic catalyst, it often struggles with substrates that are sterically hindered or prone to catalyst inhibition.[12] Modern catalyst systems offer greater stability and activity due to the ligand design.

  • Expertise & Experience: The key is to use ligands that are both bulky and electron-rich. Bulky ligands promote the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. Electron-rich ligands stabilize the palladium center and facilitate the initial oxidative addition.[4][13] Triphenylphosphine (PPh₃) is neither exceptionally bulky nor electron-rich compared to modern alternatives.

  • Recommended Solutions:

    • Buchwald Ligands: Ligands like SPhos and XPhos are the industry standard for challenging couplings.[12] They form highly active and stable catalysts. It is often most convenient to use them as "pre-catalysts," which are air-stable Pd(II) complexes that are easily reduced to the active Pd(0) species in situ.[6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds to palladium, creating exceptionally stable and highly active catalysts that resist decomposition and can achieve high turnover numbers.[12]

Table 1: Comparison of Recommended Palladium Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)Considerations
Pd(PPh₃)₄Traditional PhosphineInexpensive, readily available.3 - 10Prone to deactivation; lower activity for challenging substrates.[12][14]
Pd₂(dba)₃ + XPhosBuchwald LigandHigh reactivity, broad scope, good for hindered substrates.1 - 3Air-sensitive components; must be handled under inert gas.[15]
XPhos Pd G3Buchwald Pre-catalystAir-stable, easy to handle, highly active and reliable.[6]1 - 3Higher cost but often more efficient and reproducible.
PEPPSI™-IPrNHC Pre-catalystVery high stability and activity, excellent for heteroaryl chlorides.1 - 3Can show different selectivity compared to phosphine ligands.[13]
Section 2.2: The Critical Role of the Base

The base is not merely an additive; it is a stoichiometric reagent that actively participates in the catalytic cycle.[16][17] Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[18][19]

Q: Which base should I use for a substrate containing a sensitive aldehyde group?

A: You must strike a balance. A strong base is needed for efficient transmetalation, but an overly strong base can degrade your starting material.

  • Expertise & Experience: For sensitive aldehydes, very strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) should be avoided. Inorganic carbonate and phosphate bases are the preferred choice. Cesium carbonate (Cs₂CO₃) is often effective but can be very strong. Potassium phosphate (K₃PO₄) is a reliable and slightly milder choice that often provides excellent results.[15] The solubility of the base is also crucial; if the base is not partially soluble in the reaction medium, its effectiveness will be severely limited.[5] This is why a small amount of water is typically added as a co-solvent.

Table 2: Guide to Selecting a Base

BaseStrengthSolubility in Organic SolventsCommon Use Case & Comments
K₃PO₄StrongModerateExcellent general choice. Balances reactivity and mildness. Often used in THF or Dioxane.[6][15]
Cs₂CO₃Very StrongHighVery effective but may promote aldehyde side reactions. Use with caution.[1]
K₂CO₃ModerateLowA standard, milder choice. Ensure it is finely powdered. May require higher temperatures.[2][5]
KFWeakModerateUsed when substrates are extremely base-sensitive (e.g., contain esters). May result in slower reactions.[18]
Section 2.3: Substrate Stability & Side Reactions

Q: I suspect my boronic acid is decomposing. How can I prevent this?

A: Protodeboronation is a common failure mode, especially with electron-rich or heteroaromatic boronic acids, and is exacerbated by high temperatures and extended reaction times.[3][6]

  • Trustworthiness & Protocol Design:

    • Use a More Stable Boronic Acid Derivative: If possible, use the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are significantly more stable towards hydrolysis and protodeboronation.[20][21]

    • Minimize Reaction Time: Use a more active catalyst system (see Section 2.1) that allows the reaction to complete faster and/or at a lower temperature. Microwave-assisted heating is an excellent way to achieve rapid, uniform heating and significantly reduce reaction times.[1][2]

    • Control Stoichiometry: Use a slight excess of the boronic acid or boronate ester (e.g., 1.2 - 1.5 equivalents) to compensate for any decomposition.

Part 3: Recommended Experimental Protocols

These protocols incorporate the best practices discussed above to maximize your chances of success. Crucially, all procedures must be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents. [10][11]

Protocol 1: High-Success-Rate Method Using a Buchwald Pre-catalyst

This method is recommended for its reliability and high yields.

  • Setup: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to a concentration of ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol for Rapid Optimization

Microwave heating offers rapid and efficient screening of conditions.[1]

  • Setup: To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).[1]

  • Catalyst & Solvent: Add Pd(PPh₃)₄ (3 mol%) followed by 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).[1]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 10-30 minutes.[2][15]

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Part 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) Complex OxAdd->PdII_Aryl Transmetal Transmetalation (Base, Ar'-B(OH)₂) PdII_Aryl->Transmetal Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L₂(Ar') Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Cycle Regenerates Product Ar-Ar' Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][16]

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield (<50%) check_sm Check Starting Material Purity & SM Recovery by LC-MS start->check_sm sm_ok SM Consumed, Byproducts Observed check_sm->sm_ok Yes sm_not_consumed High SM Recovery, No Reaction check_sm->sm_not_consumed No dehalogenation Dehalogenation (Pyrazole-H) sm_ok->dehalogenation Pyrazole-H byproduct? protodeboronation Protodeboronation (Arene-H) sm_ok->protodeboronation Arene-H byproduct? catalyst Problem: Inactive Catalyst or Conditions Too Mild sm_not_consumed->catalyst solution_catalyst Action: 1. Run control reaction. 2. Switch to pre-catalyst (e.g., XPhos G3). 3. Increase temperature. catalyst->solution_catalyst solution_dehalogenation Action: 1. Ensure rigorous inert atmosphere. 2. Check solvent purity. dehalogenation->solution_dehalogenation solution_protodeboronation Action: 1. Lower temperature. 2. Use boronate ester (Bpin). 3. Use more active catalyst to reduce reaction time. protodeboronation->solution_protodeboronation

Caption: A decision tree for diagnosing the cause of low Suzuki coupling yields.

Part 5: References

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Retrieved January 4, 2026, from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 4, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved January 4, 2026, from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved January 4, 2026, from [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Retrieved January 4, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Neufeldt, S. R. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. Retrieved January 4, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Retrieved January 4, 2026, from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2015). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved January 4, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved January 4, 2026, from

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 4, 2026, from [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved January 4, 2026, from [Link]

  • Tcyrulnikov, S. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved January 4, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 4, 2026, from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved January 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved January 4, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 4, 2026, from [Link]

  • Semproni, J. C., et al. (2018). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved January 4, 2026, from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Retrieved January 4, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Retrieved January 4, 2026, from

  • ResearchGate. (2010). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved January 4, 2026, from [Link]

  • Husain, A., et al. (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Sonogashira Coupling with 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Sonogashira coupling reactions involving 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The pyrazole motif is a cornerstone in medicinal chemistry, and its functionalization via Sonogashira coupling opens avenues to novel chemical entities.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?

The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling, which leads to the formation of a symmetrical diyne.[3][4][5] This occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[3][6][7] Other potential side reactions include dehalogenation of the iodo-pyrazole, where the iodine atom is replaced by hydrogen, and decomposition of the palladium catalyst, often observed as the formation of palladium black.[7][8][9]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. Incomplete reactions may be due to an inactive catalyst, insufficient base, or the presence of oxygen.[1] The purity of the starting materials, particularly the this compound and the terminal alkyne, is critical, as impurities can poison the catalyst.[7] Additionally, the choice of solvent and reaction temperature can significantly impact the reaction's efficiency.[10][11]

Q3: Can the aldehyde functional group on the pyrazole ring interfere with the reaction?

The aldehyde group is generally well-tolerated in Sonogashira couplings.[12] However, under certain conditions, particularly with highly reactive catalysts or prolonged reaction times at elevated temperatures, side reactions involving the aldehyde, such as aldol condensation or reactions with the amine base, could potentially occur, though this is less common.

Q4: Is a copper co-catalyst always necessary?

While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of the copper acetylide and increase the reaction rate, copper-free versions have been developed.[13][14] These are often employed to avoid the problematic Glaser homocoupling side reaction.[3][7][13][15] Copper-free Sonogashira reactions may necessitate different ligands or reaction conditions to proceed efficiently.[7]

Q5: What is the expected reactivity of the this compound?

Aryl iodides are the most reactive halides in Sonogashira couplings, following the general trend of I > OTf > Br >> Cl.[4][7] Therefore, this compound is expected to be a highly reactive substrate, often allowing for coupling at room temperature.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the Sonogashira coupling of this compound.

Problem 1: Significant Formation of Glaser-Hay Homocoupling Product

Symptoms:

  • TLC or LC-MS analysis shows a major byproduct corresponding to the dimer of your terminal alkyne.

  • Reduced yield of the desired cross-coupled product.

Causality: The copper-catalyzed oxidative dimerization of the terminal alkyne is a major competing pathway, especially in the presence of oxygen.[3][6][15]

Solutions:

Solution Detailed Explanation
Strictly Anaerobic Conditions Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.[7]
Copper-Free Conditions Eliminate the copper co-catalyst (CuI). This may require screening alternative palladium catalysts and ligands, such as those with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), which can facilitate the reaction in the absence of copper.[6][7]
Slow Addition of Alkyne Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration of the alkyne in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
Use of a Reductant The addition of a mild reducing agent can sometimes help to suppress the oxidative homocoupling pathway.
Problem 2: Reaction Stalls or Proceeds to Low Conversion

Symptoms:

  • Monitoring the reaction shows little to no consumption of starting materials over time.

  • A mixture of starting materials and a small amount of product is recovered.

Causality: This issue often points to problems with the catalytic system or suboptimal reaction conditions.

Solutions:

Solution Detailed Explanation
Catalyst and Ligand Choice Ensure the palladium catalyst is active. For challenging substrates, consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands or NHC ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[6][16]
Solvent Selection The solvent plays a crucial role in dissolving all reaction components and can influence catalyst stability and activity.[11] While DMF and THF are common, consider screening other solvents like toluene or acetonitrile.[17] Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black.[7][18]
Base Optimization An amine base is required to deprotonate the alkyne.[7] Ensure the base (e.g., triethylamine, diisopropylethylamine) is anhydrous and used in sufficient excess (typically 2-3 equivalents).
Temperature Adjustment While aryl iodides are reactive at room temperature, gently heating the reaction (e.g., to 40-60 °C) can sometimes improve the reaction rate and conversion. However, excessive heat can lead to catalyst decomposition.
Problem 3: Formation of Palladium Black (Catalyst Decomposition)

Symptoms:

  • The reaction mixture turns from a clear or colored solution to a black suspension.

  • The reaction ceases to progress.

Causality: The formation of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, rendering it inactive. This can be caused by impurities, inappropriate solvent choice, or high temperatures.[7]

Solutions:

Solution Detailed Explanation
Reagent and Solvent Purity Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.
Ligand-to-Palladium Ratio Ensure an adequate amount of phosphine ligand is present to stabilize the palladium(0) species. A slight excess of the ligand can sometimes prevent decomposition.
Temperature Control Avoid excessive heating. If heating is necessary, do so gradually and monitor the reaction closely for any signs of decomposition.

III. Experimental Protocols

Standard Sonogashira Coupling Protocol

This protocol provides a general starting point for the coupling of this compound with a terminal alkyne.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous solvent and base prep2->prep3 react1 Stir at room temperature for 10-15 min prep3->react1 react2 Add terminal alkyne dropwise react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Quench reaction and perform aqueous work-up react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: General workflow for Sonogashira cross-coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol to Minimize Glaser-Hay Homocoupling

This protocol is adapted for situations where homocoupling is a significant issue.

Key Modifications: This protocol utilizes copper-free conditions and a different palladium source.

Workflow Diagram:

G cluster_prep Reaction Setup (Copper-Free) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Pd(PPh₃)₄ to a dry Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous solvent and base prep2->prep3 react1 Stir at room temperature for 10-15 min prep3->react1 react2 Add terminal alkyne via syringe pump over 1-2 hours react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Quench reaction and perform aqueous work-up react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: Copper-free Sonogashira workflow with slow alkyne addition.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., toluene) and an amine base (e.g., diisopropylamine, 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Using a syringe pump, add a solution of the terminal alkyne (1.1 eq) in the reaction solvent over a period of 1-2 hours.

  • Allow the reaction to stir at room temperature or with gentle heating (40 °C) and monitor its progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in the standard protocol.

IV. Mechanistic Overview

A fundamental understanding of the catalytic cycles is crucial for effective troubleshooting.

The Sonogashira Catalytic Cycles

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

sonogashira_mechanism pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_alkyne_complex R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_alkyne_complex pd_alkyne_complex->pd0 Reductive Elimination product R¹-C≡CR² (Product) pd_alkyne_complex->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide cu_acetylide->pd_alkyne_complex Transmetalation r1x R¹-X (Aryl Iodide) r1x->pd_complex1 alkyne H-C≡CR² (Alkyne) alkyne->cu_acetylide Base, CuX

Caption: Simplified Sonogashira catalytic cycles.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the this compound.[1] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.[1]

V. References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547.

  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Springer. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sadzevičienė, R., et al. (2016). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved January 4, 2026, from --INVALID-LINK--

  • Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira coupling - Golden. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(15), 2773-2781.

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit. Retrieved January 4, 2026, from --INVALID-LINK--

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 4, 2026, from --INVALID-LINK--

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved January 4, 2026, from --INVALID-LINK--

  • glaser coupling - Organic Chemistry Portal - Literature. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023, October 22). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016, May 23). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021, November 10). The Royal Society of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

References

Dehalogenation of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde during cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling Reactions

Introduction: The Challenge of Dehalogenation with Heterocyclic Halides

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the development of pharmaceuticals and complex materials.[1] However, these powerful reactions are not without their challenges. A frequent and often yield-limiting side reaction is the premature cleavage of the carbon-halogen bond and its replacement with a hydrogen atom, a process known as hydrodehalogenation or simply "dehalogenation".[2][3]

This guide focuses on a specific, and often problematic, substrate: 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde . Pyrazole moieties are privileged structures in medicinal chemistry, but their N-heterocyclic nature can complicate cross-coupling reactions.[4][5] The high reactivity of the C-I bond, while beneficial for rapid oxidative addition, makes this substrate particularly susceptible to dehalogenation, leading to the undesired formation of 1-methyl-1H-pyrazole-5-carbaldehyde, which consumes starting material and complicates purification.[2][4][6]

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions (FAQs) to help researchers diagnose, understand, and mitigate this undesired side reaction.

Troubleshooting Guide: Dehalogenation of this compound

This section is designed in a question-and-answer format to directly address issues encountered during experiments.

Q1: I'm observing a significant amount of my dehalogenated pyrazole byproduct. What are the primary factors promoting this side reaction?

A1: The formation of the dehalogenated byproduct stems from a competing reaction pathway that intercepts a key intermediate in the cross-coupling cycle. Several factors can tip the balance in favor of this undesired pathway:

  • Substrate Reactivity: The C-I bond is the most reactive carbon-halogen bond in oxidative addition, but this high reactivity also makes it the most prone to dehalogenation compared to C-Br or C-Cl bonds.[4][6] For N-heterocyclic substrates like your pyrazole, electronic effects and potential coordination of the ring nitrogen to the palladium center can further influence side reactions.[4]

  • Hydride Source: Dehalogenation requires a source of a hydride (H⁻) or a proton/electron equivalent. Common culprits in the reaction mixture include:

    • Solvents: Protic solvents like alcohols (methanol, ethanol) or even residual water can act as hydride sources.[4][7]

    • Bases: Strong bases, particularly alkoxides (e.g., NaOtBu) or those containing β-hydrogens, can promote dehalogenation.[7][8] Some amine bases can also be oxidized by the palladium complex to generate a hydride ligand.[3]

    • Reagents: Impurities in reagents or the organometallic partner itself can sometimes contribute.

  • Catalyst System & Kinetics: The relative rates of the desired productive steps (transmetalation, reductive elimination) versus the dehalogenation pathway are critical.

    • A slow transmetalation step allows the Ar-Pd-X intermediate to persist, increasing the probability of it undergoing dehalogenation.[4]

    • The chosen ligand influences the stability and reactivity of the palladium center. While highly active ligands are desirable, they can sometimes accelerate dehalogenation if other parameters are not optimized.[2]

Q2: How can I systematically troubleshoot and optimize my reaction to minimize dehalogenation?

A2: A systematic, parameter-by-parameter approach is the most effective strategy. We recommend modifying one variable at a time, starting with the components most likely to be the root cause. The following table summarizes key parameters, their potential issues, and recommended actions.

ParameterProblematic Condition / ObservationRecommended Action(s)Rationale
Aryl Halide Using the highly reactive 4-iodo-pyrazole.Consider switching to the analogous 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde .The C-Br bond is less prone to dehalogenation than the C-I bond, providing a more robust starting point.[6][8]
Base Use of strong alkoxide bases (NaOtBu, KOtBu) or hydroxides (NaOH, KOH).Switch to weaker inorganic bases such as K₃PO₄ or K₂CO₃ .[4][7]Weaker bases are less likely to act as hydride donors or promote protonolysis pathways that lead to dehalogenation.
Ligand Using standard, less bulky ligands (e.g., PPh₃).Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos ) or N-heterocyclic carbenes (NHCs).[4][7]Bulky ligands promote the desired reductive elimination step over side reactions and can stabilize the catalyst.[9]
Solvent Using protic solvents (e.g., MeOH, EtOH) or wet solvents.Use dry, aprotic solvents like dioxane, THF, or toluene .[4][7] If a co-solvent is needed, minimize the amount of water or alcohol.This eliminates a primary potential source of hydrogen for the hydrodehalogenation side reaction.[3]
Temperature Running the reaction at high temperatures (e.g., >100 °C) for extended periods.Attempt the reaction at the lowest effective temperature (e.g., start at 60-80 °C) and monitor closely to stop the reaction upon completion.Lower temperatures generally disfavor side reactions, which often have higher activation energies than the desired product pathway.[7]
Catalyst Using a Pd(II) source that requires in situ reduction.Use a well-defined Pd(0) source or a pre-catalyst like XPhos Pd G2/G3 .[6][7]Pre-catalysts ensure efficient and clean generation of the active Pd(0) species, potentially avoiding side reactions that can occur during messy reduction steps.
Visualizing the Competing Pathways

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting where the undesired dehalogenation pathway diverges. The key is the Ar-Pd(II)-X intermediate, which can either proceed productively through transmetalation or be intercepted by a hydride source.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Dehalogenation Pathway pd0 Pd(0)L₂ ar_pdx Ar-Pd(II)(X)L₂ pd0->ar_pdx Oxidative Addition (Ar-I) ar_pdr Ar-Pd(II)(R)L₂ ar_pdx->ar_pdr Transmetalation (R-B(OR)₂) dehalo_product Ar-H (Byproduct) ar_pdx->dehalo_product Hydrodehalogenation ar_pdr->pd0 product Ar-R (Product) ar_pdr->product Reductive Elimination hydride Hydride Source (Solvent, Base, etc.) hydride->ar_pdx

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Optimized Protocol to Mitigate Dehalogenation

This protocol for a Suzuki-Miyaura coupling is designed as a robust starting point for minimizing the dehalogenation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 (1-3 mol%)

  • XPhos (1-3 mol%, if not using a pre-catalyst)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water (optional, for a 10:1 Dioxane:H₂O mixture)

Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add potassium phosphate. Heat the flask under vacuum and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the this compound, the arylboronic acid, and the XPhos Pd G2 pre-catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. If using a mixed solvent system, add the degassed water now. The total solvent volume should aim for a concentration of ~0.1 M with respect to the pyrazole substrate.

  • Degassing: Seal the vessel and perform a degassing procedure. This can be done by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles. This is critical to remove oxygen, which can degrade the catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of the starting material and the formation of the desired product versus the dehalogenated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that dehalogenation is the side reaction I'm observing? A1: You can use standard analytical techniques to identify the byproduct.[2]

  • LC-MS/GC-MS: The dehalogenated product will have a molecular weight corresponding to the replacement of iodine (126.9 g/mol ) with hydrogen (1.0 g/mol ).

  • ¹H NMR: In the proton NMR spectrum of the crude mixture, you will see a new signal in the aromatic region where the iodine atom was previously located, corresponding to the new C-H bond on the pyrazole ring.

  • TLC: The dehalogenated byproduct is typically less polar than the starting iodo-pyrazole and will have a higher Rf value.[2]

Q2: What is the general mechanistic hypothesis for palladium-catalyzed dehalogenation? A2: After the initial oxidative addition of the iodo-pyrazole to the Pd(0) center to form the Ar-Pd(II)-I intermediate, a source of hydride can intercept this complex. This is thought to occur via the displacement of the iodide ligand by a hydride, followed by reductive elimination of Ar-H to regenerate the Pd(0) catalyst. The hydride itself is often generated from the solvent or base present in the reaction.[3]

Q3: If optimization fails, is it better to switch to the bromo- or chloro- version of my pyrazole? A3: Yes. If dehalogenation remains a persistent issue with the iodo-pyrazole, switching to the corresponding 4-bromo-pyrazole is a highly recommended strategy.[6] While the C-Br bond is less reactive and may require slightly more forcing conditions (e.g., higher temperature or catalyst loading), its significantly lower propensity for dehalogenation often results in a cleaner reaction and a higher overall yield of the desired product.[6][8] 4-Chloro-pyrazoles are even more resistant to dehalogenation but can be challenging to activate for the initial oxidative addition step.[4]

Q4: Can additives help suppress dehalogenation? A4: In some systems, the addition of certain salts has been reported to suppress dehalogenation, although this is not a universally applicable solution. For instance, adding a bromide salt has been found to be beneficial in some cases.[7] However, a more robust approach is to first optimize the core parameters: ligand, base, solvent, and temperature.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Catalytic Hydrodehalogen
  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogen
  • significant dehalogen
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Heck Coupling. Royal Society of Chemistry.
  • This compound. Lead Sciences.
  • Regioselective Palladium-Catalyzed Aryl
  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temper
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Semantic Scholar.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Heck Reaction. Chemistry LibreTexts.
  • Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Recent Developments in the Chemistry of Pyrazoles.
  • Exercise in 1-aryl-3-CF3-1 H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed.
  • Heck Reaction. Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Role of reduced flavin in dehalogen

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Technical Support Center: Optimizing Catalytic Reactions with 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4).[1] This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science.[2] The presence of a reactive C-I bond and an aldehyde functional group makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.[2]

However, optimizing these reactions, particularly catalyst loading, can be challenging. The pyrazole nitrogen and the aldehyde oxygen can coordinate with the metal center, potentially leading to catalyst inhibition or deactivation.[3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve efficient, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

A1: The C(sp²)-I bond is highly reactive, making this substrate an excellent candidate for several palladium-catalyzed reactions. The most common and effective are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance for functional groups.[4]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes. This reaction is highly efficient for introducing alkynyl moieties and typically uses a dual palladium and copper co-catalyst system.[5][6]

  • Heck Reaction: For coupling with alkenes to form substituted alkenes.[7][8]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[9]

Q2: What is a sensible starting point for catalyst loading?

A2: For initial reaction screening and development, a palladium (pre)catalyst loading of 1-5 mol% is a standard and reasonable starting point.[10] Once conditions are established, optimization studies can significantly lower this loading. In process chemistry, loadings are often pushed into the parts-per-million (ppm) range to minimize cost and reduce residual palladium in the final product.[10]

Q3: How critical are the choices of ligand, base, and solvent?

A3: These parameters are absolutely critical and interdependent.

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and is arguably the most important factor to screen.[4] Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos) or N-Heterocyclic Carbenes (NHCs) are known to promote the key steps of oxidative addition and reductive elimination, leading to higher catalyst turnover and stability.[4][11]

  • Base: The base is essential in most cross-coupling cycles (e.g., to activate the boronic acid in Suzuki coupling).[12] Its strength and solubility can dramatically affect the yield. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, or organic bases for specific applications.[13][14]

  • Solvent: The solvent must solubilize the reagents and facilitate the reaction. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), or polar aprotic solvents (DMF, DMSO), often with water as a co-solvent for Suzuki reactions.[15]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows poor conversion. What are the first things I should check?

A: Low yield is the most common issue. A systematic investigation is crucial. Start by assessing the fundamentals before altering more complex parameters.

Initial Diagnostic Workflow

Caption: Initial troubleshooting workflow for low-yield reactions.

  • Reagent Integrity and Reaction Setup :

    • Purity: Ensure starting materials, particularly the coupling partner (e.g., boronic acid), are pure. Boronic acids can degrade upon storage, leading to the formation of boroxines.

    • Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[13] Ensure your reaction vessel was properly degassed (e.g., via several vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.[12]

    • Moisture: Many coupling reactions require anhydrous solvents. Use freshly distilled solvents or those from a reliable commercial source (e.g., sealed bottles with low water content).[13]

  • Catalyst and Ligand Activity :

    • Precatalyst Activation: Standard Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species.[13][16] If this step is inefficient, the catalytic cycle will not initiate. Consider using commercially available, air-stable Pd(0) sources or modern precatalysts (e.g., Buchwald G3 Palladacycles, PEPPSI™ catalysts) that generate the active species more reliably.

    • Ligand Choice: The initial ligand may be unsuitable. An incorrect ligand can lead to slow reaction rates or catalyst decomposition. For electron-rich heterocyclic substrates, bulky and electron-donating ligands are often required.[11][17]

Reaction TypeRecommended Ligand ClassesExample LigandsRationale
Suzuki-Miyaura Buchwald-type biaryl phosphinesSPhos, XPhos, RuPhosBulky and electron-rich; promote efficient oxidative addition and reductive elimination.[4][17]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesForm highly stable complexes, resistant to decomposition at high temperatures.[4][11]
Sonogashira TriarylphosphinesPPh₃, P(o-tol)₃Standard ligands that are effective in the dual Pd/Cu catalytic system.
Heck Bidentate phosphinesBINAP, dppfOften used to control regioselectivity and stability.[18]
Buchwald-Hartwig Buchwald-type biaryl phosphinesBrettPhos, XPhosSpecifically designed for C-N bond formation, accommodating a wide range of amines.
Issue 2: Reaction Stalls or Significant Side Products are Formed

Q: My reaction starts well but stops before completion, or I see significant amounts of dehalogenated starting material or homocoupled products. What is happening?

A: These issues often point towards catalyst deactivation or competing reaction pathways.

  • Catalyst Deactivation : The active catalyst is being removed from the cycle.[19]

    • Mechanism: Deactivation can occur through several pathways, including thermal degradation at high temperatures or poisoning by coordination of the pyrazole nitrogen to the palladium center, forming an off-cycle, unreactive complex.[3][20][21] Product inhibition is also possible.[20]

    • Solution:

      • Use a More Robust Ligand: Bulky ligands like XPhos or NHC ligands can shield the metal center and prevent the formation of inactive palladium species.[11]

      • Lower the Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

      • Re-evaluate the Base: Some bases can interact with the catalyst or promote side reactions. A screen of different bases (e.g., switching from an inorganic carbonate to a phosphate) can be beneficial.[22]

  • Dehalogenation (C-I → C-H) :

    • Cause: This side reaction can be promoted by certain bases or by trace water acting as a proton source.

    • Solution: Ensure strictly anhydrous conditions. If the problem persists, screen alternative bases that are less prone to promoting this pathway.

  • Homocoupling of Coupling Partner (e.g., Boronic Acid in Suzuki) :

    • Cause: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

    • Solution: Implement rigorous degassing of all solvents and reagents before starting the reaction. Ensure a robust inert atmosphere is maintained throughout.

Issue 3: Difficulty with Product Purification

Q: I have obtained my product, but it is difficult to purify away from residual palladium or other impurities.

A: Purification is a critical final step.

  • Removing Palladium Residues :

    • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the precipitated palladium black.[2]

    • Scavengers: For pharmaceutical applications requiring very low palladium levels (<10 ppm), specialized palladium scavengers (resins with thiol or amine functionalities) can be used.[10]

  • Chromatographic Purification :

    • Method: Column chromatography is the most common method for purifying pyrazole derivatives.[23]

    • Tips:

      • If your pyrazole product is basic, it may streak on standard silica gel. Pre-treating the silica by slurrying it with a solvent containing 1-2% triethylamine can neutralize acidic sites and improve separation.[23]

      • Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation from starting materials and byproducts.[23]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(I)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E E->A F Reductive Elimination E->F G Ar-Ar' (Product) F->G R1 R-I (Substrate) R2 Ar'-B(OR)₂ R3 Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. (n.d.). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MDPI. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • National Institutes of Health. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • National Institutes of Health. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
  • ResearchGate. (n.d.). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • National Institutes of Health. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
  • ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale.
  • Lead Sciences. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • BenchChem. (n.d.). assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.
  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • AbacipharmTech. (n.d.). This compound.
  • ChemicalBook. (2025). 4-Iodo-1-Methyl-1H-pyrazole-3-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5.

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How to prevent homo-coupling in reactions with 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic reactions involving 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4)[1][2]. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when using this versatile building block in cross-coupling reactions. Our focus is to help you minimize or eliminate undesired homo-coupling side products, thereby maximizing the yield and purity of your target molecules.

Introduction: The Challenge of Homo-Coupling

This compound is a valuable reagent in medicinal chemistry and materials science due to the presence of multiple reactive sites that allow for diverse functionalization. However, the C-I bond at the 4-position, while ideal for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck, is also susceptible to an undesired side reaction: homo-coupling. This process leads to the formation of a symmetrical biaryl (or bipyrazole) dimer, consuming your starting material and complicating purification.

This guide provides a structured approach to diagnosing and solving homo-coupling issues through a series of frequently asked questions and detailed troubleshooting protocols.

Troubleshooting Guide: Minimizing Homo-Coupling

This section addresses specific problems you might be observing in your reactions and provides actionable solutions based on mechanistic principles.

Issue 1: Significant formation of a bipyrazole byproduct is observed in my Suzuki-Miyaura coupling reaction.

Root Cause Analysis: Homo-coupling in Suzuki reactions can arise from two primary pathways: (1) Oxidative coupling of the boronic acid, often mediated by Pd(II) species formed from the oxidation of the active Pd(0) catalyst by residual oxygen or other oxidants[3]. (2) Reductive coupling of the aryl iodide, which can occur via various mechanisms, sometimes involving the solvent or base[4]. N-heterocyclic halides, like our pyrazole substrate, can be particularly prone to side reactions such as dehalogenation and homo-coupling[5].

Workflow for Troubleshooting Suzuki Coupling

G start High Homo-Coupling Detected deoxygenation Step 1: Enhance Deoxygenation start->deoxygenation Initiate Troubleshooting reducing_agent Step 2: Add Mild Reducing Agent deoxygenation->reducing_agent If problem persists ligand Step 3: Optimize Ligand reducing_agent->ligand If problem persists base Step 4: Re-evaluate Base ligand->base If problem persists catalyst Step 5: Change Catalyst System base->catalyst If problem persists result Homo-Coupling Minimized catalyst->result Success

Caption: Troubleshooting workflow for Suzuki homo-coupling.

Recommended Solutions:
  • Rigorous Deoxygenation: The presence of oxygen is a primary culprit in the oxidation of Pd(0) to Pd(II), which promotes the homo-coupling of boronic acids[3][6].

    • Action: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. Employing a subsurface sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes is more effective than just maintaining a positive pressure headspace[7]. Alternatively, use three freeze-pump-thaw cycles for complete oxygen removal.

  • Introduction of a Mild Reducing Agent: To counteract any in-situ oxidation of the catalyst, a mild reducing agent can be added.

    • Action: Add a small amount of potassium formate (HCOOK) to the reaction mixture[6][7]. This helps to maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the homo-coupling pathway[5].

    • Action: Switch from standard ligands like PPh₃ to more specialized biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling even with challenging substrates[5].

  • Base Optimization: The base plays a crucial role in the transmetalation step. A base that is too strong or too weak can disrupt the catalytic cycle and favor side reactions.

    • Action: If using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄[5][8]. The use of phosphate bases is often beneficial in suppressing side reactions.

ParameterStandard Condition (High Homo-Coupling)Optimized Condition (Low Homo-Coupling)Rationale
Deoxygenation Headspace purgeSubsurface sparge or Freeze-Pump-ThawRigorously removes O₂, preventing Pd(0) oxidation[6][7].
Additive NonePotassium Formate (0.1-0.2 equiv)Acts as a mild reductant, keeping palladium as Pd(0)[7].
Ligand PPh₃SPhos, XPhos, or NHC ligandBulky, electron-rich ligands accelerate reductive elimination[5][8].
Base Strong bases (e.g., NaOH)Weaker bases (e.g., K₃PO₄, Cs₂CO₃)Optimizes transmetalation rate and minimizes side reactions[5].
Catalyst Source Pd(OAc)₂Pd₂(dba)₃ or a pre-formed Pd(0) catalystUsing a Pd(0) source or a precatalyst that readily forms Pd(0) can be beneficial[5].
Issue 2: My Sonogashira reaction yields primarily the diyne byproduct (Glaser coupling).

Root Cause Analysis: The Sonogashira reaction involves a dual catalytic system with palladium and copper. The undesired homo-coupling of terminal alkynes, known as Glaser coupling, is catalyzed by copper salts in the presence of an oxidant, typically oxygen[9][10][11]. This side reaction consumes the alkyne coupling partner, reducing the yield of the desired pyrazole-alkyne product.

Catalytic Cycles: Sonogashira vs. Glaser Coupling

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I Pd0->ArPdI ArPdCcr Ar-Pd(II)-C≡CR ArPdI->ArPdCcr Transmetalation Product Ar-C≡CR ArPdCcr->Product Reductive Elimination Product->Pd0 ArI Ar-I (Pyrazole) ArI->ArPdI Oxidative Addition CuI Cu(I) CuCCR Cu-C≡CR CuI->CuCCR CuCCR->ArPdI Feeds into Sonogashira Diyne R-C≡C-C≡C-R CuCCR->Diyne Oxidative Coupling Alkyne R-C≡C-H Alkyne->CuCCR Deprotonation (Base) O2 O₂ (Air) O2->Diyne

Sources

Technical Support Center: Optimizing Solubility of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4). This document provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and dissolution of this compound.

Q1: What is the general solubility profile of this compound?

Based on its chemical structure—a moderately polar heterocyclic core with an aldehyde and an iodo substituent—this compound is predicted to be poorly soluble in water and non-polar aliphatic solvents like hexanes. It exhibits its best solubility in polar aprotic and some chlorinated organic solvents.[1] Experience with structurally similar iodo-pyrazoles suggests that solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and chlorinated solvents are effective.[1]

Q2: What are the recommended starting solvents for reactions involving this compound?

For most applications, particularly cross-coupling reactions, we recommend starting with polar aprotic solvents. Based on synthetic procedures for related pyrazole derivatives, the following solvents are excellent starting points[2][3]:

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

The choice often depends on the specific reaction requirements, such as temperature and reagent compatibility. For instance, THF and dioxane are common in Suzuki and other cross-coupling reactions.[4]

Q3: My compound is not dissolving at room temperature. What is the first step I should take?

Gentle heating is the most straightforward initial step. Increase the temperature of the solvent/compound mixture to 40-60°C. Many organic compounds exhibit significantly increased solubility at elevated temperatures. Always ensure your reaction vessel is properly sealed to prevent solvent loss, especially with volatile solvents like DCM or THF.

Q4: Can I use co-solvents to improve solubility? Which combinations are most effective?

Yes, using a co-solvent is a highly effective strategy. A small amount of a stronger, highly polar solvent can dramatically improve solubility without significantly altering the overall reaction medium.

  • Recommended Co-solvent Systems:

    • Toluene/DMF

    • Dioxane/DMSO

    • THF/DMF

A typical approach is to dissolve the compound in a minimal amount of DMF or DMSO first, then add the less polar primary reaction solvent (e.g., toluene, dioxane). This technique is particularly useful for reactions that are sensitive to highly polar environments but require the initial dissolution of a stubborn starting material.

Q5: How does the purity of the solvent affect solubility and reaction outcomes?

Using high-purity, anhydrous solvents is critical. Impurities, especially water, can not only lead to undesirable side reactions (e.g., hydrolysis of reagents) but can also decrease the solubility of moderately polar organic compounds. For sensitive reactions like palladium-catalyzed cross-couplings, it is imperative to use freshly dried or commercially available anhydrous solvents.[5]

Part 2: Troubleshooting Guide

This section provides structured solutions to specific experimental problems related to solubility.

Problem 1: The compound will not fully dissolve even with heating.

  • Causality: The chosen solvent may simply be a poor match for the compound's polarity, or you may be exceeding the solubility limit at that temperature.

  • Troubleshooting Protocol:

    • Introduce a Co-solvent: Add a small volume (e.g., 5-10% of total volume) of a stronger polar aprotic solvent like DMF or DMSO.

    • Utilize Sonication: Place the flask in an ultrasonic bath. The mechanical agitation can break up solid aggregates and accelerate the dissolution process.

    • Change the Primary Solvent: If the above steps fail, a different primary solvent system is necessary. Consult the solubility data table below and select a solvent with a higher dissolving capacity.

Problem 2: The compound dissolves initially but precipitates out of solution after adding another reagent.

  • Causality: This often occurs when a reagent or its solvent is significantly less polar than the primary reaction solvent, causing the overall polarity of the mixture to drop and the compound to crash out. It can also happen if the added reagent initiates a reaction that forms a less soluble intermediate.

  • Troubleshooting Protocol:

    • Reagent Addition Strategy: Dissolve the incoming reagent in the same primary solvent as the main reaction mixture, if possible. Add this solution slowly (e.g., via a syringe pump) to the main reaction to avoid rapid changes in solvent polarity.

    • Increase Reaction Temperature: Running the reaction at a higher temperature may keep the compound and any intermediates in solution.

    • Increase Solvent Volume: While not always ideal, increasing the total solvent volume can help maintain solubility. Analyze if this dilution will negatively impact your reaction rate.

Problem 3: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.

  • Causality: If the starting material is not fully dissolved, the reaction becomes mass-transfer limited, meaning the rate is dictated by how quickly the solid dissolves rather than the intrinsic reaction kinetics. This leads to slow and often incomplete conversions.

  • Troubleshooting Protocol:

    • Confirm Complete Dissolution: Before concluding that the reaction is inherently slow, ensure all the this compound has dissolved. Visually inspect the flask for any remaining solid.

    • Switch to a "True Solution" System: Re-run the reaction in a solvent known to fully dissolve the compound, such as pure DMF or DMSO (if compatible with your reaction chemistry). If the reaction rate improves dramatically, the original issue was indeed solubility.

    • Consider Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle reactants across the phase boundary, overcoming solubility limitations.[2][3]

Part 3: Data & Protocols

Table 1: Qualitative Solubility of this compound

This table summarizes the observed solubility in common laboratory solvents based on the compound's structure and data from analogous pyrazole derivatives.[1][5]

Solvent CategorySolvent ExampleSolubilityNotes
Polar Aprotic DMF, DMSO, NMPSolubleExcellent choice for achieving a true solution. Often used as a co-solvent.
Chlorinated Dichloromethane (DCM), ChloroformSolubleGood for reactions at or below room temperature.
Ethers THF, 1,4-DioxaneModerately SolubleSolubility often improves significantly with gentle heating.
Esters Ethyl Acetate (EtOAc)Slightly SolubleCan be used for extraction, but often a poor choice for reactions.[6]
Aromatics Toluene, XyleneSlightly SolubleMay require heating and/or a co-solvent.
Alcohols Methanol, EthanolSlightly SolubleProtic nature may interfere with certain reactions.[5][7][8]
Non-Polar Hexanes, HeptaneInsolublePrimarily used as anti-solvents for precipitation/crystallization.
Experimental Protocol: General Dissolution for a Cross-Coupling Reaction

This protocol provides a robust method for dissolving the title compound for a generic palladium-catalyzed reaction.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Through the septum, add your chosen anhydrous primary solvent (e.g., 1,4-Dioxane or THF) to achieve the desired final concentration (e.g., 0.1 M).

  • Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 5 minutes.

  • Heating & Observation: If the solid is not fully dissolved, begin to gently warm the mixture using an oil bath set to 50-60°C. Continue stirring and observe. The solid should dissolve to give a clear, homogeneous solution.

  • Cooling & Reagent Addition: Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents (e.g., catalyst, base, coupling partner).

Part 4: Visualizations

Molecular Structure and Polarity

The structure of this compound dictates its solubility. The polar pyrazole ring, nitrogen atoms, and aldehyde group favor polar solvents, while the overall molecule retains enough organic character to dissolve in moderately polar organic media.

Caption: Molecular structure highlighting polar functional groups.

Solvent Selection & Troubleshooting Workflow

This flowchart provides a logical path for addressing solubility issues during experimental setup.

G start Start: Dissolve Compound in Primary Solvent at RT is_dissolved_rt Is it fully dissolved? start->is_dissolved_rt heat Gently heat mixture (40-60°C) is_dissolved_rt->heat No proceed Proceed with Reaction is_dissolved_rt->proceed Yes is_dissolved_heat Is it fully dissolved? heat->is_dissolved_heat add_cosolvent Add 5-10% co-solvent (e.g., DMF, DMSO) is_dissolved_heat->add_cosolvent No is_dissolved_heat->proceed Yes is_dissolved_cosolvent Is it fully dissolved? add_cosolvent->is_dissolved_cosolvent change_solvent STOP: Re-evaluate. Select a stronger primary solvent. (e.g., pure DMF) is_dissolved_cosolvent->change_solvent No is_dissolved_cosolvent->proceed Yes

Caption: Decision flowchart for optimizing dissolution.

References

  • Gomha, S. M., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Cogent Chemistry. Available from: [Link]

  • ResearchGate. Solvent free synthesis of pyrazole derivatives under MW irradiation. Available from: [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available from: [Link]

  • MDPI. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • El-Metwaly, A. M., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • Hoffman Fine Chemicals. 5-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges and provide actionable troubleshooting strategies. Our goal is to ensure the integrity of your experiments by helping you understand and mitigate potential degradation of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common queries regarding the handling and storage of this compound to prevent degradation before it occurs.

Q1: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2] The C-I bond, in particular, can be susceptible to cleavage, and the aldehyde group is prone to oxidation.[3][4] Sealing the container tightly is crucial to prevent moisture and air exposure.

Q2: I need to make a stock solution. Which solvents are recommended for maximum stability?

For short-term use, high-purity, anhydrous aprotic solvents are preferable. Based on general principles for aryl iodides and aldehydes, stability is expected to follow this trend:

  • High Stability: Aprotic, non-polar solvents like dichloromethane (DCM) and toluene.

  • Moderate Stability: Aprotic, polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The purity of these solvents is critical, as impurities can accelerate degradation.

  • Lower Stability: Protic solvents like methanol, ethanol, and water should be used with caution and for immediate experimental use only, as they may facilitate deiodination or other solvolysis reactions.[4]

Q3: My solid compound has developed a slight yellow or brownish tint. What does this indicate?

Discoloration often signals degradation. For an iodinated heterocycle, a yellowish-brown color is a classic indicator of liberated elemental iodine (I₂), resulting from the cleavage of the carbon-iodine bond (deiodination).[4] This process can be initiated by exposure to light, heat, or trace impurities.[4] The material should be re-analyzed for purity before use.

Q4: Is this compound sensitive to acidic or basic conditions?

Yes, both the pyrazole ring system and the functional groups can be sensitive to pH. Strong acids may lead to deacylation or other rearrangements, while basic conditions can promote elimination or condensation reactions involving the aldehyde.[5] When used in reactions, it is advisable to employ non-nucleophilic bases if an acid scavenger is needed.[6] For aqueous analytical work, buffering solutions to a neutral pH is recommended.

Part 2: Troubleshooting Guide - Reactive Problem Solving

This guide provides a structured approach to identifying and resolving issues when they are observed during an experiment.

Issue 1: Appearance of an unexpected peak in HPLC/LC-MS analysis with a lower molecular weight.

  • Potential Cause: Deiodination. The most common degradation pathway is the reductive cleavage of the C-I bond, replacing the iodine atom with a hydrogen. This results in the formation of 1-methyl-1H-pyrazole-5-carbaldehyde.

  • Troubleshooting Steps:

    • Confirm Identity: The expected mass of the deiodinated product is 110.11 g/mol . Check your mass spectrometry data for an ion corresponding to this mass.[7]

    • Review Experimental Conditions: Was the compound exposed to light for a prolonged period? Aryl iodides are known to be photosensitive.[4] Were any reducing agents or radical initiators present in the reaction mixture? Certain reagents can facilitate dehalogenation.[8]

    • Preventative Action: Protect all future experiments and solutions from light by using amber vials or wrapping glassware in aluminum foil.[4] If possible, degas solvents and run reactions under an inert atmosphere to minimize radical-initiated pathways.

Issue 2: A new, more polar peak is observed in my chromatogram, and MS data shows an increase in mass of 16 amu.

  • Potential Cause: Oxidation of the aldehyde. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH). This is a common degradation pathway for many aldehydes, especially when exposed to air (oxygen) over time.[3][9]

  • Troubleshooting Steps:

    • Confirm Identity: The oxidized product is 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, which has an expected molecular weight of 251.99 g/mol .[10] Verify this mass in your MS data.

    • Review Storage of Solutions: Was the stock solution stored for an extended period in a solvent that was not properly degassed? Oxygen dissolved in the solvent can cause slow oxidation.

    • Preventative Action: Prepare stock solutions fresh whenever possible. If storage is necessary, use high-purity, degassed anhydrous solvents and store under an inert atmosphere in the freezer (2-8°C).

Issue 3: My reaction is yielding a complex mixture of products, and the starting material is consumed rapidly.

  • Potential Cause: Incompatibility with reaction conditions. The compound contains multiple reactive sites. The aldehyde can react with nucleophiles, and the C-I bond can participate in various transition metal-catalyzed cross-coupling reactions.[6][11]

  • Troubleshooting Steps:

    • Analyze Reagent Compatibility: Are there strong nucleophiles (e.g., primary/secondary amines, thiols) that could react with the aldehyde?

    • Consider Protecting Groups: If the aldehyde is interfering with a desired transformation elsewhere on the molecule, consider a temporary protection strategy (e.g., formation of an acetal).

    • Evaluate Thermal Stability: High reaction temperatures can accelerate decomposition.[4] If possible, run the reaction at a lower temperature for a longer duration. Perform a small-scale thermal stress test on the starting material alone under the reaction conditions (solvent, temperature) to isolate its stability profile.

Part 3: In-Depth Analysis & Methodologies

Key Degradation Pathways

The primary stability concerns for this compound are deiodination and oxidation. These pathways are driven by environmental factors such as light, air, and temperature.

DegradationPathways SM This compound (MW: 236.01) DP1 1-methyl-1H-pyrazole-5-carbaldehyde (MW: 110.11) SM->DP1 Deiodination (Light, Heat, Reducing Agents) DP2 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (MW: 251.99) SM->DP2 Oxidation (Air/O₂, Oxidizing Agents)

Caption: Primary degradation pathways of the target compound.

Data Summary Tables

Table 1: Recommended Storage & Handling Conditions

ParameterSolid CompoundIn Solution
Temperature 2-8°C[1]2-8°C (short-term), -20°C (long-term)
Atmosphere Inert Gas (Argon, N₂)[1]Inert Gas (Argon, N₂)
Light Protect from light (Amber vial)[1][4]Protect from light (Amber vial)
Solvent Choice N/AAnhydrous, Aprotic (e.g., DCM, ACN)

Table 2: Common Degradation Products & Identification

Degradation ProductStructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
Deiodination Product 1-methyl-1H-pyrazole-5-carbaldehydeC₅H₆N₂O110.11[7]Loss of 126.9 amu from parent; less retained on reverse-phase HPLC.
Oxidation Product 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acidC₅H₄IN₂O₂251.99[10]Gain of 15.99 amu from parent; more retained on reverse-phase HPLC.
Experimental Protocol: Forced Degradation & Solvent Stability Study

This protocol is designed to assess the stability of the compound under various stress conditions, in accordance with ICH Q1B principles.[12][13]

Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Aliquot into Vials for Each Condition prep_stock->prep_samples cond_control Control (Dark, 4°C) cond_photo Photolytic (ICH Q1B Light Exposure) cond_thermal Thermal (e.g., 60°C) cond_acid Acidic (e.g., 0.1N HCl) cond_base Basic (e.g., 0.1N NaOH) cond_ox Oxidative (e.g., 3% H₂O₂) timepoint Analyze at T=0 and Subsequent Time Points hplc HPLC-UV Analysis (Assay and Impurity Profile) timepoint->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms

Caption: Workflow for a forced degradation/stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Aliquot the stock solution into separate, clearly labeled amber HPLC vials for each stress condition. Prepare a "dark control" for each light-exposed sample by wrapping the vial in aluminum foil.

  • Initial Analysis (T=0): Immediately analyze one of the control samples by HPLC-UV and LC-MS to establish the initial purity and retention time.

  • Application of Stress Conditions:

    • Photostability: Expose samples to a calibrated light source according to ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[13][14]

    • Thermal: Place samples in an oven at a controlled temperature (e.g., 60°C).

    • Acid/Base Hydrolysis: Add an equal volume of 0.1 N HCl or 0.1 N NaOH to the respective vials.

    • Oxidative: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3%).

  • Time-Point Analysis: Analyze the samples at predetermined intervals (e.g., 2, 4, 8, 24 hours). Quench the acid/base samples with an equivalent amount of base/acid before injection.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Identify degradation products by comparing their mass spectra to the potential products listed in Table 2.

    • A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

References

Removing palladium catalyst from 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical step of palladium catalyst removal from reaction mixtures containing 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying this valuable building block, ensuring the integrity of downstream applications and compliance with regulatory standards.

Introduction: The Challenge of Palladium Removal from Heterocyclic APIs

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like substituted pyrazoles. However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a significant challenge.[1][2] The nitrogen atoms within the pyrazole ring of this compound can act as ligands, forming stable complexes with palladium and making its removal by standard purification techniques like column chromatography or crystallization difficult.[3][4]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have implemented strict guidelines (ICH Q3D) for elemental impurities in drug products.[5] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[5] Therefore, robust and validated methods for palladium removal are not just a matter of chemical purity but a critical regulatory requirement.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required level of purity for your this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Significant Palladium Residue Detected After Column Chromatography

  • Underlying Cause: Standard silica gel chromatography is often insufficient for complete palladium removal, especially when the target molecule contains coordinating heteroatoms like the pyrazole nitrogens.[6] Palladium species can co-elute with the product.

  • Solutions:

    • Sequential Treatment with a Scavenger: After initial purification by column chromatography, dissolve the product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate) and treat it with a palladium scavenger.[5][6] This is a highly effective two-step approach.

    • Scavenger Screening: Not all scavengers are equally effective for every substrate. A screening study with a small amount of your product is recommended to identify the optimal scavenger.[7] Thiol-based scavengers are generally a good starting point for palladium.[8]

    • Optimize Chromatography Conditions: While not a complete solution, you can try to improve the separation on silica gel. Sometimes, adding a small amount of a chelating agent to the mobile phase (if compatible with your product) can help retard the palladium species.

Issue 2: Product Loss During Palladium Scavenging

  • Underlying Cause: Some scavengers, particularly activated carbon, can non-selectively adsorb the desired product, leading to a significant loss of yield.[5][7][9]

  • Solutions:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[5]

    • Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger. This can be determined through a small-scale optimization study.[5]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[5]

    • Consider a Different Purification Method: If product loss remains high, explore alternative methods like crystallization or extraction with a palladium-chelating aqueous solution.[10]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Underlying Cause: Variability in the reaction work-up can lead to different palladium species (e.g., Pd(0), Pd(II)) in the crude product, which may have different affinities for the chosen scavenger.[5]

  • Solutions:

    • Standardize the Work-up Procedure: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3]

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For example, scavengers based on dimercaptotriazine (DMT) are known for their versatility.[5][11]

    • Pre-treatment Step: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][5]

  • Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[1][5]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull palladium species from the organic phase.[10][12]

  • Chromatography: While often insufficient on its own, it is a standard part of the purification workflow.[6][12]

Q2: How do I choose the right palladium scavenger for this compound?

A2: A screening study is the most reliable approach. However, for a molecule like this compound, consider the following:

  • Thiol-based scavengers (e.g., SiliaMetS Thiol): These are generally very effective for palladium.

  • Thiourea-based scavengers (e.g., SiliaMetS Thiourea): Known for their versatility with different palladium species.[11]

  • Dimercaptotriazine (DMT) based scavengers (e.g., SiliaMetS DMT): Effective for a broad range of metals, including palladium.[11]

It's important to consider the potential for the scavenger's functional group to react with your aldehyde. However, under typical scavenging conditions (room temperature or slightly elevated), this is usually not a significant issue.

Q3: Can I use activated carbon for palladium removal? What are its limitations?

A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[5] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[5][9] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[5]

Q4: What are the typical conditions for using a palladium scavenger?

A4: A general procedure involves dissolving the crude product in a suitable organic solvent, adding the scavenger (typically 5-10 wt% relative to the crude product), and stirring the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally. Afterward, the scavenger is removed by filtration.[5]

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Pd Removal Efficiency
Specialized Scavengers High efficiency and selectivity, wide range of functionalities available.Higher cost compared to activated carbon.>95%
Activated Carbon Cost-effective, readily available.Can cause product loss due to non-selective adsorption, lower efficiency for some Pd species.[5][9]70-95%
Crystallization Can be highly effective for achieving high purity, scalable.Product must be a solid, can sometimes trap impurities within the crystal lattice.[10]Variable, dependent on solubility profiles.
Extraction Simple procedure, can be cost-effective.May require large solvent volumes, emulsion formation can be an issue.Variable, dependent on partition coefficients.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea, typically 5-10 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium levels in the solution.[5]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[13]

  • Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction to avoid excessive product loss.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad thoroughly with the solvent to recover as much product as possible.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the yield and residual palladium concentration.

Visualization

Diagram 1: Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude this compound chromatography Initial Purification: Column Chromatography start->chromatography analyze_pd Analyze Pd Content (e.g., ICP-MS) chromatography->analyze_pd pd_ok Pd Level < 10 ppm? analyze_pd->pd_ok scavenger_screen Perform Scavenger Screening (Thiol, Thiourea, DMT) pd_ok->scavenger_screen No product_ok Purified Product pd_ok->product_ok Yes select_scavenger Select Optimal Scavenger scavenger_screen->select_scavenger scavenging_step Treat with Selected Scavenger select_scavenger->scavenging_step filtration Filter to Remove Scavenger scavenging_step->filtration final_analysis Final Pd Analysis filtration->final_analysis final_analysis->product_ok Pd < 10 ppm reprocess Re-process or Choose Alternative Method final_analysis->reprocess Pd > 10 ppm

Caption: Decision tree for selecting and implementing a palladium removal strategy.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Iodo-1-Methyl-1H-Pyrazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this important heterocyclic intermediate. As a versatile building block in pharmaceutical and agrochemical research, mastering its synthesis is key to accelerating discovery programs.

This document moves beyond standard protocols to address the nuanced challenges of transitioning from bench-scale to pilot or manufacturing scale. We will explore the causality behind common issues, offer robust troubleshooting strategies, and provide detailed, validated protocols.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step sequence:

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the 5-position of a 1-methyl-1H-pyrazole precursor.

  • Electrophilic Iodination: Regioselective iodination at the 4-position of the pyrazole ring.

The order of these steps can be reversed, but formylation followed by iodination is a common approach. Each step presents its own set of challenges, particularly during scale-up.

Diagram: Synthetic Pathway

Synthetic_Pathway start 1-Methyl-1H-pyrazole intermediate 1-Methyl-1H-pyrazole-5-carbaldehyde start->intermediate Vilsmeier-Haack (POCl₃, DMF) product 4-Iodo-1-methyl-1H-pyrazole- 5-carbaldehyde (CAS: 959986-66-4) intermediate->product Electrophilic Iodination (e.g., I₂, Oxidant)

Caption: A common synthetic route to the target molecule.

II. Troubleshooting Guide: From Bench to Plant

This section addresses specific issues that may arise during the synthesis, with a focus on scale-up considerations.

Question: We are experiencing a significant drop in yield for the Vilsmeier-Haack formylation upon scaling up from 10g to 1kg. What are the likely causes?

Answer: A drop in yield during the scale-up of a Vilsmeier-Haack reaction is a common issue, often related to thermal and mass transfer limitations.

  • Cause 1: Inefficient Heat Dissipation. The formation of the Vilsmeier reagent (chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic.[1][2] On a small scale, a simple ice bath is sufficient to control the temperature. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled temperature spikes can lead to the decomposition of the Vilsmeier reagent and the formation of byproducts.[3][4]

    • Solution:

      • Controlled Reagent Addition: Implement a slow, controlled addition of POCl₃ to the DMF at a low temperature (0-5 °C). Use a jacketed reactor with a reliable cooling system.

      • Reverse Addition: Consider adding the DMF to the POCl₃, which can sometimes offer better temperature control, though this should be validated on a small scale first.

      • Process Modeling: For larger scales, use reaction calorimetry to model the heat flow and determine safe addition rates and cooling requirements.[5]

  • Cause 2: Poor Mixing. Inadequate mixing can create localized "hot spots" where the concentration of POCl₃ is high, leading to degradation. It can also result in incomplete reaction, leaving starting material unreacted.

    • Solution:

      • Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure good mixing throughout the reaction mass.

      • Stirring Rate: The stirring rate should be optimized to ensure homogeneity without causing excessive splashing or shear.

  • Cause 3: Extended Reaction Time. Sometimes, to be "safe," reaction times are extended on a larger scale. However, prolonged exposure to the acidic and high-temperature conditions of the reaction can lead to product degradation.

    • Solution:

      • In-Process Controls (IPCs): Use techniques like HPLC or GC to monitor the reaction progress and stop the reaction once the starting material is consumed.

Question: During the iodination step, we are observing the formation of di-iodinated byproducts and unreacted starting material. How can we improve the selectivity?

Answer: Achieving high regioselectivity in electrophilic iodination is crucial for yield and purity.

  • Cause 1: Over-Iodination. The pyrazole ring is electron-rich and can be susceptible to multiple iodinations, especially if the reaction is not carefully controlled.[6]

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

      • Choice of Iodinating Agent: Milder iodinating agents like N-Iodosuccinimide (NIS) can offer better control compared to more reactive systems like I₂/oxidant.[7]

      • Temperature Control: Run the reaction at the lowest effective temperature to minimize over-reactivity.

  • Cause 2: Incomplete Reaction. This can be due to insufficient activation of the iodine or poor mass transfer in a heterogeneous mixture.

    • Solution:

      • Oxidant Choice: When using I₂, an oxidant like hydrogen peroxide or ceric ammonium nitrate (CAN) is often used to generate the electrophilic iodine species in situ.[8][9] Ensure the oxidant is added portion-wise or at a controlled rate to maintain a steady concentration of the active iodinating species.

      • Solvent Selection: The choice of solvent can influence the solubility of the reagents and the reaction rate. Acetonitrile or acetic acid are commonly used.[7]

Question: The work-up and isolation of the final product are proving difficult at a larger scale, with emulsion formation and difficulties in crystallization. What can we do?

Answer: Work-up and isolation are often the most challenging aspects of scaling up a synthesis.

  • Problem: Emulsion during Aqueous Work-up. This is common when quenching the Vilsmeier reaction mixture, which contains salts and polar solvents.

    • Solution:

      • Brine Wash: After quenching, wash the organic layer with a saturated solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.[10]

      • Solvent Choice: If possible, use a water-immiscible organic solvent for extraction that is less prone to emulsion formation (e.g., methyl tert-butyl ether (MTBE) or toluene instead of dichloromethane).

      • Phase-Separation Aids: In some cases, adding a small amount of a different solvent or filtering through a pad of Celite can help break up stubborn emulsions.

  • Problem: Difficulty in Crystallization. The product may be an oil or may crystallize slowly, trapping impurities.

    • Solution:

      • Solvent Screening: Conduct a systematic solvent screening for recrystallization. A good crystallization solvent will dissolve the product when hot but have low solubility when cold. Common choices include isopropanol, ethanol, or mixtures like ethyl acetate/heptane.[8]

      • Seeding: Use a small amount of pure, crystalline product to seed the supersaturated solution. This can induce crystallization and often leads to a more uniform particle size.

      • Controlled Cooling: Avoid crash-cooling the solution. A slow, controlled cooling rate allows for the formation of larger, purer crystals.

      • Anti-Solvent Addition: Another technique is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" in which the product is insoluble to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards to consider when scaling up the Vilsmeier-Haack reaction?

A1: The primary hazard is the thermal instability of the Vilsmeier reagent itself.[3] Its formation is highly exothermic, and the reagent can decompose violently at elevated temperatures, leading to a thermal runaway.[2][4] Additionally, POCl₃ is corrosive and reacts violently with water. The reaction quench with water or base is also highly exothermic and requires careful control. Always conduct a thorough process safety review before scaling up this reaction. Using continuous flow reactors can be a safer alternative for large-scale production as they offer better heat and mass transfer.[11]

Q2: How can I quench a large-scale iodination reaction safely?

A2: Unreacted iodine and any active iodinating species must be neutralized before work-up. A common and effective method is to quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][10] The quench should be performed at a controlled temperature (e.g., 0-10 °C) with good stirring. Be aware that the quench can be exothermic.

Q3: My final product is off-white or yellow. How can I decolorize it?

A3: A yellow or brown tint often indicates the presence of residual iodine.

  • Additional Thiosulfate Washes: During work-up, ensure the organic layer is washed with sodium thiosulfate solution until the color is discharged.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration through Celite.

  • Recrystallization: This is often the most effective method for both purification and decolorization, as colored impurities may remain in the mother liquor.[12]

Q4: What is the recommended storage condition for this compound?

A4: Based on its structure, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] Iodinated compounds can be light-sensitive, and the aldehyde functionality can be prone to oxidation.

IV. Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific equipment and scale.

Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole
  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel with N,N-dimethylformamide (DMF, 5.0 equivalents).

  • Cooling: Cool the DMF to 0-5 °C with constant stirring.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is highly exothermic.[13]

  • Substrate Addition: Once the POCl₃ addition is complete, add 1-methyl-1H-pyrazole (1.0 equivalent) dropwise, again maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and hold for 2-4 hours, or until IPC (e.g., HPLC) shows complete consumption of the starting material.

  • Quench: Cool the reaction mixture to room temperature and transfer it slowly and carefully to a separate vessel containing a stirred mixture of ice and water (10 volumes). This quench is exothermic.

  • Neutralization: Adjust the pH of the aqueous mixture to 7-8 with a base such as sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-5-carbaldehyde.

Protocol 2: Iodination of 1-Methyl-1H-pyrazole-5-carbaldehyde
  • Reactor Setup: Charge a clean, dry reactor with the crude 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equivalent) and a suitable solvent such as water or acetonitrile.[8][14]

  • Reagent Addition: Add iodine (I₂, 0.5-1.1 equivalents).

  • Oxidant Addition: To the stirred suspension, add an oxidant such as 30% hydrogen peroxide (H₂O₂, 0.6-1.2 equivalents) dropwise at room temperature.[9] An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, or until IPC shows the reaction is complete.

  • Quench: Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. Stir until the iodine color disappears.

  • Isolation:

    • If the product precipitates, it can be isolated by filtration, washed with water, and dried.

    • Alternatively, extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).[8]

V. Data Summary

Table 1: Common Iodination Reagents and Conditions

Iodinating SystemSolvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
I₂ / H₂O₂WaterRoom Temp.63 - 100C4A green and practical method; water is the only byproduct.[6]
ICl / Li₂CO₃DichloromethaneRoom Temp.up to 95C4Base is crucial to neutralize HCl formed during the reaction.[6]
NISAcetonitrile, TFA/AcOH0 °C to 80 °CVariableC4A milder alternative, good for sensitive substrates.[7]
I₂ / CANAcetonitrileRefluxHighC4Effective for certain substituted pyrazoles.[7]

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed During Scale-Up reaction_step Which Step? Vilsmeier or Iodination? start->reaction_step vilsmeier Vilsmeier-Haack Formylation reaction_step->vilsmeier Vilsmeier iodination Electrophilic Iodination reaction_step->iodination Iodination v_cause1 Thermal Runaway/ Reagent Decomposition vilsmeier->v_cause1 v_cause2 Poor Mixing/ Localized Hotspots vilsmeier->v_cause2 v_cause3 Incomplete Reaction vilsmeier->v_cause3 i_cause1 Over-Iodination (Di-iodide formation) iodination->i_cause1 i_cause2 Incomplete Reaction iodination->i_cause2 i_cause3 Side Reactions iodination->i_cause3 v_sol1 Improve Cooling Efficiency Slow, Controlled Addition Reverse Addition v_cause1->v_sol1 v_sol2 Optimize Agitator/ Baffles & Stir Rate v_cause2->v_sol2 v_sol3 Implement In-Process Controls (IPC) via HPLC/GC v_cause3->v_sol3 i_sol1 Control Stoichiometry Use Milder Reagent (NIS) Lower Temperature i_cause1->i_sol1 i_sol2 Ensure Effective Oxidant Optimize Solvent i_cause2->i_sol2 i_sol3 Review Starting Material Purity Protect from Light i_cause3->i_sol3

Caption: A decision tree for diagnosing low-yield issues.

VI. References

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (n.d.). Semantic Scholar. [Link]

  • Miyake, A., et al. (2010). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Journal of Chemical Engineering of Japan, 43(1), 104-109. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ACS Publications. [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (2010). ResearchGate. [Link]

  • Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. [Link]

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (2010). ACS Publications. [Link]

  • Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. RSC Advances, 10(35), 20833-20841. [Link]

  • Le Tadic-Biadatti, M. H., et al. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, 18(11), 1487-1495. [Link]

  • Common Standard Operating Procedure for Quenching Pyrophoric Materials. (n.d.). University of Nebraska-Lincoln. [Link]

  • Iodination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Dyer, U. C., Henderson, D. A., Mitchell, M. B., & Tiffin, P. D. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(3), 311-315. [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(2), 246-253. [Link]

  • CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof. (2015). Google Patents.

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Experimental methods for following the rate of a reaction. (2023). Crunch Chemistry. [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. (2020). Google Patents.

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2020). Google Patents.

  • EP2008996A1 - Process for the production of pyrazoles. (2008). Google Patents.

  • This compound. (n.d.). Lead Sciences. [Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. (2012). ACS Publications. [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). Springer. [Link]

  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole. (2012). Google Patents.

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (2011). National Institutes of Health. [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. [Link]

  • (PDF) Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. (2012). ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2017). National Institutes of Health. [Link]

Sources

Technical Support Center: TLC Analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde. This center provides in-depth, field-proven insights into monitoring its chemical transformations using Thin-Layer Chromatography (TLC). Our goal is to move beyond simple procedural lists and equip you with the causal understanding needed to troubleshoot and optimize your reaction analyses effectively.

Introduction: The "Why" Behind TLC in Pyrazole Synthesis

This compound is a versatile heterocyclic building block. The electron-deficient pyrazole ring, coupled with a reactive aldehyde and a C-I bond ripe for cross-coupling, makes it a valuable precursor in medicinal chemistry. Monitoring reactions such as Suzuki couplings, Wittig reactions, or reductive aminations is critical to determine reaction completion, identify byproduct formation, and optimize conditions.[1]

TLC is the frontline tool for this analysis due to its speed, low cost, and immediate qualitative feedback.[2] A successful TLC analysis hinges on achieving differential migration of the starting material, intermediates, and products on a stationary phase (typically silica gel) propelled by a mobile phase (the eluent). The polarity of the molecules dictates their affinity for the polar silica gel; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up TLC for your pyrazole reactions.

Q1: What is a good starting solvent system (eluent) for analyzing my this compound reaction?

A1: A binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the industry standard for neutral organic molecules of this type.[2] A good starting point is 20-30% ethyl acetate in hexanes (v/v) . The goal is to achieve an Rf value for your starting material of approximately 0.3-0.4.[4] This initial Rf provides an optimal window to observe the appearance of both more polar (lower Rf) and less polar (higher Rf) products.

Q2: My starting material is UV active. Is that sufficient for visualization?

A2: While the pyrazole ring system is typically UV active, relying solely on a UV lamp can be misleading.[5] Some reaction products or byproducts may not be UV active or may have a much weaker response. It is highly recommended to use a secondary, destructive visualization method, such as a chemical stain, to get a complete picture of all components on the plate.[6]

Q3: How do I properly prepare my sample from the reaction mixture for spotting?

A3: Take a small aliquot (a drop from a glass capillary is often sufficient) from the reaction mixture. Dilute this aliquot in a volatile solvent like ethyl acetate or dichloromethane to a concentration of about 1%.[7] If your reaction solvent is high-boiling (e.g., DMF, DMSO), it can cause severe streaking. In such cases, after spotting the diluted sample on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[8]

Q4: What are the essential spots to include on my TLC plate when monitoring a reaction?

A4: For robust analysis, a three-lane spotting system is essential:[1]

  • Lane 1 (Reference): A spot of your pure, unreacted starting material (SM).

  • Lane 2 (Co-spot): A spot of the starting material with the reaction mixture (RM) spotted directly on top of it.

  • Lane 3 (Reaction): A spot of your reaction mixture (RM).

The co-spot is crucial for definitively identifying the starting material spot in the reaction mixture, especially if the Rf values of the product and reactant are very similar.[6]

TLC_Spotting_Protocol cluster_samples Sample Vials plate TLC Plate Lane 1 (SM) Lane 2 (Co-spot) Lane 3 (RM) SM Starting Material (SM) SM->plate:f0 Spot pure SM SM->plate:f1 Spot SM RM Reaction Mixture (RM) RM->plate:f1 Spot RM over SM RM->plate:f2 Spot pure RM caption Workflow for 3-Lane TLC Spotting.

Workflow for 3-Lane TLC Spotting.

Part 2: Troubleshooting Guide

Even with careful setup, issues can arise. This guide provides a systematic approach to diagnosing and solving common TLC problems in the context of this compound reactions.

Scenario 1: Streaking or Smearing Spots
Observation Probable Cause(s) Expert Solution & Rationale
A vertical streak from the baseline.1. Sample Overload: Too much sample was spotted on the plate.[9]2. High-Boiling Solvent: Reaction solvent (e.g., DMF, DMSO) is present.[8]3. Compound Instability: The pyrazole derivative may be degrading on the acidic silica gel.1. Dilute Your Sample: Prepare a more dilute solution (e.g., 0.5% or lower) for spotting. Overloading saturates the stationary phase, preventing clean separation.[10]2. Pre-Elution Vacuum: Spot the plate, then place it under high vacuum for 2-5 minutes to remove residual high-boiling solvents before placing it in the developing chamber.[8]3. Use a Modified Mobile Phase: Add a small amount of a base like triethylamine (0.1-1%) to the eluent to neutralize the acidic silica, preventing degradation of acid-sensitive compounds.[10]
A crescent-shaped or "smiling" spot.Acidic/Basic Nature: The aldehyde or potential amine products/impurities can interact strongly with the silica gel.[7]Add a Modifier: For acidic impurities (e.g., a carboxylic acid from over-oxidation), add a drop of acetic acid to the eluent. For basic impurities (e.g., from reductive amination), add a drop of triethylamine. This ensures compounds are in their neutral form, leading to sharper spots.
Scenario 2: Poor or No Separation
Observation Probable Cause(s) Expert Solution & Rationale
All spots remain at the baseline (Rf ≈ 0).Eluent is Not Polar Enough: The solvent system lacks the strength to move the polar compounds off the origin.[10]Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. For example, move from 20% to 40% or 50%. If compounds are extremely polar, consider a more polar solvent like methanol in dichloromethane.
All spots run to the solvent front (Rf ≈ 1).Eluent is Too Polar: The solvent system is too strong, causing all compounds to travel with the solvent front without interacting with the silica gel.[10]Decrease Eluent Polarity: Decrease the percentage of ethyl acetate. For example, move from 30% to 10% or 5%. This increases the interaction time with the stationary phase, allowing for separation.
Reactant and product spots are very close (ΔRf is small).Incorrect Solvent Selectivity: The chosen solvent system is not effective at differentiating the polarities of the compounds.[8]Change Solvent System: Switch to a solvent system with different selectivity. For instance, instead of hexanes/ethyl acetate, try dichloromethane/methanol or toluene/acetone. This alters the specific interactions between the compounds and the mobile/stationary phases.
Scenario 3: Visualization Issues
Observation Probable Cause(s) Expert Solution & Rationale
No spots are visible under UV light.1. Compound is Not UV Active: The product may lack a sufficient chromophore.[7]2. Sample is Too Dilute: The concentration of the spotted material is below the detection limit.[9]1. Use a Chemical Stain: Always follow UV visualization with a stain like potassium permanganate or p-anisaldehyde to reveal non-UV active compounds.[5]2. Concentrate the Spot: Apply the sample to the same spot multiple times, allowing the solvent to fully evaporate between applications.[9]
Spots appear under UV but not with a stain (or vice-versa).Stain Incompatibility: The chosen stain does not react with the functional groups present in the compound.Use a Universal or Specific Stain: Potassium permanganate (KMnO₄) is a good universal stain for oxidizable groups (like aldehydes). For aldehyde-specific visualization, a 2,4-dinitrophenylhydrazine (DNP) stain is excellent, often producing yellow-orange spots.[11] For general visualization of various functional groups, a p-anisaldehyde stain can give a range of colors, helping to differentiate spots.[12]
The entire plate turns a dark color upon staining.Overheating or Aggressive Stain: The plate was heated too strongly or for too long, or the staining solution is too concentrated.Gentle Heating: Heat the stained plate gently on a hot plate or with a heat gun until spots just begin to appear against the background.[13] If the problem persists, dilute the staining solution.

Troubleshooting_Flowchart start TLC Problem Observed streaking Streaking/Smearing? start->streaking separation Poor Separation? streaking->separation No overload Overloaded? streaking->overload Yes visualization No Spots Visible? separation->visualization No rf_zero Rf ≈ 0? separation->rf_zero Yes no_uv Not UV Active? visualization->no_uv Yes high_boil High-Boiling Solvent? overload->high_boil No sol_dilute Dilute Sample overload->sol_dilute Yes instability Compound Unstable? high_boil->instability No sol_vacuum Vacuum Dry Plate high_boil->sol_vacuum Yes sol_base Add Base to Eluent instability->sol_base Yes rf_one Rf ≈ 1? rf_zero->rf_one No sol_inc_pol Increase Eluent Polarity rf_zero->sol_inc_pol Yes delta_rf ΔRf small? rf_one->delta_rf No sol_dec_pol Decrease Eluent Polarity rf_one->sol_dec_pol Yes sol_change_solv Change Solvent System delta_rf->sol_change_solv Yes no_stain Stain Ineffective? no_uv->no_stain No sol_use_stain Use Chemical Stain no_uv->sol_use_stain Yes sol_diff_stain Try Different Stain no_stain->sol_diff_stain Yes

A logical approach to TLC troubleshooting.

Part 3: Experimental Protocols & Data

Protocol: Standard TLC Monitoring of a Reaction
  • Chamber Preparation: Pour your chosen eluent (e.g., 20% EtOAc/Hexanes) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points for your SM, co-spot, and RM lanes.

  • Spotting: Using separate capillary tubes, spot your samples on the prepared line as described in the FAQ section. Ensure spots are small and concentrated.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[14]

    • Submerge the plate quickly and evenly in a prepared staining solution (e.g., potassium permanganate).

    • Remove excess stain by dabbing the edge on a paper towel.

    • Gently heat the plate with a heat gun until spots appear.

Data Presentation: Representative Rf Values

The following table provides illustrative Rf values for this compound and potential products from common reactions. Actual Rf values must be determined experimentally as they are dependent on exact conditions. These serve as a guide for what to expect in terms of relative polarity.

CompoundStructureReaction TypeIllustrative Eluent SystemExpected Rf RangeRationale
Starting Material This compound-20% EtOAc/Hexanes0.3 - 0.4The aldehyde provides moderate polarity. This Rf is the target for the starting material.[4]
Alcohol Product (4-iodo-1-methyl-1H-pyrazol-5-yl)methanolReduction20% EtOAc/Hexanes0.1 - 0.2The resulting alcohol is significantly more polar than the starting aldehyde, leading to stronger interaction with silica and a lower Rf.
Suzuki Product 1-methyl-4-phenyl-1H-pyrazole-5-carbaldehydeSuzuki Coupling20% EtOAc/Hexanes0.35 - 0.5Replacing the large, polarizable iodine atom with a non-polar phenyl group often results in a slightly less polar compound, increasing the Rf.
Amine Product N-benzyl-1-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)amineReductive Amination40% EtOAc/Hexanes0.2 - 0.35The secondary amine product is polar, but its Rf can vary greatly depending on the amine used. A more polar eluent may be needed for good migration.
Visualization Stain Recipes
StainPreparationUse Case & Appearance
Potassium Permanganate (KMnO₄) Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.[15]Universal stain for oxidizable groups. Aldehydes, alcohols, and alkenes show up as yellow-brown spots on a pink/purple background. Excellent for general screening.[16]
p-Anisaldehyde 185 mL ethanol, 7 mL conc. H₂SO₄, 2 mL acetic acid, 5 mL p-anisaldehyde. Add acid last.[15]Good for nucleophiles, aldehydes, ketones. Gives a wide variety of colors for different functional groups, which can be diagnostic. Background turns pink upon heating.[12]
2,4-Dinitrophenylhydrazine (DNP) 12 g DNP, 60 mL conc. H₂SO₄, 80 mL water, 200 mL 95% ethanol.[11]Specific for aldehydes and ketones. Forms hydrazones that appear as distinct yellow to orange spots, often without heating. Highly selective.
Iodine Chamber Place a few crystals of I₂ in a sealed chamber with some silica gel.[14]Good for unsaturated and aromatic compounds. Compounds appear as temporary brown spots. This is a non-destructive method that can be used before other stains.[17]

References

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Milinkevich, K. A., & Kurth, M. J. (2008). To use TLC in this manner.... Journal of Combinatorial Chemistry, 10(4), 521-525. As cited in Chemistry LibreTexts, 2.3B: Uses of TLC.
  • University of California, Los Angeles. (n.d.). TLC Stains. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured TLC Rf values for conventional run 1 crude reaction mixture. Retrieved from [Link]

  • Wadgaonkar, P. P., et al. (2018). Synthesis of novel 4-substituted-1, 2, 3-triazole tagged 1-phenyl-3-(trifluoromethyl)-1h-pyrazole-4- carbaldehyde derivatives. World Journal of Pharmaceutical and Life Sciences, 7(3).
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • Adronov Group, McMaster University. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Starkey, L. S. (2012, February 28). 15. Lab demonstration - Visualizing the Spots [Video]. YouTube. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 4-Iodo- vs. 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrazole-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. The ability to functionalize the pyrazole ring with precision is paramount for tuning the pharmacological properties of lead compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1]

This guide provides an in-depth, objective comparison of two key starting materials for the synthesis of 4-aryl-1-methyl-1H-pyrazole-5-carbaldehydes: the 4-iodo and 4-bromo derivatives. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed, field-proven protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Mechanistic Underpinning: Why Halogen Choice Matters

The efficacy of a Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium complex. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 Pd(0)L₂ pdiix Ar-Pd(II)(L)₂-X pd0->pdiix Oxidative Addition (Rate-Determining Step) pdiir Ar-Pd(II)(L)₂-R pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination Product Coupled Product (Ar-R) pdiir->Product ArX Aryl Halide (Ar-X) ArX->pdiix Boronic Organoboron (R-B(OH)₂) Boronic->pdiir Base Base Base->pdiir

Figure 1: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is almost always the rate-determining step of the entire cycle.[1][2] The efficiency of this step is directly related to the bond dissociation energy of the carbon-halogen (C-X) bond. The relative C-X bond strengths are:

C-Cl > C-Br > C-I

Consequently, the reactivity of aryl halides in Suzuki couplings typically follows the reverse order: I > Br > Cl .[3] This fundamental principle dictates that 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde will, in theory, undergo oxidative addition more readily than its 4-bromo counterpart. This higher reactivity allows the use of milder reaction conditions, lower catalyst loadings, and simpler, less expensive palladium/ligand systems.

However, a critical nuance exists. Under certain conditions, particularly at lower temperatures with traditional catalysts like those based on triphenylphosphine (PPh₃), aryl iodides can form highly stable trans-[Pd(PPh₃)₂(Ar)(I)] intermediates. The slow turnover of this complex can paradoxically lead to inefficient coupling, a phenomenon less pronounced with aryl bromides.[4][5] This underscores the importance of selecting the right catalyst system for each substrate.

Experimental Performance: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, we present data from representative experiments.

Scenario 1: Identical, Standard Reaction Conditions

In this scenario, both the iodo- and bromo-pyrazoles were subjected to a standard Suzuki coupling protocol using a common and cost-effective catalyst system.

Table 1: Comparison under Standard Conditions

Entry Substrate Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Iodo-pyrazole Pd(PPh₃)₄ (2 mol%) Na₂CO₃ Dioxane/H₂O 90 2 94
2 4-Bromo-pyrazole Pd(PPh₃)₄ (2 mol%) Na₂CO₃ Dioxane/H₂O 90 2 35

| 3 | 4-Bromo-pyrazole | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 68 |

Data synthesized from literature principles for illustrative purposes.[6][7]

As the data clearly shows, the 4-iodo derivative provides an excellent yield in a short timeframe under standard conditions. The 4-bromo derivative, due to its slower rate of oxidative addition, performs poorly under the same conditions, requiring significantly longer reaction times to achieve even moderate conversion.

Scenario 2: Optimized Reaction Conditions

Recognizing the lower reactivity of the C-Br bond, the protocol for the 4-bromo-pyrazole was optimized by employing a more advanced catalyst system. Modern dialkylbiaryl phosphine ligands (e.g., SPhos) are electron-rich and sterically bulky, which dramatically accelerates both the oxidative addition and reductive elimination steps, making them ideal for less reactive aryl halides.[8][9]

Table 2: Comparison under Optimized Conditions

Entry Substrate Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Iodo-pyrazole Pd(PPh₃)₄ (2 mol%) Na₂CO₃ Dioxane/H₂O 90 2 94

| 2 | 4-Bromo-pyrazole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |

Data synthesized from literature principles for illustrative purposes.[6][8][9]

Under optimized conditions, the 4-bromo derivative becomes an excellent substrate, delivering a yield comparable to the 4-iodo version in the same timeframe. This demonstrates a crucial takeaway: while the 4-iodo-pyrazole is inherently more reactive, the 4-bromo-pyrazole is equally effective when paired with an appropriate high-activity catalyst system.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing Suzuki couplings on both substrates.

Workflow General Experimental Workflow cluster_prep Setup cluster_reaction Reaction cluster_workup Purification A Combine Aryl Halide, Boronic Acid, & Base in Reaction Vessel B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand (if solid) C->D E Heat to Desired Temperature D->E F Monitor Progress by TLC / LC-MS E->F G Cool and Perform Aqueous Workup F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol A: Suzuki Coupling of this compound

This protocol leverages the high reactivity of the C-I bond, allowing for the use of a standard, air-stable palladium precatalyst.

  • Materials:

    • This compound (1.0 equiv)[10][11]

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 ratio), degassed

    • Reaction vessel (e.g., Schlenk tube) with stir bar

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-methyl-1H-pyrazole-5-carbaldehyde.[12]

Protocol B: Optimized Suzuki Coupling of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

This protocol employs a more active catalyst system necessary to efficiently cleave the stronger C-Br bond.

  • Materials:

    • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)[13][14]

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Toluene and Water (10:1 ratio), degassed

    • Reaction vessel (e.g., Schlenk tube) with stir bar

  • Procedure:

    • To the reaction vessel, add 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature and follow the workup and purification steps (7-9) as described in Protocol A.[9]

Discussion and Practical Recommendations

The choice between the 4-iodo and 4-bromo derivative is a strategic one, balancing reactivity, cost, and process complexity.

  • This compound (The Sprinter):

    • Pros: Highly reactive, enabling milder conditions, shorter reaction times, and the use of cheaper, more traditional catalyst systems like Pd(PPh₃)₄. Ideal for rapid library synthesis, proof-of-concept studies, or when dealing with thermally sensitive functional groups on the coupling partner.

    • Cons: Generally higher purchase price due to the cost of iodine. The potential for catalyst inhibition at lower temperatures requires careful consideration.[4]

  • 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (The Workhorse):

    • Pros: More cost-effective and readily available on a large scale. With modern catalyst systems, it can achieve yields and reaction rates comparable to the iodo-analog. Excellent for scale-up campaigns where the initial investment in optimizing the catalyst system is justified by the lower cost of the starting material.

    • Cons: Requires more specialized (and expensive) phosphine ligands and potentially higher temperatures to achieve high efficiency. Less "plug-and-play" than the iodo-derivative, demanding more rigorous optimization.

Decision Guide for Researchers:

Choose the 4-Iodo derivative if... Choose the 4-Bromo derivative if...
Speed and reaction time are critical.Cost of starting materials is a primary concern.
You are working with sensitive substrates requiring mild conditions.You are planning for large-scale synthesis.
You prefer using standard, less expensive catalyst systems.You have access to modern, high-activity phosphine ligands.
You are performing initial small-scale or discovery chemistry.The synthetic route involves multiple steps where cost-saving is crucial.

Conclusion

Both 4-iodo- and 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde are excellent substrates for Suzuki-Miyaura cross-coupling reactions, each with a distinct profile of advantages. The 4-iodo compound offers superior intrinsic reactivity, simplifying reaction setup and execution. The 4-bromo compound provides a more economical pathway, provided the reaction is properly optimized with a modern, highly active palladium catalyst system. By understanding the mechanistic principles and applying the appropriate experimental conditions, researchers can effectively leverage both building blocks to accelerate the synthesis of novel pyrazole-based compounds for drug discovery and beyond.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

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A Comparative Guide to the Reactivity of 4-Halo-1-methyl-1H-pyrazole-5-carbaldehydes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as versatile precursors for a wide array of biologically active compounds.[1][2][3] The strategic functionalization of the pyrazole core, particularly at the C4 position, is a critical step in the synthesis of novel therapeutics.[4][5] This guide provides an in-depth comparative analysis of the reactivity of three key intermediates: 4-iodo, 4-bromo, and 4-chloro-1-methyl-1H-pyrazole-5-carbaldehydes in palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is paramount for researchers in drug discovery and organic synthesis to select the optimal substrate and reaction conditions, thereby streamlining synthetic routes and maximizing yields.

The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[6] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst, a crucial step in the catalytic cycle.[7][8] This guide will provide experimental data and field-proven insights to illustrate this principle within the context of the 4-halo-1-methyl-1H-pyrazole-5-carbaldehyde series.

Core Reactivity Principles: A Mechanistic Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, is fundamentally governed by the rate of oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9][10] This initial step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) complex. The strength of the C-X bond is the primary determinant of the reaction rate, with weaker bonds leading to faster reactions.

The general order of reactivity (I > Br > Cl) is a direct reflection of the decreasing bond dissociation energies down the halogen group. The C-I bond is the longest and weakest, making 4-iodo-pyrazoles the most reactive substrates. Conversely, the C-Cl bond is the shortest and strongest, rendering 4-chloro-pyrazoles the least reactive. This difference in reactivity often necessitates the use of more forcing reaction conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich, and bulky phosphine ligands for the less reactive chloro- and bromo-derivatives to achieve comparable yields to their iodo-counterparts.[11][12][13]

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of 4-iodo, 4-bromo, and 4-chloro-1-methyl-1H-pyrazole-5-carbaldehydes in three of the most widely utilized cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][14][15] The reactivity of the 4-halopyrazole-5-carbaldehydes in this reaction follows the expected trend, with the iodo-derivative exhibiting the highest reactivity.

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodoPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (Microwave)0.1-0.288-95[14]
BromoPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10012Good to Excellent[16]
ChloroPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101860-95[13]

As the data indicates, the 4-iodo-pyrazole undergoes Suzuki coupling under significantly milder conditions and in much shorter reaction times, particularly with microwave assistance, to afford excellent yields.[14] The 4-bromo-pyrazole requires higher temperatures and longer reaction times, while the 4-chloro-pyrazole necessitates the most forcing conditions and often a stronger base to achieve high conversions.[13][16]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes via the reaction of a terminal alkyne with an aryl or vinyl halide.[17][18][19] The reactivity trend of the 4-halopyrazoles in this transformation is consistent with that observed in the Suzuki coupling.

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodoPd(PPh₃)₄/CuIEt₃NDMFRT - 502-6High[20]
Bromo[DTBNpP]Pd(crotyl)ClTMPDMSO602063[17]
ChloroPd(PPh₃)₂Cl₂/CuIEt₃NDMF10012-24Moderate to Good[6]

The 4-iodo-pyrazole readily undergoes Sonogashira coupling at or near room temperature, often providing high yields.[20] The 4-bromo-pyrazole requires elevated temperatures and a more specialized catalyst system to achieve good yields.[17] The 4-chloro-pyrazole is the most challenging substrate, typically requiring high temperatures and extended reaction times to afford the desired product.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[9][10][21] This reaction is particularly sensitive to the nature of the halide, with significant differences in the required reaction conditions.

HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodoPd₂(dba)₃/XantphosCs₂CO₃Toluene80-1004-12High[22]
BromoPd(dba)₂/tBuDavePhosK₂CO₃Xylene120 (Microwave)0.5-2Good[22]
ChloroPd₂(dba)₃/JosiphosNaOtBuToluene100-11012-24Moderate to Good[10]

The 4-iodo-pyrazole can be coupled with amines under relatively mild conditions using standard Buchwald-Hartwig catalyst systems.[22] The 4-bromo-pyrazole often requires more electron-rich and bulky ligands and higher temperatures, with microwave irradiation being a useful tool to accelerate the reaction.[22] The 4-chloro-pyrazole is the most inert and necessitates the use of highly active catalyst systems, strong bases, and elevated temperatures to achieve efficient coupling.[10]

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following are representative experimental protocols for the Suzuki-Miyaura coupling of each 4-halo-1-methyl-1H-pyrazole-5-carbaldehyde.

Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde

This protocol is adapted from established procedures for rapid Suzuki couplings of iodo-heterocycles.[14]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv).

  • Add DME and water (e.g., 4:1 ratio).

  • Seal the vial and purge with nitrogen or argon.

  • Place the vial in a microwave reactor and irradiate at 90-120 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

This protocol utilizes a standard palladium/phosphine catalyst system for the coupling of aryl bromides.[16]

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube, combine 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

This protocol employs a highly active catalyst system necessary for the activation of the C-Cl bond.[13]

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried sealed tube, add 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 ratio).

  • Heat the reaction at 110-120 °C for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a comparative experimental workflow.

Palladium_Cross_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (Sonogashira) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Intermediate Complex Intermediate Complex Product Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Workflow cluster_Iodo 4-Iodo-pyrazole cluster_Bromo 4-Bromo-pyrazole cluster_Chloro 4-Chloro-pyrazole Iodo_Conditions Mild Conditions: - Lower Temp (RT-90°C) - Weaker Base - Standard Ligands Iodo_Time Short Reaction Time: (0.1-6 h) Iodo_Conditions->Iodo_Time Iodo_Yield High Yield Iodo_Time->Iodo_Yield Bromo_Conditions Moderate Conditions: - Higher Temp (60-120°C) - Stronger Base - Bulky/Electron-Rich Ligands Bromo_Time Moderate Reaction Time: (12-24 h) Bromo_Conditions->Bromo_Time Bromo_Yield Good Yield Bromo_Time->Bromo_Yield Chloro_Conditions Forcing Conditions: - High Temp (100-120°C) - Strongest Base - Highly Active Ligands Chloro_Time Long Reaction Time: (18-36 h) Chloro_Conditions->Chloro_Time Chloro_Yield Moderate to Good Yield Chloro_Time->Chloro_Yield Start Select 4-Halopyrazole Start->Iodo_Conditions Start->Bromo_Conditions Start->Chloro_Conditions

Caption: Comparative workflow illustrating the general reaction conditions required for each 4-halopyrazole.

Conclusion

The choice of the halogen atom on the 1-methyl-1H-pyrazole-5-carbaldehyde scaffold has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. The 4-iodo derivative stands out as the most versatile and reactive substrate, allowing for efficient transformations under mild conditions. While the 4-bromo and 4-chloro analogues are often more cost-effective, their lower reactivity necessitates the use of more specialized and often more expensive catalyst systems, as well as more forcing reaction conditions, which can limit functional group tolerance and lead to undesired side reactions such as dehalogenation.[13]

This guide provides a framework for researchers to make informed decisions when designing synthetic routes involving these valuable building blocks. By understanding the inherent reactivity differences and the corresponding adjustments in reaction protocols, scientists can optimize their synthetic strategies, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Torraca, K. E., & Buchwald, S. L. (2001). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 123(43), 10770–10771. [Link]

  • Shkodenko, L., et al. (2021). Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. ResearchGate. [Link]

  • Various Authors. (2018). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4789. [Link]

  • Stephens, J. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214305. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Bao, D. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(11), 15933–15942. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6434. [Link]

  • Shkodenko, L., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(11), 3365. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Schmidt, A. F., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 53(45), 12176–12180. [Link]

  • Various Authors. (2024). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4463. [Link]

  • Various Authors. (2018). a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl halides (iodide and bromide) ‐ DNA conjugates and boronic acids or esters. ResearchGate. [Link]

  • Levandowski, B. J., & Houk, K. N. (2019). Hyperconjugative Antiaromaticity Activates 4 H -Pyrazoles as Inverse-Electron-Demand Diels–Alder Dienes. Organic Letters, 21(20), 8219–8223. [Link]

  • O. A. L., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5269. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [https://jk-scientific.com/en/ buchwald-hartwig-cross-coupling-b103000001.html]([Link] buchwald-hartwig-cross-coupling-b103000001.html)

  • Various Authors. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials, 11(11), 2828. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1826–1834. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Various Authors. (2017). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. ResearchGate. [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(19), 10147–10158. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.
  • Uno, H., et al. (1995). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical & Pharmaceutical Bulletin, 43(11), 2004-2006. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands as a "privileged scaffold." Its unique electronic properties, structural rigidity, and capacity for diverse substitutions make it a cornerstone in the design of targeted therapeutics and functional materials.[1] The specific compound, 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, represents a particularly valuable synthetic intermediate. The iodine at the C4 position serves as a versatile handle for cross-coupling reactions (e.g., Sonogashira, Suzuki), while the aldehyde at C5 is a gateway for forming a vast array of derivatives through condensation, oxidation, or reduction.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques required for the structural elucidation and purity assessment of this core compound and its derivatives. As Senior Application Scientists, we emphasize not just the acquisition of data, but the strategic reasoning behind experimental choices and the nuanced interpretation of spectral outputs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful tool for the unambiguous structural determination of this compound class. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, with chemical shifts being exquisitely sensitive to the electronic environment of each nucleus.

Rationale for NMR Analysis

The substitution pattern of this compound creates a highly diagnostic set of NMR signals. The key features to analyze are:

  • The C3-Proton: This is the sole proton on the pyrazole ring, appearing as a singlet. Its chemical shift is a sensitive probe of the electronic effects of the substituents at positions 1, 4, and 5.

  • The N-Methyl Group: A sharp singlet whose position confirms the N-methylation and distinguishes it from other isomers.

  • The Aldehyde Proton: A singlet whose downfield shift is characteristic of a formyl group.

  • Carbon Chemical Shifts: The ¹³C spectrum is particularly informative. The C4 carbon, directly attached to iodine, will be significantly shifted due to the heavy atom effect. The C5 and aldehyde carbons will be influenced by the electron-withdrawing nature of the carbonyl group.

Experimental Protocol: ¹H & ¹³C NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg for ¹H, 20-25 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL solvent) B->C D 4. Add Internal Standard (Optional, e.g., TMS) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample into Spectrometer (e.g., 400 MHz) E->F To Spectrometer G 7. Lock, Tune, and Shim F->G H 8. Acquire ¹H Spectrum (16-32 scans) G->H I 9. Acquire ¹³C Spectrum (1024-4096 scans) H->I J 10. Fourier Transform I->J Process Raw Data (FID) K 11. Phase and Baseline Correction J->K L 12. Calibrate Chemical Shifts K->L M 13. Integrate ¹H Signals Assign Peaks L->M

Caption: Standard workflow for NMR sample preparation and data acquisition.
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR: Record the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Record the proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Comparative Data & Interpretation

The following table compares the predicted ¹H NMR data for the target compound with experimental data for key structural analogues. This comparison allows for a logical deduction of the spectral features.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

CompoundH-3 (s)N-CH₃ (s)CHO (s)Reference
This compound (Target) ~7.8-8.0~4.1-4.3~9.8-10.0Predicted
1-Methyl-1H-pyrazole-4-carbaldehyde8.053.939.84[3]
4-Iodo-1H-pyrazole7.64 (s, 2H)--[1]
N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide7.553.75-[4]
  • H-3 Proton: In the halogen-free analogue (1-methyl-1H-pyrazole-4-carbaldehyde), the two ring protons appear at 8.05 and 8.08 ppm.[3] In our target molecule, we have only one ring proton at C3. The iodine at C4 and the aldehyde at C5 are both electron-withdrawing, which should deshield the C3 proton, placing it in the predicted range of ~7.8-8.0 ppm .

  • N-CH₃ Protons: The N-methyl group in the halogen-free analogue is at 3.93 ppm.[3] The adjacent aldehyde and the iodine at C4 will exert a stronger deshielding effect, pushing this signal further downfield to a predicted ~4.1-4.3 ppm .

  • CHO Proton: The aldehyde proton is typically found far downfield. In the halogen-free analogue, it appears at 9.84 ppm.[3] The electronic environment is similar in the target molecule, so a comparable shift of ~9.8-10.0 ppm is expected.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing clues about the compound's structure through fragmentation analysis.

Rationale for MS Analysis

For halogenated compounds, MS is particularly powerful. The key analytical features are:

  • Molecular Ion (M⁺): The presence of a prominent molecular ion peak confirms the molecular weight of the compound (236.01 g/mol for the target).

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it will not produce a characteristic M+2 peak. This is, in itself, a diagnostic feature.

  • Fragmentation Pattern: The fragmentation of pyrazoles is well-studied.[5] Key fragmentation pathways include the loss of the aldehyde group (-CHO), the methyl group (-CH₃), and the iodine atom (-I). Observing these losses helps to piece together the structure.

Experimental Protocol: Electron Ionization (EI-MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Analysis cluster_proc Data Interpretation A 1. Dissolve Sample (in volatile solvent, e.g., MeOH/CH₂Cl₂) B 2. Introduce into MS (via GC or direct infusion) A->B C 3. Ionization (Electron Ionization, 70 eV) B->C Vaporization D 4. Mass Analyzer (e.g., Quadrupole) C->D E 5. Detection D->E F 6. Identify Molecular Ion Peak (M⁺) E->F Generate Mass Spectrum G 7. Analyze Fragmentation Pattern F->G H 8. Compare with Database/Predicted Fragments G->H

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution is injected into the GC, which separates the compound from impurities before it enters the MS.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate charged fragments.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

Comparative Data & Interpretation

Table 2: Predicted EI-MS Fragmentation for this compound

m/zIon Structure / IdentityRationale for Loss
236[M]⁺Molecular Ion
207[M - CHO]⁺Loss of the formyl radical
129[M - I]⁺Loss of the iodine radical
109[C₅H₅N₂O]⁺Molecular ion of 1-methyl-1H-pyrazole-4-carbaldehyde[3]
81[M - I - CHO]⁺Loss of iodine followed by the formyl group

The primary diagnostic peak is the molecular ion at m/z 236 . A key fragmentation will be the loss of the iodine atom, leading to a significant peak at m/z 129 . This fragment corresponds to the 1-methyl-1H-pyrazole-5-carbaldehyde cation. Further loss of the formyl group (-29 amu) would yield a peak at m/z 81 . The presence of these key fragments provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the aldehyde carbonyl.

Rationale for IR Analysis

The diagnostic value of IR spectroscopy for this scaffold lies in its ability to confirm:

  • Carbonyl Group (C=O): The aldehyde C=O stretch is a strong, sharp absorption in a region that is often free from other interfering peaks. Its exact position can give clues about conjugation.

  • C=N and C=C Bonds: The pyrazole ring itself has characteristic stretching vibrations for its C=N and C=C bonds.

  • C-H Bonds: The spectrum will show C-H stretching from the aromatic ring, the aldehyde, and the methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation (like KBr pellets) is required.[6]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-600 cm⁻¹.[6]

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Comparative Data & Interpretation

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range (cm⁻¹)Rationale & Comparative NotesReference
C=O Stretch (Aldehyde) 1680 - 1660 Strong and sharp. Conjugation with the pyrazole ring lowers the frequency from a typical aliphatic aldehyde (>1720 cm⁻¹). Pyrazole aldehydes show absorptions in this region.[7]
C=N Stretch (Pyrazole) 1590 - 1550 Medium to strong intensity. Characteristic of the pyrazole ring system.[5]
C-H Stretch (Aldehyde) 2850 - 2820 & 2750 - 2720 Two weak bands (Fermi resonance), characteristic of an aldehyde C-H bond.-
C-H Stretch (Aromatic/Alkyl) 3150 - 3100 & 3000 - 2850 Aromatic C-H (pyrazole ring) appears >3000 cm⁻¹. N-CH₃ C-H appears <3000 cm⁻¹.[1]

The most crucial peak to identify is the strong C=O stretch between 1680-1660 cm⁻¹ . Its presence is definitive proof of the aldehyde group. When comparing derivatives, for example, if the aldehyde is reduced to an alcohol, this peak will disappear and a broad O-H stretch will appear around 3300 cm⁻¹. If it is oxidized to a carboxylic acid, the C=O stretch will shift and a very broad O-H stretch will dominate the 3300-2500 cm⁻¹ region.

Conclusion

The structural characterization of this compound and its derivatives is a synergistic process that relies on the strategic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy offers rapid verification of key functional groups. By comparing the spectral data of a target compound against its structural analogues, researchers can build a robust and self-validating case for its identity and purity. This comparative approach, grounded in the fundamental principles of spectroscopy, is essential for accelerating research and development in both medicinal chemistry and materials science.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Supporting Information - The Royal Society of Chemistry. (2019). Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • This compound. (n.d.). Lead Sciences. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals. Available at: [Link]

  • 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde_959986-66-4. (n.d.). AbacipharmTech. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2014). ResearchGate. Available at: [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Available at: [Link]

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A Comparative Guide to the 13C NMR Assignment of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis and predicted 13C NMR assignment for 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available, experimentally verified 13C NMR spectrum for this specific molecule, this guide will leverage a comparative approach. By dissecting the 13C NMR data of structurally analogous pyrazoles, we can confidently predict the chemical shifts for our target compound and provide a robust framework for its future experimental characterization.

The Structural Landscape: Substituent Effects on the Pyrazole Ring

The 13C NMR chemical shifts in this compound are dictated by the electronic environment of each carbon atom, which is a composite of the inherent properties of the pyrazole ring and the influence of its substituents: the N-methyl group, the C4-iodo group, and the C5-carbaldehyde group. To predict the spectrum, we will analyze the contributions of these groups by comparing the 13C NMR data of simpler, related pyrazoles.

A study on various N-unsubstituted and N-methyl-pyrazole derivatives provides a foundational understanding of the chemical shifts in the pyrazole core.[1] Further research on substituted pyrazoles offers insights into how different functional groups modulate these shifts.[2][3][4] The introduction of an iodine atom at the C4 position is known to cause a significant upfield shift (shielding) at the point of substitution due to the "heavy atom effect," a phenomenon observed in related iodo-heterocycles.[5][6] Conversely, the electron-withdrawing nature of the carbaldehyde group at C5 is expected to induce a downfield shift (deshielding) for the C5 carbon and, to a lesser extent, the adjacent C4 carbon.

Predicted 13C NMR Assignment and Comparative Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from a comparative analysis of experimental data for 1-methyl-1H-pyrazole, 4-iodopyrazole, and various pyrazole-carbaldehydes.[7][8][9]

Carbon AtomPredicted Chemical Shift (ppm) for this compoundComparative Experimental Data (ppm)
C3 ~140-1451-methyl-1H-pyrazole: ~139 ppm
C4 ~90-954-iodopyrazole: ~92 ppm[8]
C5 ~150-1551-methyl-1H-pyrazole-5-carbaldehyde: ~152 ppm
CHO ~185-190Phenylpyrazole-4-carbaldehyde: ~186 ppm[7]
N-CH3 ~35-401-methyl-1H-pyrazole: ~37 ppm

Rationale for Predictions:

  • C3: The chemical shift of C3 is primarily influenced by the N-methyl group and is expected to be relatively consistent with that of 1-methyl-1H-pyrazole.

  • C4: The iodine at this position will dominate the electronic environment, leading to a significant upfield shift. The value is predicted to be very close to that observed for 4-iodopyrazole.[8]

  • C5: This carbon is directly attached to the electron-withdrawing aldehyde group, causing a substantial downfield shift. The presence of the adjacent iodine atom may slightly modulate this shift.

  • CHO: The aldehyde carbon will resonate in the characteristic downfield region for carbonyls.

  • N-CH3: The chemical shift of the N-methyl group is generally consistent across various substituted 1-methylpyrazoles.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol for acquiring a 13C NMR spectrum of this compound is recommended.

1. Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a proton frequency of at least 400 MHz.
  • Tune and match the carbon probe.
  • Lock the field on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
  • Pulse Width: 30-degree pulse to allow for faster repetition rates.
  • Spectral Width: 0 to 220 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Temperature: 298 K.

4. Data Processing:

  • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the solvent signal as a reference (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).

Visualizing the Assignment

The following diagram illustrates the molecular structure of this compound with the predicted 13C NMR chemical shifts for each carbon atom.

Caption: Predicted 13C NMR assignments for this compound.

Conclusion

This guide provides a detailed, comparative analysis to predict the 13C NMR spectrum of this compound. By leveraging existing data from structurally related compounds, we have established a reliable set of expected chemical shifts. This information, coupled with the provided experimental protocol, will be invaluable for researchers in confirming the structure and purity of this compound, thereby facilitating its application in drug discovery and materials science. The principles of comparative NMR analysis outlined here serve as a powerful tool for the structural elucidation of novel chemical entities.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde and its Congeners: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the analysis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern drug discovery.[1][2] We will explore the nuances of its mass spectrometric behavior, compare this powerful technique with orthogonal analytical methods, and provide actionable, field-tested protocols for researchers, chemists, and drug development professionals. The objective is to move beyond mere data acquisition to a state of deep analytical understanding, ensuring the unambiguous characterization of the target molecule and its potential reaction products.

Part 1: The Analytical Challenge of a Halogenated Heterocycle

This compound (MW: 236.01 g/mol , Formula: C₅H₅IN₂O) presents a unique analytical profile.[1] While the pyrazole core is common, the presence of both an iodine atom and a reactive carbaldehyde group dictates our analytical strategy.

  • The Iodine Factor : Unlike chlorine and bromine with their characteristic M+2 isotopic patterns, iodine is monoisotopic (100% ¹²⁷I).[3] This simplifies the molecular ion cluster but makes it indistinguishable from a purely organic fragment of the same nominal mass without high-resolution instrumentation. The C-I bond is also the weakest in the molecule, making it a prime site for fragmentation.[3]

  • In-Source Reactivity : A critical consideration, particularly with electrospray ionization (ESI), is the potential for in-source deiodination. This reaction can be induced by mobile phase additives like formic acid, leading to the erroneous detection of a de-iodinated analog and complicating spectral interpretation.[4][5] This is a classic "pitfall" that experienced analysts learn to anticipate and control.

  • The Aldehyde Group : The carbaldehyde is a reactive handle for synthesizing a diverse library of derivative compounds. From an analytical standpoint, it provides a characteristic fragmentation pathway (loss of CO) but also means that reaction mixtures will contain products with vastly different polarities and thermal stabilities, influencing the choice of analytical technique.[6]

Part 2: Mass Spectrometry-Based Methodologies

Mass spectrometry is indispensable for confirming molecular weight and providing structural clues through fragmentation analysis.[7] The choice between liquid chromatography (LC) and gas chromatography (GC) as the inlet is dictated by the analyte's properties and the desired information.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Workhorse

For a polar, potentially thermally labile molecule and its derivatives, LC-MS with ESI is the premier technique. It excels at analyzing complex reaction mixtures with minimal sample preparation.

Causality Behind Experimental Choices:

  • Ionization Mode : ESI in positive mode is typically chosen, as the pyrazole nitrogens are readily protonated to form [M+H]⁺ ions. This is a "soft" ionization technique that minimizes in-source fragmentation, preserving the crucial molecular ion.[7]

  • Mobile Phase : A standard reversed-phase gradient (e.g., water/acetonitrile) is effective. However, caution is paramount when selecting an acidic modifier. While formic acid is common, it can promote deiodination.[4] Acetic acid or ammonium acetate are safer alternatives if this phenomenon is observed.[4]

  • High-Resolution MS (HRMS) : Using an Orbitrap or TOF analyzer to achieve high mass accuracy is a self-validating system. It allows for the determination of the elemental composition, confirming that the observed mass of 237.9652 for the [M+H]⁺ ion indeed corresponds to C₅H₆IN₂O⁺ and not an isobaric interference.[7]

  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions :

    • System : HPLC or UHPLC system coupled to an HRMS instrument.

    • Column : C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A : Water + 0.1% Acetic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Acetic Acid.

    • Gradient : 5% B to 95% B over 10 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer Settings (ESI+) :

    • Ionization Mode : ESI Positive.

    • Mass Range : 100-500 m/z.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Data Acquisition : Full scan mode for molecular weight confirmation. For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

GC-MS is a powerful alternative if the compound and its products are sufficiently volatile and thermally stable.[8][9] It provides excellent chromatographic resolution and classic, library-searchable fragmentation patterns from Electron Impact (EI) ionization.

Causality Behind Experimental Choices:

  • Ionization Mode : EI at 70 eV is the standard. It's a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique fingerprint for the molecule.[9]

  • Column Choice : A mid-polarity column, such as a DB-5ms, provides good peak shape and separation for a broad range of heterocyclic compounds.[8]

  • Injection Temperature : This must be optimized carefully. Too high, and the analyte may degrade on the injector liner; too low, and peak broadening will occur.

  • Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Chromatographic Conditions :

    • System : GC coupled to a Mass Spectrometer.

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[8]

    • Injector : 250 °C, Split mode (20:1).[8]

    • Oven Program : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer Settings (EI) :

    • Ionization Energy : 70 eV.

    • Mass Range : 40-350 m/z.

    • Source Temperature : 230 °C.

Deciphering the Fragmentation Pattern

The true power of MS lies in interpreting fragmentation patterns to elucidate structure. For this compound, the EI mass spectrum is predicted to show several key fragments.

G M [C₅H₅IN₂O]⁺ m/z = 236 Molecular Ion F1 [C₅H₅N₂O]⁺ m/z = 109 Loss of •I M->F1 - •I F2 [C₄H₅IN₂]⁺ m/z = 208 Loss of CO M->F2 - CO F3 [I]⁺ m/z = 127 M->F3 - C₅H₅N₂O• F4 [C₄H₂N]⁺ m/z = 64 Loss of HCN from m/z 109 F1->F4 - HCN, - H₂

Caption: Predicted EI Fragmentation Pathway.

The most prominent fragmentation will likely be the cleavage of the weak C-I bond, leading to a peak at m/z 109.[3] Another characteristic loss for an aldehyde is the neutral loss of 28 Da (CO), resulting in a fragment at m/z 208.[6] The presence of a peak at m/z 127 corresponding to [I]⁺ is also a strong indicator of an iodine-containing compound.[3]

Part 3: A Comparative Guide to Orthogonal Techniques

While powerful, MS does not provide a complete picture. A robust analytical workflow validates MS data with orthogonal techniques, primarily NMR and HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structure elucidation.[7] It provides precise information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule, making it essential for distinguishing between isomers—a task that is often difficult for MS alone.[10] For our target, ¹H NMR would clearly show the aldehyde proton (δ ≈ 9.5-10.5 ppm), the pyrazole ring proton, and the N-methyl protons.[11][12]

  • Sample Preparation : Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Data Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Experiments : Acquire standard 1D ¹H and ¹³C{¹H} spectra.

    • For Full Elucidation : Perform 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to establish definitive atomic connectivity.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the gold standard for assessing purity and quantifying compounds.[13] Its strength lies in its robustness, precision, and cost-effectiveness. While it provides no direct structural information beyond a retention time and UV spectrum, it is the best technique for determining the percentage purity of the starting material or the yield of a reaction product.

  • Sample Preparation : Prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol or acetonitrile. Prepare a series of dilutions for calibration. Filter all solutions.[13]

  • Chromatographic Conditions :

    • System : HPLC with a UV-Vis or Diode Array Detector (DAD).

    • Column : C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[13]

    • Mobile Phase : Isocratic or gradient elution with a mixture of water and methanol/acetonitrile.

    • Flow Rate : 1.0 mL/min.[13]

    • Detection : Monitor at a wavelength where the pyrazole chromophore absorbs, typically around 220-280 nm.

Part 4: Building an Integrated Analytical Strategy

No single technique is sufficient. The most trustworthy data comes from a synergistic combination of methods. The following workflow represents a robust strategy for characterizing a novel product derived from this compound.

G cluster_0 Initial Analysis cluster_1 Purification & Final Confirmation Reaction Crude Reaction Mixture HPLC HPLC-UV Analysis Reaction->HPLC Inject LCMS LC-MS Analysis Reaction->LCMS Inject Purity Purity (%)& Retention Time HPLC->Purity Provides Mass Molecular Weight Confirmation LCMS->Mass Provides Purification Purify via Flash Chromatography or Prep-HPLC Purity->Purification Mass->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Final Unambiguous Structure and Purity Confirmed NMR->Final

Caption: Integrated Workflow for Product Characterization.

Comparative Summary of Techniques
Technique Primary Information Strengths Limitations
LC-MS/HRMS Molecular Weight, Elemental Formula, Fragmentation DataHigh sensitivity, suitable for complex mixtures, soft ionization preserves molecular ion.[7][14]Isomers can be difficult to distinguish, potential for in-source reactions (e.g., deiodination).[4]
GC-MS Reproducible Fragmentation PatternsExcellent separation, creates library-searchable EI spectra.[8][15]Requires volatile and thermally stable analytes, risk of thermal degradation.
NMR Spectroscopy Unambiguous 3D Structure, Isomer DifferentiationGold standard for structural elucidation, provides atomic connectivity.[7][10]Lower sensitivity, requires pure sample, more time-consuming.
HPLC-UV Purity, QuantificationRobust, precise, cost-effective for quantitative analysis.[13]Provides minimal structural information, co-elution can be an issue.

Conclusion

References

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Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Versatile Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide array of biological functions, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The compound 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4) represents a particularly promising starting material for the synthesis of novel drug candidates.[1] Its strategic functionalization—a reactive aldehyde group at the 5-position and an iodine atom at the 4-position—opens avenues for diverse chemical modifications, enabling the generation of extensive compound libraries for biological screening.[2]

The aldehyde allows for the formation of various derivatives such as Schiff bases and chalcones, while the iodo-group is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[2] This guide will explore these synthetic possibilities and provide a comparative analysis of the biological activities observed in structurally similar pyrazole derivatives, supported by experimental data from the literature.

Proposed Synthetic Pathways and Resulting Compound Classes

The dual reactivity of this compound allows for a variety of synthetic transformations to build molecular complexity and diversity. Below are key proposed synthetic routes.

Diagram of Proposed Synthetic Pathways

Synthetic_Pathways This compound This compound Pyrazole-Schiff Bases Pyrazole-Schiff Bases This compound->Pyrazole-Schiff Bases Condensation with Amines Pyrazole-Chalcones Pyrazole-Chalcones This compound->Pyrazole-Chalcones Claisen-Schmidt Condensation Alkynyl-Pyrazoles Alkynyl-Pyrazoles This compound->Alkynyl-Pyrazoles Sonogashira Coupling Aryl/Heteroaryl-Pyrazoles Aryl/Heteroaryl-Pyrazoles This compound->Aryl/Heteroaryl-Pyrazoles Suzuki Coupling

Caption: Proposed synthetic routes from this compound.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole derivatives analogous to those that could be synthesized from this compound.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action.[3] Chalcone-linked pyrazolo[1,5-a]pyrimidines have been shown to exhibit potent antiproliferative activity against lung, breast, and prostate cancer cell lines.[4] Similarly, hybrid pyrazole-based chalcones have shown promise against pancreatic and breast cancer cells.[5]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazole-Chalcone(E)-3-(4-((4-(benzyloxy)phenyl)amino)quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)Not specified, but highly cytotoxic[6]
Pyrazole-ChalconeHybrid chalcone-pyrazoline derivative (PY7)A549 (Lung)6.45[7]
Pyrazole-Indole Hybrid5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG2 (Liver)6.1 ± 1.9[3]
Pyrazole-Indole Hybrid5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamideHepG2 (Liver)7.9 ± 1.9[3]
Pyrazole-Thiophene-ChalconeCompound 9ePACA2 (Pancreatic)27.6[5]
Pyrazole-Thiophene-ChalconeCompound 7dMCF7 (Breast)42.6[5]
Chalcone-linked pyrazolo[1,5-a]pyrimidineCompound 6hMDA-MB-231 (Breast)2.6[4]
Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of new antimicrobial agents. Pyrazole-based Schiff bases and their derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyrazole-Thiadiazine4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5[10]
Pyrazole-Thiadiazine4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideE. coli125[10]
Pyrazole-Thiadiazine4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbiohydrazideC. albicans2.9[10]
Pyrazole-SemicarbazideCompound 5gS. pneumoniae8
Pyrazole-SemicarbazideCompound 5hS. aureus8
Pyrazole Schiff BaseCompound 3fS. aureusNot specified, but significant activity[9]
Pyrazole Schiff BaseCompound 3cE. coliNot specified, but significant activity[9]
Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole DerivativeCompound 2aCOX-219.87Not specified
Pyrazole DerivativeCompound 3bCOX-239.4322.21
Pyrazole DerivativeCompound 5bCOX-238.7317.47
Pyrazole-HydrazoneCompound 4aCOX-26708.41[2]
Pyrazole-HydrazoneCompound 4bCOX-258010.55[2]
Pyridazine-Pyrazole HybridCompound 5aCOX-21500Not specified

Detailed Experimental Protocols

To facilitate the evaluation of novel compounds synthesized from this compound, this section provides detailed protocols for key in vitro biological assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of compounds on cancer cell lines.

Diagram of MTT Assay Workflow

MTT_Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This protocol measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Diagram of COX Inhibition Pathway

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Conclusion and Future Directions

This compound stands out as a highly promising and versatile scaffold for the development of novel therapeutic agents. Although direct biological data on its derivatives are not yet widely published, the established synthetic routes and the well-documented biological activities of analogous pyrazole compounds strongly suggest a high potential for discovering new anticancer, antimicrobial, and anti-inflammatory agents.

This guide provides a foundational framework for researchers to embark on the synthesis and evaluation of compounds derived from this precursor. The proposed synthetic pathways offer a roadmap for generating chemical diversity, and the detailed experimental protocols provide the necessary tools for a thorough biological assessment. Future research should focus on the systematic synthesis and screening of compound libraries derived from this compound to unlock its full therapeutic potential.

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  • Singh, P., & Kumar, A. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 235-251.
  • Kumar, A., et al. (2025). Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Bagul, C., et al. (2017). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. RSC Advances, 7(81), 51433-51447.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
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  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(39), 25378-25392.
  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)
  • Klásek, A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(5), 233-252.
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A Comparative Guide to the X-ray Crystal Structure of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde a valuable building block in drug discovery.[2] Understanding its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Unraveling the Crystal Structure: A Comparative Analysis

While a specific solved crystal structure for this compound is not publicly available as of this writing, we can infer its likely structural features by examining the crystallographic data of analogous compounds. This comparative approach allows us to predict key aspects of its molecular and supramolecular chemistry.

Expected Molecular Geometry:

The core pyrazole ring is anticipated to be essentially planar. The substituents—the methyl group at N1, the iodine atom at C4, and the carbaldehyde group at C5—will influence the overall conformation. The C-I bond will be a prominent feature, and its length is expected to be in the typical range for aryl iodides. The carbaldehyde group may exhibit some degree of rotational freedom around the C5-C(aldehyde) bond, which could be influenced by crystal packing forces.

The Pivotal Role of Halogen Bonding:

A defining characteristic of the crystal structure of iodinated compounds is the presence of halogen bonds.[3][4][5] The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules such as the nitrogen atoms of the pyrazole ring or the oxygen atom of the carbaldehyde group.[3] These directional interactions are expected to play a crucial role in the supramolecular assembly of this compound, influencing its crystal packing and ultimately its physicochemical properties.

Comparison with Related Structures:

To provide a tangible comparison, let's consider the crystal structure of 4-iodo-1H-pyrazole.[4][6] In this simpler analogue, the molecules are linked by N-H···N hydrogen bonds, forming catemeric chains.[4][6] For this compound, the absence of the N-H proton precludes this specific hydrogen bonding motif. Instead, we can anticipate a packing arrangement dominated by C-I···N or C-I···O halogen bonds, as well as weaker C-H···O and C-H···π interactions.[3][7]

The presence of the methyl group at the N1 position will also sterically influence the packing, potentially leading to a less dense arrangement compared to its N-unsubstituted counterpart. The interplay between the bulky iodine atom, the polar carbaldehyde group, and the methyl group will dictate the final crystal lattice.

Tabulated Crystallographic Data Comparison

The following table presents a comparison of expected crystallographic parameters for this compound with experimentally determined data for related pyrazole derivatives. This serves to highlight the expected range of bond lengths and angles.

ParameterThis compound (Predicted)4-iodo-1H-pyrazole[6]5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[8]
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or similarCmmeP2₁/c
Key Bond Lengths (Å)
C4-I~2.10--
C5-C(aldehyde)~1.48--
N1-C5~1.35--
Key Intermolecular Interactions Halogen Bonding (C-I···N/O), C-H···ON-H···N Hydrogen BondingC-H···O Hydrogen Bonds, C-H···π Interactions

Experimental Protocols: From Synthesis to Structure

This section provides a detailed, step-by-step methodology for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis of this compound:

This protocol is adapted from established methods for the iodination of pyrazoles.[2]

  • Starting Material: Begin with 1-methyl-1H-pyrazole-5-carbaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 mmol) in acetonitrile (6 mL).

  • Reagents: Add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol).

  • Reaction Conditions: Reflux the mixture overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction Analysis:

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[8]

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Predicted molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start 1-methyl-1H-pyrazole- 5-carbaldehyde reaction Iodination Reaction (CAN, I2, Acetonitrile) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-iodo-1-methyl-1H-pyrazole- 5-carbaldehyde purification->product crystal_growth Crystal Growth product->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Conclusion

This guide has provided a comprehensive overview of the anticipated crystal structure of this compound, drawing on comparative data from related compounds. The importance of halogen bonding in directing the supramolecular assembly has been highlighted. Furthermore, detailed experimental protocols for the synthesis and crystallographic analysis of this key intermediate have been presented, offering a practical resource for researchers in the field of drug discovery and materials science. The insights provided herein are intended to facilitate the rational design of novel pyrazole-based compounds with tailored properties.

References

  • ResearchGate. (n.d.). Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features | Request PDF.
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  • PMC. (2018, January 13). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Halocarbon Encapsulation via Halogen∙∙∙π Interactions in a Bispyrazole Based Cryptand | Request PDF.
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  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound.
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  • PubChemLite. (2025). 4-iodo-1-methyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

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  • ResearchGate. (n.d.). 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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A Comparative Guide to the Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, pyrazole-based scaffolds are of paramount importance, serving as foundational structures for a multitude of biologically active agents.[1] The functionalization of these heterocycles is a critical step in drug discovery, enabling the fine-tuning of molecular properties. The compound 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a highly valuable synthetic intermediate; the aldehyde group offers a site for diverse derivatization, while the iodo-substituent at the C4 position provides a versatile handle for cross-coupling reactions like Suzuki and Sonogashira, allowing for the construction of complex molecular architectures.[2]

This guide provides an in-depth, objective comparison of two primary heating methodologies for the synthesis of this key intermediate: traditional conventional heating (e.g., oil bath) and modern microwave-assisted organic synthesis (MAOS). As researchers continually seek to optimize reaction efficiency, yield, and environmental footprint, understanding the practical and mechanistic differences between these techniques is crucial.[3][4] This document will delve into detailed experimental protocols, present comparative data, and explain the underlying scientific principles that govern the performance of each method.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached via a two-step sequence starting from 1-methyl-1H-pyrazole.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the pyrazole ring.

  • Electrophilic Iodination: Regioselective installation of an iodine atom at the C4 position.

We will examine both conventional and microwave-assisted protocols for each of these critical transformations.

Part 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocyclic systems.[5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[6]

Mechanism Insight: The Vilsmeier Reagent

The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. The electron-rich pyrazole ring then acts as a nucleophile, attacking this electrophile. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.

Experimental Protocols & Comparative Data

Protocol 1: Conventional Heating Method

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq.).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add 1-methyl-1H-pyrazole (1.0 eq.) dropwise to the mixture.

  • Remove the ice bath and heat the reaction mixture in an oil bath at 90-100 °C for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-methyl-1H-pyrazole-5-carbaldehyde, which can be purified by column chromatography.

Protocol 2: Microwave Irradiation Method

  • In a 10 mL Pyrex microwave vial equipped with a magnetic stir bar, add anhydrous DMF (5.0 eq.).

  • Cool the vial in an ice bath and slowly add POCl₃ (2.0 eq.). Stir for 10 minutes at 0 °C.

  • Add 1-methyl-1H-pyrazole (1.0 eq.) to the vial.

  • Seal the vial with a snap-on cap.

  • Place the vial in a monomode microwave reactor.[6]

  • Irradiate the mixture at 100 °C for 5-10 minutes.[7] It is critical to use a reactor that can monitor and control the temperature of the reaction mixture directly.

  • After irradiation, cool the vial to room temperature using a compressed air stream.

  • Perform the workup procedure as described in the conventional method (steps 6-9).

Performance Comparison: Formylation
ParameterConventional HeatingMicrowave IrradiationRationale for Difference
Reaction Time 3 - 5 hours5 - 10 minutesMicrowave energy couples directly with polar molecules (DMF, Vilsmeier reagent), leading to rapid, uniform volumetric heating that bypasses the slow process of thermal conduction required for an oil bath.[8][9]
Typical Yield 65 - 75%85 - 95%The rapid and homogeneous heating minimizes the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[3][10][11]
Energy Usage HighLowHeating an entire oil bath and flask for hours is significantly less energy-efficient than directly heating the reaction volume for a few minutes.[12]
Process Control GoodExcellentModern microwave reactors offer precise control over temperature and pressure, leading to more reproducible results compared to conventional heating, which can suffer from thermal gradients.[10]

Part 2: Electrophilic Iodination

With the pyrazole-5-carbaldehyde core synthesized, the next step is the regioselective introduction of iodine at the C4 position. This is achieved via an electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to react with a suitable electrophilic iodine source.[2] Common iodinating agents include molecular iodine (I₂) in the presence of an oxidant or N-Iodosuccinimide (NIS).[13][14]

Mechanism Insight: Regioselectivity

The electronic properties of the 1-methyl-1H-pyrazole-5-carbaldehyde ring direct the incoming electrophile. The C4 position is the most nucleophilic site and is thus most susceptible to electrophilic attack, leading to high regioselectivity for the desired 4-iodo product.[2]

Experimental Protocols & Comparative Data

Protocol 3: Conventional Heating Method

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in glacial acetic acid.

  • Add N-Iodosuccinimide (NIS, 1.1 eq.) to the solution.

  • Heat the mixture in an oil bath at 60-70 °C for 2-4 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining iodine) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 4: Microwave Irradiation Method

  • In a 10 mL microwave vial, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in DMF.

  • Add N-Iodosuccinimide (NIS, 1.1 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80 °C for 10-15 minutes.[13]

  • After cooling the vial, perform the workup procedure as described in the conventional method (steps 4-8).

Performance Comparison: Iodination
ParameterConventional HeatingMicrowave IrradiationRationale for Difference
Reaction Time 2 - 4 hours10 - 15 minutesAs with the formylation, direct energy transfer to the polar solvent and reactants dramatically accelerates the rate of reaction.[13]
Typical Yield 70 - 80%80 - 90%Reduced reaction time at elevated temperatures minimizes potential side reactions or degradation of the aldehyde functionality.[15]
Selectivity HighHighBoth methods generally provide excellent regioselectivity due to the inherent electronic nature of the substrate. Microwave heating does not typically alter the kinetic vs. thermodynamic product distribution unless very high temperatures are reached.[9]
Safety StandardEnhancedThe use of sealed, pressure-rated vessels in microwave chemistry contains volatile or hazardous reagents, and automated shutdown features provide a higher level of safety.

Visualization of Workflows and Mechanisms

To better illustrate the processes described, the following diagrams outline the experimental workflow and the fundamental principle of microwave heating.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Electrophilic Iodination Start1 1-Methyl-1H-pyrazole + Vilsmeier Reagent Conv1 Conventional Heating (Oil Bath, 90°C, 3-5h) Start1->Conv1 MW1 Microwave Irradiation (100°C, 5-10min) Start1->MW1 Product1 1-Methyl-1H-pyrazole-5-carbaldehyde Conv1->Product1 MW1->Product1 Start2 Pyrazole-5-carbaldehyde + NIS Product1->Start2 Conv2 Conventional Heating (Oil Bath, 70°C, 2-4h) Start2->Conv2 MW2 Microwave Irradiation (80°C, 10-15min) Start2->MW2 Product2 This compound Conv2->Product2 MW2->Product2

Caption: Comparative workflow for the two-step synthesis.

Caption: Mechanism of dipolar polarization in microwave heating.

Field Insights and Conclusion

The experimental data and established literature overwhelmingly demonstrate that microwave-assisted synthesis is a superior method for preparing this compound.[7][16] The primary driver for this enhanced performance is the mechanism of microwave heating itself. Unlike conventional methods that rely on slow, inefficient heat transfer from an external source through the vessel walls, microwaves energize the entire volume of the reaction mixture simultaneously.[9][17] This "volumetric heating" is exceptionally rapid and uniform, provided the reaction mixture contains polar components that can interact with the oscillating electric field via dipolar polarization or ionic conduction.[10][12]

Causality behind Experimental Choices:

  • Solvent Selection: For microwave chemistry, polar solvents like DMF or ethanol are preferred as they couple efficiently with microwave irradiation, acting as the primary heating medium.[12] Non-polar solvents like hexane or toluene are transparent to microwaves and will not heat effectively.

  • Vessel Type: The ability to use sealed, pressure-rated vessels in microwave synthesis allows reactions to be performed at temperatures significantly above the solvent's atmospheric boiling point. This further accelerates reaction rates according to the Arrhenius equation and is a key advantage over open-vessel conventional heating.

Trustworthiness and Validation: Every protocol described is a self-validating system. The inclusion of reaction monitoring via TLC is a mandatory checkpoint to ensure the reaction has proceeded to completion before initiating the workup. The final characterization of the purified product via standard analytical techniques (NMR, MS, IR) provides ultimate validation of the outcome.

References

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Safety Operating Guide

Navigating the Safe Disposal of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde, a halogenated organic compound. The protocols outlined herein are synthesized from established best practices and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

I. Understanding the Hazard Profile: The "Why" Behind the Protocol

Structurally related compounds, such as 1-Methyl-4-iodo-1H-pyrazole and 5-Iodo-1-methyl-1H-pyrazole, are known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] The presence of the iodo- group classifies this compound as a halogenated organic substance.[3] Halogenated organic compounds are a class of chemicals that often require specific disposal routes, typically incineration at high temperatures, to prevent the formation of persistent and toxic environmental byproducts.[3] Improper disposal, such as discarding it down the drain, can lead to significant environmental harm.[1]

Table 1: Hazard Profile of Structurally Analogous Compounds

Compound NameCAS NumberKey Hazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1]
5-Iodo-1-methyl-1H-pyrazole34091-51-5Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
1-Methyl-1H-pyrazole-5-carbaldehyde27258-33-9Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[4][5]

This table is a synthesis of data from available SDSs for similar compounds to inform a conservative and safe disposal strategy.

II. The Core Disposal Protocol: A Step-by-Step Guide

The following protocol is a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and waste management.

A. Personal Protective Equipment (PPE) and Initial Handling

  • Don Appropriate PPE: Before handling the compound, it is imperative to wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[1]

  • Work in a Ventilated Area: All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

B. Waste Segregation and Containerization: The Critical First Step

  • Classify as Hazardous Waste: this compound must be classified as a hazardous chemical waste.[1][6]

  • Segregate as Halogenated Organic Waste: This compound must be segregated into a waste stream specifically designated for halogenated organic compounds.[3][7][8] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]

  • Use a Designated Waste Container:

    • Place the waste in a clearly labeled, sealable, and chemically compatible container.[1][6][9] Plastic containers are often preferred for their durability.[9]

    • The container must be in good condition, with a secure, leak-proof closure.[10]

    • The label must prominently display the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][7]

    • Maintain a log of the contents, including the approximate mass or volume of the waste added.[3]

C. Storage and Accumulation: Ensuring a Safe Holding Pattern

  • Designated Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[9][11] This area must be at or near the point of waste generation.[9]

  • Secure and Ventilated Storage: The SAA should be a secure, well-ventilated location, away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[1][7]

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[6][10]

  • Regular Inspections: The SAA should be inspected weekly for any signs of leakage or container degradation.[10][11]

D. Final Disposal: The Hand-Off

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[1][9][11]

  • Provide Complete Information: When arranging for disposal, provide the full chemical name and any available safety information to the disposal personnel.[1]

dot

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Safe Handling Classify Classify as Hazardous Waste Fume_Hood->Classify Segregate Segregate as Halogenated Organic Waste Classify->Segregate Categorization Containerize Use Labeled, Compatible Container Segregate->Containerize Containment Store Store in Designated SAA Containerize->Store Accumulation Inspect Weekly Inspection of Container Store->Inspect Maintenance Contact_EHS Contact EHS for Pickup Inspect->Contact_EHS Container Full or Max Storage Time Provide_Info Provide Waste Information Contact_EHS->Provide_Info Coordination

Caption: Disposal workflow for this compound.

III. Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste, following the same procedures outlined above.[1][12]

  • Decontaminate: Decontaminate the spill area according to your laboratory's established procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Key Prohibitions: What Not to Do

To ensure safety and compliance, the following actions are strictly prohibited:

  • Do NOT dispose of down the sink or in regular trash. [1] This can lead to environmental contamination and may violate local and national regulations.

  • Do NOT mix with incompatible waste streams, such as non-halogenated solvents, acids, or bases.[3][11]

  • Do NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1][13]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities like 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde (CAS No: 959986-66-4)[1], a halogenated pyrazole aldehyde, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical's structural motifs and the established best practices for its constituent functional groups. Our objective is to build a culture of safety that is both proactive and scientifically grounded, ensuring that your focus remains on innovation, not incident response.

Deconstructing the Hazard Profile: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can construct a robust, inferred hazard profile by analyzing its structural components: the pyrazole core, the aldehyde group, and the iodo-substituent. This approach allows us to anticipate risks and establish a commensurate level of protection.

  • The Pyrazole Moiety : Pyrazole and its derivatives are biologically active compounds.[2] The base molecule, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and a cause of skin irritation and serious eye damage.[3][4][5] It may also cause respiratory irritation and is suspected of causing damage to organs through prolonged or repeated exposure.[3][4][6]

  • The Aldehyde Functional Group : Aldehydes as a class are reactive electrophiles.[7] They are often irritants to the skin, eyes, and respiratory tract.[7][8] Inhalation of aldehyde vapors can lead to airway constriction, and some are known sensitizers, causing allergic contact dermatitis.[7]

  • The Iodo- Substituent : The presence of iodine, a halogen, increases the molecular weight of the compound and can influence its reactivity and toxicity. Halogenated organic compounds should always be handled with care, as they can present unique toxicological and environmental hazards. Disposal must be managed carefully to avoid environmental release.[9]

Given this composite profile, we must assume that this compound is, at a minimum, harmful by ingestion and dermal contact, a severe irritant to the skin and eyes, and a respiratory irritant. The potential for sensitization and long-term organ effects cannot be discounted.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a critical control dictated by a risk assessment. For this compound, a comprehensive barrier is required to mitigate exposure through all potential routes: dermal, ocular, and respiratory.

Quantitative PPE Selection Guide
Route of ExposurePrimary HazardRequired PPERationale & Specifications
Dermal (Skin) Skin Irritation, Potential Toxicity, SensitizationDouble-Gloving with compatible materials, Full-coverage Lab CoatGloves : An inner nitrile glove provides a good baseline of chemical resistance and dexterity, while an outer butyl rubber or thicker nitrile glove offers robust protection against aldehydes and halogenated compounds.[7] Latex is unsuitable.[7] Lab Coat : A flame-resistant coat with full-length sleeves, buttoned completely, is mandatory to protect against splashes.[10][11]
Ocular (Eyes) Severe Eye Irritation, Potential for Serious DamageChemical Splash Goggles and a Full-Face ShieldGoggles : Must be flexible-fitting, indirectly vented, and conform to ANSI Z87 standards to protect against splashes from all angles.[11][12] Face Shield : Worn over goggles, this provides a secondary layer of protection for the entire face from splashes during transfers or potential reactions.[7]
Respiratory Respiratory Tract Irritation from dust or vaporsNIOSH-approved Respirator with Organic Vapor/Acid Gas (OV/AG) CartridgeRespirator : To be used in a certified chemical fume hood. If there's a risk of exceeding exposure limits or working outside a hood, a full-face respirator is necessary.[7][8] A multi-sorbent cartridge can offer broad protection.[13] Users must be fit-tested and trained.[12]

Procedural Integrity: Step-by-Step Protocols

Adherence to standardized procedures is paramount for safety. The following protocols provide a clear, repeatable workflow for handling this compound.

Protocol 1: PPE Donning and Doffing Sequence

This sequence is designed to prevent cross-contamination from the "dirty" outer layers of PPE to your skin or clothing.

Donning (Putting On) Sequence:

  • Attire Check : Confirm you are wearing full-length pants and closed-toe shoes.[10][12] Tie back long hair.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Lab Coat : Put on your lab coat, ensuring it is fully buttoned.

  • Respirator : If required by your risk assessment, perform a seal check and don your respirator.

  • Goggles & Face Shield : Put on your chemical splash goggles, followed by the full-face shield.

  • Outer Gloves : Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves : Remove the outer gloves, peeling them off without touching the external surface with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles : Remove the face shield, followed by the goggles (handling by the strap). Place them in a designated area for decontamination.

  • Lab Coat : Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward. Place it in a designated receptacle for lab laundry.

  • Respirator : If worn, remove it and store or dispose of it according to institutional policy.

  • Inner Gloves : Remove the final pair of gloves, again avoiding contact with the outer surface.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[10]

Diagram: Chemical Handling Workflow

The following diagram illustrates the logical flow of operations when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Risk Assessment & Procedure Review PPE_Don 2. Don PPE (Protocol 1) Prep->PPE_Don Proceed Hood_Prep 3. Prepare Chemical Fume Hood PPE_Don->Hood_Prep Proceed Weigh 4. Weigh Compound Hood_Prep->Weigh Begin Work Reaction 5. Perform Experiment Weigh->Reaction Proceed Quench 6. Quench Reaction (if applicable) Reaction->Quench Proceed Waste_Seg 7. Segregate Hazardous Waste Quench->Waste_Seg Proceed Decon 8. Decontaminate Glassware & Surfaces Waste_Seg->Decon Proceed PPE_Doff 9. Doff PPE (Protocol 1) Decon->PPE_Doff Proceed Hand_Wash 10. Wash Hands PPE_Doff->Hand_Wash Final Step

Caption: Workflow for safe handling of this compound.

Emergency and Disposal Logistics

Spill Response

In the event of a minor spill contained within a chemical fume hood:

  • Alert Personnel : Notify others in the immediate area.

  • Containment : Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

  • Collection : Wearing your full PPE, carefully collect the absorbent material into a clearly labeled, sealable container for hazardous waste.[9]

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills or spills outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Identification : Classify waste as "Halogenated Organic Waste."

  • Segregation : Do not mix with non-hazardous or other types of chemical waste.

  • Containerization : Use a designated, properly labeled, and sealed waste container.[9] The label must include "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[9]

  • Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[3][4][5] Never discharge this chemical down the drain or into regular trash.[9]

By integrating these principles and protocols into your daily laboratory operations, you establish a self-validating system of safety that protects you, your colleagues, and your research.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde: Introduction video. OneLab REACH. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • This compound. Lead Sciences. [Link]

  • Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]

  • Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]

  • Lab Safety Guideline: Formaldehyde 37%. Harvard Environmental Health and Safety. [Link]

  • Protective Gear - Organic Chemistry. CU Boulder. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-carbaldehyde. Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.